1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Description
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Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUIUCZEXVZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659331 | |
| Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-16-3 | |
| Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Introduction: A Versatile Building Block for Complex Molecular Architectures
1-Bromo-5-chloro-3-fluoro-2-iodobenzene, registered under CAS number 201849-16-3, is a highly functionalized aromatic compound that has emerged as a significant tool for researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique polysubstituted pattern of four different halogens—iodine, bromine, chlorine, and fluorine—on a benzene ring provides a platform for sequential and site-selective cross-coupling reactions. This differential reactivity allows for the controlled and strategic introduction of various functionalities, making it an invaluable intermediate in the synthesis of complex molecular frameworks. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, spectroscopic signature, applications in research and drug development, and essential safety and handling protocols.
Physicochemical and Structural Properties
This compound is a solid at room temperature with a molecular formula of C₆H₂BrClFI and a molecular weight of approximately 335.34 g/mol .[1][2] The strategic placement of the four halogens on the benzene ring is the cornerstone of its synthetic utility.
| Property | Value | Source |
| CAS Number | 201849-16-3 | [1][2] |
| Molecular Formula | C₆H₂BrClFI | [1][2] |
| Molecular Weight | 335.34 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)I)Br)Cl | [1] |
| Physical State | Solid | Inferred from typical behavior of similar compounds |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [3] |
Strategic Synthesis: A Multi-Step Approach from a Substituted Aniline
The rationale behind this multi-step approach lies in the powerful directing effects of the amino group (or its protected form, the acetamido group) in electrophilic aromatic substitution reactions. The final deamination step, typically a Sandmeyer or related reaction, allows for the clean removal of the directing group to yield the target tetra-halogenated benzene.
A patent for the synthesis of the isomeric 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline further supports the viability of this general synthetic strategy.[4] This patented one-pot diazotization and iodination method highlights the industrial relevance of such pathways.[4]
Proposed Synthetic Workflow
The following diagram illustrates a logical, multi-step workflow for the synthesis of this compound, starting from a suitable aniline precursor.
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established chemical principles for similar transformations.[5][6]
Step 1: Diazotization of 4-Bromo-2-chloro-6-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-2-chloro-6-fluoroaniline to a solution of sulfuric acid in water at 0-5°C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with a solution of sodium thiosulfate (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Characterization: The Fingerprint of a Molecule
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectroscopic characteristics can be predicted based on the analysis of similar polyhalogenated aromatic compounds.[7][8]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals would likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and potentially with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex, with six distinct signals corresponding to each carbon atom in the benzene ring. The chemical shifts will be influenced by the attached halogen, and the signals for the carbons bonded to or in proximity to the fluorine atom will exhibit C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹), and C-halogen stretching vibrations at lower frequencies in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for identifying compounds containing these elements.
Applications in Research and Drug Development
The primary value of this compound in a research and development setting, particularly in drug discovery, lies in its capacity for selective functionalization through cross-coupling reactions.[9] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a stepwise and regioselective introduction of different molecular fragments.[10]
This hierarchical reactivity is a powerful tool for building complex, drug-like molecules. For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the more reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This enables the construction of intricate molecular scaffolds from a single, versatile starting material.
While specific examples in publicly accessible literature are sparse for this exact isomer, its utility is evident in its commercial availability for proteomics research and its potential as an intermediate in the synthesis of organic compounds for electronic devices.[2] The strategic importance of such polyhalogenated intermediates is well-recognized in the synthesis of novel molecules for pharmaceuticals and agrochemicals.
Reactivity Profile: A Platform for Sequential Cross-Coupling
The following diagram illustrates the hierarchical reactivity of the halogen substituents, which is fundamental to the synthetic utility of this compound.
Caption: Reactivity hierarchy of C-X bonds for sequential functionalization.
Safety and Handling: A Commitment to Laboratory Safety
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11]
Hazard Identification:
-
May cause skin, eye, and respiratory tract irritation.[11]
-
The toxicological properties have not been thoroughly investigated.
First-Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Handling and Storage:
-
Avoid contact with skin and eyes.[11]
-
Avoid inhalation of dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its key strength lies in the differential reactivity of its four distinct halogen substituents, which allows for the programmed and site-selective construction of complex organic molecules. While detailed, publicly available research on this specific isomer is still emerging, its structural features and the established chemistry of similar polyhalogenated benzenes strongly suggest its significant potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. As research progresses, the applications of this uniquely functionalized aromatic compound are poised to expand, further solidifying its role as a powerful tool in the arsenal of synthetic chemists.
References
- 1. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 201849-16-3|this compound|BLD Pharm [bldpharm.com]
- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 6. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
1-Bromo-5-chloro-3-fluoro-2-iodobenzene molecular weight
An In-depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Properties, Analysis, and Synthetic Utility
Authored by: Dr. Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental molecular properties, advanced analytical characterization, and strategic applications of this unique halogenated benzene derivative.
Core Molecular Attributes
This compound is a derivative of benzene in which four of the hydrogen atoms have been replaced by four different halogen atoms: bromine, chlorine, fluorine, and iodine. This high degree of halogenation and the specific substitution pattern confer upon the molecule a unique set of physicochemical properties and a rich potential for regioselective chemical transformations.
Molecular Structure and Nomenclature
The structure of this compound is a benzene ring with substituents at the 1, 2, 3, and 5 positions. The IUPAC name, this compound, is determined by prioritizing the substituents alphabetically (bromo, chloro, fluoro, iodo) and assigning the lowest possible locants to the substituents as a set.[1][2]
The chemical structure can be represented as follows:
References
Chemical properties of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
An In-Depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Synthesis, Reactivity, and Applications
Abstract
This compound is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique arrangement of four distinct halogen atoms on a benzene core provides a versatile platform for the strategic and sequential introduction of various functional groups. This differential reactivity, particularly in metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures that would be challenging to access through other means. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines a logical synthetic strategy based on established chemical principles, details its reactivity with a focus on site-selective functionalization, and explores its potential applications for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Properties
The identity and fundamental properties of this compound are summarized below. While extensive experimental data is not publicly available, key properties can be reliably calculated or inferred from the behavior of analogous structures.
Compound Identification and Physical Data
A summary of key identifiers and computed physical properties is presented in Table 1. Based on its high molecular weight and the crystalline nature of similar polyhalogenated benzenes, the compound is expected to be a solid at standard temperature and pressure.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 201849-16-3 | [1][2] |
| Molecular Formula | C₆H₂BrClFI | [1][2] |
| Molecular Weight | 335.34 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)I)Br)Cl | [1] |
| InChIKey | IKJUIUCZEXVZMB-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 4.2 | [1] |
| Appearance | Predicted to be a white to off-white or yellow crystalline solid. |
Predicted Spectroscopic Characteristics
No publicly archived experimental spectra for this specific compound were identified. However, a detailed prediction of its spectral characteristics can be made based on its structure and established principles of spectroscopy.
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¹H NMR Spectroscopy: The spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons.
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H-4: This proton is flanked by chlorine and bromine atoms. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine (³J HF) and a meta-coupling to H-6 (⁴J HH).
-
H-6: This proton is adjacent to the bromine atom. It will also likely appear as a doublet of doublets (dd) due to coupling with the meta fluorine (³J HF) and the meta proton H-4 (⁴J HH). Both signals would be found in the downfield region (δ > 7.0 ppm) due to the cumulative deshielding effect of the four electron-withdrawing halogen substituents.
-
-
¹³C NMR Spectroscopy: The spectrum will display six unique signals, one for each carbon atom in the aromatic ring. A key feature will be the presence of carbon-fluorine coupling constants (J-CF). The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹J CF ≈ 240–260 Hz), while the other carbons will show smaller two-, three-, and four-bond couplings.
-
¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum. This signal will likely be a complex multiplet due to coupling with the two ortho protons (H-2 and H-4, though H-2 is substituted with iodine) and potentially smaller, long-range couplings. ¹⁹F NMR is a critical tool for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry: The mass spectrum will provide definitive confirmation of the compound's mass and elemental composition. The molecular ion peak (M⁺) will exhibit a highly characteristic isotopic pattern due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the presence of one bromine and one chlorine atom.
Synthesis Strategy: A Retrosynthetic Approach
Caption: Retrosynthetic analysis for this compound.
This strategy leverages the powerful ortho-, para-directing effect of an amine group to install the halogens in the correct positions before the amine is subsequently removed.
Proposed Synthetic Workflow
The forward synthesis would proceed as follows, likely starting from commercially available 3-chloro-5-fluoroaniline:
-
Iodination: The strongly activating amino group directs the first electrophile, iodine, to one of its ortho positions (C2). Reagents such as iodine monochloride (ICl) are effective for this transformation.
-
Bromination: The second electrophile, bromine, is then directed to the remaining vacant ortho position (C6). The combined directing power of the amine and the existing halogens ensures high regioselectivity.
-
Deamination (Sandmeyer Reaction): The final and key step is the removal of the directing amino group. This is achieved by converting the aniline into a diazonium salt using sodium nitrite in a strong acid, followed by quenching with a reducing agent like hypophosphorous acid (H₃PO₂) or by heating in ethanol to replace the diazonium group with a hydrogen atom. A patent for a similar isomer utilizes a one-pot diazotization and iodination method, which highlights the industrial applicability of such transformations[3].
Experimental Protocol: Deamination of 2-Bromo-4-chloro-6-iodo-6-fluoroaniline (Hypothetical)
This protocol is adapted from established procedures for the deamination of polyhalogenated anilines[4][5].
-
Objective: To remove the amino group from the precursor to yield the target compound.
-
Materials:
-
2-Bromo-4-chloro-6-iodo-6-fluoroaniline (1.0 eq)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline precursor (1.0 eq) in absolute ethanol (approx. 5 mL per gram of aniline).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (approx. 2 mL per gram of aniline) dropwise while stirring. Maintain the temperature below 10 °C.
-
While still in the ice bath, add powdered sodium nitrite (1.5 eq) in small portions over 15-20 minutes. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat on a steam bath or in a heating mantle at ~60-70 °C for 15-20 minutes until gas evolution ceases.
-
Cool the reaction mixture and pour it into a beaker containing ice water. The crude product should separate as an oil or a solid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the product via recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the differential reactivity of its four carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend: C–I > C–Br > C–Cl >> C–F [6]. This predictable hierarchy allows for the molecule to be used as a scaffold, enabling the sequential and site-selective introduction of different substituents.
Caption: Workflow for sequential functionalization of this compound.
Site-Selective Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling at the C-I Bond
The carbon-iodine bond is the most labile and will readily undergo oxidative addition to a Pd(0) catalyst under standard Suzuki-Miyaura conditions. This allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the C2 position while leaving the other halogen sites untouched. Research on the isomer 1-bromo-3-chloro-5-iodobenzene has demonstrated its use in Suzuki reactions to synthesize trisubstituted benzenes, validating this sequential approach[7].
Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Objective: To selectively couple a phenyl group at the C2 (iodine) position.
-
Expertise & Causality:
-
Catalyst: Pd(PPh₃)₄ is chosen as a robust, commercially available Pd(0) catalyst suitable for C-I bond activation.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is used. It is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting 2-phenyl-1-bromo-5-chloro-3-fluorobenzene by column chromatography.
-
B. Subsequent Couplings at C-Br and C-Cl Bonds
Once the C-I bond is functionalized, the C-Br bond becomes the most reactive site for a second cross-coupling reaction. More forcing conditions (e.g., stronger phosphine ligands like Buchwald's biarylphosphines, higher temperatures) may be required compared to the first coupling. Finally, the most inert bond, C-Cl, can be functionalized using specialized catalyst systems designed for activating aryl chlorides, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Applications in Research and Drug Development
The true value of a building block like this compound is realized in its application as a scaffold for creating novel molecules with tailored properties.
-
Drug Discovery: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity[8][9]. This compound provides a framework to which a fluorine atom is already appended. The remaining halogen sites can be used to systematically explore the structure-activity relationship (SAR) by introducing a variety of pharmacophoric groups through the sequential cross-coupling reactions described above.
-
Materials Science: Poly-substituted aromatic rings are foundational components of organic materials for electronics. Vendor information suggests this compound is useful for preparing compounds for organic electronic devices[10]. The ability to attach different aromatic or electron-donating/withdrawing groups allows for the fine-tuning of electronic properties, making it a candidate for synthesizing novel organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), or molecular glassformers[7].
Conclusion
This compound is a highly versatile and synthetically valuable building block. While specific experimental data for the compound remains sparse in the literature, its chemical behavior can be confidently predicted from established principles. Its defining feature is the hierarchy of reactivity among its four halogen substituents, which enables chemists to perform sequential, site-selective cross-coupling reactions. This unlocks efficient and controlled pathways to complex, multi-substituted aromatic molecules, making it an important tool for innovation in drug discovery and materials science.
References
- 1. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 4. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. This compound | 201849-16-3 [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-bromo-5-chloro-3-fluoro-2-iodobenzene, a highly substituted halogenated aromatic compound with potential applications in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. Given the absence of a direct, published synthetic route, this document outlines a rational, multi-step approach commencing with the synthesis of the key intermediate, 1-bromo-3-chloro-5-fluorobenzene, followed by a regioselective iodination step. The core of this strategy hinges on the principles of electrophilic aromatic substitution and directed ortho-metalation (DoM), leveraging the directing influence of the fluorine substituent. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of potential challenges and optimization strategies.
Introduction: The Significance of Polysubstituted Halogenated Benzenes
Polysubstituted halogenated benzene derivatives are a cornerstone of modern organic synthesis, finding extensive use as intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of different halogen atoms on the aromatic ring imparts unique physicochemical properties and provides multiple reactive handles for further functionalization through cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. The target molecule, this compound, with its distinct pattern of four different halogens, represents a challenging synthetic target and a potentially valuable scaffold for the development of complex molecular architectures.
This guide proposes a two-part synthetic strategy:
-
Part A: Synthesis of the Precursor, 1-Bromo-3-chloro-5-fluorobenzene.
-
Part B: Regioselective Iodination via Directed ortho-Metalation.
The rationale behind this approach is to first construct the 1,3,5-trisubstituted core and then introduce the final iodine atom at the sterically hindered C2 position in a controlled manner.
Proposed Synthetic Pathway Overview
The proposed synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The overall transformation is depicted below.
Caption: Proposed multi-step synthesis of this compound.
Part A: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene
The synthesis of the key precursor, 1-bromo-3-chloro-5-fluorobenzene, can be approached from commercially available starting materials such as 3,5-dichloroaniline. This route involves a sequence of diazotization followed by a Balz-Schiemann reaction to introduce the fluorine atom, and subsequent regioselective bromination.
Step 1: Fluorination of 3,5-Dichloroaniline via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines via their diazonium tetrafluoroborate salts.[2][3]
Reaction: 3,5-Dichloroaniline → 1,3-Dichloro-5-fluorobenzene
Mechanism: The reaction proceeds through the formation of a diazonium salt from 3,5-dichloroaniline using sodium nitrite in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate is then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 3,5-dichloroaniline (1 equivalent) in a solution of tetrafluoroboric acid (48% in water, 2.5 equivalents) at 0 °C with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the resulting suspension for an additional 30 minutes at 0 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether.
-
Carefully dry the salt under vacuum.
-
Gently heat the dry diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases.
-
The crude 1,3-dichloro-5-fluorobenzene can be purified by steam distillation followed by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and subsequent fractional distillation.
Step 2: Regioselective Bromination of 1,3-Dichloro-5-fluorobenzene
The next step involves the electrophilic aromatic substitution of 1,3-dichloro-5-fluorobenzene to introduce a bromine atom. The directing effects of the existing halogens must be considered to predict the regioselectivity of this reaction. Fluorine and chlorine are both ortho, para-directing deactivators.[4] In this case, all available positions are ortho to at least one halogen and meta to the others, leading to a single possible product.
Reaction: 1,3-Dichloro-5-fluorobenzene → 1-Bromo-3-chloro-5-fluorobenzene
Mechanism: This is a classic electrophilic aromatic bromination, where bromine is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile that attacks the aromatic ring.[5][6]
Experimental Protocol:
-
To a solution of 1,3-dichloro-5-fluorobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere, add iron(III) bromide (0.1 equivalents) as a catalyst.
-
Cool the mixture to 0 °C and slowly add bromine (1.05 equivalents) dropwise with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel.
Table 1: Summary of Precursor Synthesis
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 3,5-Dichloroaniline | 1,3-Dichloro-5-fluorobenzene | NaNO₂, HBF₄ | 60-70% |
| 2 | 1,3-Dichloro-5-fluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene | Br₂, FeBr₃ | 75-85% |
Part B: Regioselective Iodination of 1-Bromo-3-chloro-5-fluorobenzene
The introduction of the iodine atom at the C2 position, which is flanked by two halogen atoms, is the most challenging step in this synthesis. Direct electrophilic iodination is likely to be unselective and low-yielding due to the deactivating nature of the existing halogens. A more robust and regioselective approach is Directed ortho-Metalation (DoM).[7][8][9]
The Principle of Fluorine-Directed ortho-Metalation
Fluorine, despite being highly electronegative, can act as a directing group in ortho-metalation reactions.[10] This is attributed to the ability of the fluorine atom to coordinate with the lithium cation of the organolithium reagent, thereby increasing the acidity of the adjacent ortho-protons and directing deprotonation to that site.[11]
Caption: Conceptual workflow for Directed ortho-Metalation.
Potential Challenge: Halogen-Metal Exchange
A significant potential side reaction in the lithiation of polyhalogenated aromatics is halogen-metal exchange, where the organolithium reagent exchanges its lithium atom with a halogen on the aromatic ring.[12][13] The rate of this exchange generally follows the trend I > Br > Cl >> F. In the case of 1-bromo-3-chloro-5-fluorobenzene, there is a risk of bromine-lithium exchange competing with the desired ortho-deprotonation.
To mitigate this, the reaction is typically carried out at very low temperatures (e.g., -78 °C) to favor the kinetically controlled deprotonation over the thermodynamically driven halogen-metal exchange. The choice of the organolithium reagent can also be critical, with n-butyllithium often being a suitable choice.
Experimental Protocol for Directed ortho-Metalation and Iodination
Reaction: 1-Bromo-3-chloro-5-fluorobenzene → this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-3-chloro-5-fluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to allow for the formation of the aryllithium intermediate.
-
In a separate flask, prepare a solution of iodine (1.2 equivalents) in anhydrous THF.
-
Slowly add the iodine solution to the aryllithium solution at -78 °C. The characteristic dark color of iodine should disappear upon addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Table 2: Proposed Iodination Protocol Summary
| Starting Material | Product | Key Reagents | Temperature | Potential Side Reactions |
| 1-Bromo-3-chloro-5-fluorobenzene | This compound | n-BuLi, I₂ | -78 °C | Bromine-lithium exchange |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A complex multiplet in the aromatic region is expected.
-
¹³C NMR: Six distinct signals in the aromatic region are anticipated, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: A singlet or a complex multiplet, depending on the coupling with neighboring protons and carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-halogen bonds and the aromatic ring are expected.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Aromatic protons (2H, multiplet) |
| ¹³C NMR (CDCl₃) | 6 aromatic carbons |
| ¹⁹F NMR (CDCl₃) | 1 fluorine signal |
| MS (EI) | M⁺ with characteristic isotopic pattern for Br and Cl |
| IR (KBr) | C-Br, C-Cl, C-F, C-I stretching, aromatic C-H and C=C stretching |
Conclusion
This technical guide outlines a rational and feasible synthetic pathway for the preparation of this compound. The proposed route relies on established and well-understood organic transformations, including the Balz-Schiemann reaction for fluorination and a key directed ortho-metalation step for regioselective iodination. While challenges such as the potential for halogen-metal exchange exist, careful control of reaction conditions should allow for the successful synthesis of this highly functionalized aromatic compound. The successful execution of this synthesis will provide access to a novel building block for further exploration in various fields of chemical research and development.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to the Predicted Spectral Characteristics of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
This document provides an in-depth theoretical analysis of the expected spectral data for 1-bromo-5-chloro-3-fluoro-2-iodobenzene. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental principles of spectroscopy with predictive methodologies to serve as a robust reference for the structural elucidation of this complex polyhalogenated aromatic compound. In the absence of publicly available experimental spectra, this whitepaper focuses on the prediction and interpretation of mass spectrometry, ¹³C-NMR, and ¹H-NMR data, explaining the causality behind the expected spectral features.
Molecular Overview
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂BrClFI.[1][2] Its structure presents a unique substitution pattern that is of interest in synthetic chemistry, particularly as a versatile building block where the differential reactivity of the carbon-halogen bonds can be exploited for sequential cross-coupling reactions.[3] An accurate understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.
Molecular Structure:
Key Physicochemical Properties:
Predicted Mass Spectrum Analysis (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The predicted mass spectrum of this compound will be distinguished by a complex molecular ion cluster and a fragmentation pattern governed by the hierarchy of carbon-halogen bond strengths.
The Molecular Ion Cluster: An Isotopic Fingerprint
The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic and complex isotopic pattern for the molecular ion peak. The natural abundance of these isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) dictates the relative intensities of the isotopic peaks.[4][5]
The molecular ion (M⁺) will appear as a cluster of peaks. The nominal mass will be based on the most abundant isotopes: C₆H₂⁷⁹Br³⁵ClFI, which calculates to a mass of 334. The most intense peaks in the cluster will be M, M+2, and M+4, reflecting the various combinations of the bromine and chlorine isotopes. The presence of this unique 1:1 bromine isotopic signature combined with the 3:1 chlorine signature provides a high-confidence indicator for the elemental composition.[4][6]
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is dictated by the relative strengths of the chemical bonds. For carbon-halogen bonds, the strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the initial and most favorable fragmentation event will be the cleavage of the weakest bond, the carbon-iodine bond.
The logical workflow for the primary fragmentation cascade is visualized below.
Caption: Predicted primary fragmentation pathway for this compound.
Predicted Key Fragments:
| Predicted m/z (Nominal) | Ionic Fragment | Rationale / Isotopic Signature |
| 334 | [C₆H₂⁷⁹Br³⁵ClFI]⁺ | Molecular ion (most abundant isotopes). Exhibits a complex pattern due to Br and Cl. |
| 207 | [C₆H₂⁷⁹Br³⁵ClF]⁺ | Loss of Iodine radical (M - 127). Exhibits a characteristic M'/M'+2 pattern with ~1:1 intensity from Bromine and a smaller M'+2/M'+4 from Chlorine. |
| 128 | [C₆H₂³⁵ClF]⁺ | Loss of Bromine radical from m/z 207. Exhibits a characteristic M''/M''+2 pattern with ~3:1 intensity from Chlorine.[6] |
| 95 | [C₆H₂F]⁺ | Loss of Chlorine radical from m/z 128. |
| 77 | [C₆H₅]⁺ | A common fragment for benzene derivatives, though less likely here without significant rearrangement.[7] |
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Set the ion source to Electron Ionization (EI) mode.
-
Use a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a range appropriate for the compound, for instance, from m/z 40 to 400.
-
Use a direct insertion probe or a GC inlet depending on sample purity and volatility.
-
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Data Analysis:
-
Identify the molecular ion cluster and compare its isotopic pattern to the theoretical distribution for a compound containing one Br and one Cl atom.
-
Identify major fragment ions and propose fragmentation pathways based on logical neutral losses.
-
Predicted ¹³C-NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. For this compound, we expect six distinct signals in the aromatic region of a proton-decoupled spectrum, corresponding to the six non-equivalent carbon atoms of the benzene ring.
Predicted Chemical Shifts (δ)
The chemical shifts of the aromatic carbons can be predicted by starting with the chemical shift of benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shift (SCS) effects for each halogen.[8] Halogens exhibit complex effects, including inductive withdrawal, resonance effects, and the "heavy atom effect" for bromine and iodine, which can cause significant shielding of the directly attached (ipso) carbon.[9][10]
-
C1 (C-Br): The ipso-carbon attached to bromine. The heavy atom effect will likely cause a significant upfield shift relative to what electronegativity alone would suggest.
-
C2 (C-I): The ipso-carbon attached to iodine. A very strong heavy atom effect is expected, resulting in a highly shielded signal at a low ppm value.
-
C3 (C-F): The ipso-carbon attached to fluorine. Fluorine's strong electronegativity will cause a significant downfield (deshielded) shift. This carbon's signal will also be split into a doublet by the fluorine atom with a large one-bond coupling constant (¹JCF ≈ 240-320 Hz).[11]
-
C4 (C-H): This carbon will be influenced by ortho-F, meta-Cl, and para-Br substituents.
-
C5 (C-Cl): The ipso-carbon attached to chlorine. It will be deshielded due to chlorine's electronegativity.
-
C6 (C-H): This carbon is influenced by ortho-Br, meta-I, and para-F substituents.
Predicted ¹³C Chemical Shifts and C-F Couplings:
| Carbon Atom | Substituents (ortho, meta, para) | Predicted δ (ppm) Range | Key Coupling Constants (J) |
| C1-Br | I, H | 110 - 120 | |
| C2-I | Br, F | 90 - 100 | ²JCF ≈ 20-25 Hz |
| C3-F | I, Cl | 160 - 168 | ¹JCF ≈ 240-320 Hz |
| C4-H | F, Br | 120 - 130 | ²JCF ≈ 20-25 Hz |
| C5-Cl | F, H | 130 - 138 | ³JCF ≈ 5-10 Hz |
| C6-H | Br, Cl | 115 - 125 | ³JCF ≈ 5-10 Hz |
Experimental Protocol: ¹³C-NMR Spectroscopy
The logical workflow for acquiring and interpreting the ¹³C-NMR spectrum is outlined below.
Caption: Workflow for ¹³C-NMR spectral acquisition and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard proton-decoupled carbon experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).
-
Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction.
-
Referencing: Reference the chemical shift scale to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm).[12]
-
Analysis: Identify the six distinct aromatic signals and assign them based on the predicted chemical shifts and the characteristic large doublet for the fluorine-bound carbon.
Predicted ¹H-NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy will reveal the number and chemical environment of the hydrogen atoms. In this compound, there are two protons attached to the aromatic ring, and they are in non-equivalent chemical environments.
Predicted Chemical Shifts and Coupling Constants
The two protons (H4 and H6) are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).[13] Their precise chemical shifts will be influenced by the additive effects of the four halogen substituents.
-
Multiplicity: The two protons are meta to each other. This will result in a meta-coupling (⁴JHH) of approximately 2-3 Hz. Furthermore, each proton will couple to the fluorine atom.
-
H4: This proton is ortho to the fluorine atom, which will result in an ortho-coupling (³JHF) of approximately 5-10 Hz.
-
H6: This proton is para to the fluorine atom, which will result in a smaller para-coupling (⁵JHF) of approximately 0.5-3.0 Hz.[11]
-
-
Expected Pattern: Each proton signal is therefore predicted to be a doublet of doublets (dd) .
Predicted ¹H-NMR Spectral Parameters:
| Proton | Substituents (ortho, meta, para) | Predicted δ (ppm) Range | Predicted Multiplicity | Predicted Coupling Constants (J) |
| H4 | F, Br | 7.2 - 7.6 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 5-10 Hz |
| H6 | Br, Cl | 7.0 - 7.4 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 0.5-3.0 Hz |
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹³C-NMR analysis (5-10 mg in ~0.7 mL of CDCl₃).
-
Instrument Setup:
-
Lock and shim the spectrometer as described for ¹³C-NMR.
-
Set up a standard proton experiment. On a 400 MHz instrument, a spectral width of ~12-15 ppm is typical.
-
-
Data Acquisition: Acquire 8 to 16 scans. The high sensitivity of ¹H-NMR means data acquisition is rapid.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the residual proton signal of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm) or to internal tetramethylsilane (TMS) if added (δ = 0.00 ppm).[12]
-
Analysis:
-
Identify the two signals in the aromatic region.
-
Analyze their multiplicity (doublet of doublets).
-
Measure the coupling constants to confirm the assignments. The signal with the larger H-F coupling constant corresponds to H4.
-
Conclusion
This technical guide provides a comprehensive, theory-based framework for the spectral analysis of this compound. The predicted mass spectrum is characterized by a complex molecular ion cluster and a fragmentation pathway initiated by the cleavage of the weak C-I bond. The ¹³C-NMR spectrum is expected to show six distinct aromatic signals, with the fluorine-bound carbon appearing as a significantly deshielded doublet with a large ¹JCF coupling constant. The ¹H-NMR spectrum is predicted to display two doublet of doublets, corresponding to the two meta-positioned protons, with their multiplicities further defined by coupling to the fluorine atom. These detailed predictions and protocols offer a valuable resource for any scientist engaged in the synthesis, purification, or analysis of this and structurally related polyhalogenated compounds.
References
- 1. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
An authoritative guide for researchers, scientists, and drug development professionals on the systematic naming, synthesis, and characterization of a complex polyhalogenated benzene.
Introduction
Polyhalogenated aromatic compounds are a class of molecules that hold significant importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Their utility stems from the unique physicochemical properties imparted by the presence of multiple halogen substituents on an aromatic ring. These substituents can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them invaluable scaffolds in drug design.[2][3] Furthermore, the differential reactivity of various carbon-halogen bonds allows for their use as versatile intermediates in complex organic synthesis, enabling the construction of intricate molecular architectures.[4]
This technical guide provides a comprehensive analysis of a specific polysubstituted aromatic compound: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS RN: 201849-16-3).[5][6][7] The primary focus of this document is to elucidate the systematic methodology behind its International Union of Pure and Applied Chemistry (IUPAC) name. Understanding the principles of IUPAC nomenclature is paramount for unambiguous communication in the scientific community. Beyond nomenclature, this guide will delve into the synthetic pathways for this compound, its key physicochemical and spectroscopic properties, and its potential applications, thereby serving as a vital resource for professionals in the chemical sciences.
Decoding the IUPAC Name: A Systematic Approach
The IUPAC name "this compound" is derived from a set of hierarchical rules designed to provide a unique and descriptive name for its chemical structure. For polysubstituted benzenes where no principal functional group dictates the naming, the process is governed by two main principles: alphabetical order of the substituents and the "lowest set of locants" rule.[8][9]
Foundational Principles of Benzene Nomenclature
For monosubstituted benzenes, the name is simply the substituent name followed by "benzene" (e.g., chlorobenzene). When multiple substituents are present, their positions on the ring must be indicated by numbers (locants). The goal is to number the carbon atoms of the benzene ring in a way that assigns the lowest possible numbers to the substituents.[10]
The "Lowest Set of Locants" Rule
The "lowest set of locants" rule is a cornerstone of IUPAC nomenclature for polysubstituted cyclic compounds.[11] This rule states that when comparing different numbering schemes, the one that has the lowest number at the first point of difference is the correct one.[12] For instance, the locant set '1,2,5' is lower than '1,3,4'.
Application to this compound
Let's apply these principles to the target molecule. The substituents are Bromo, Chloro, Fluoro, and Iodo.
-
Alphabetize the Substituents:
-
Bromo
-
Chloro
-
Fluoro
-
Iodo
-
-
Determine Possible Numbering Schemes and Locant Sets: We start by assigning the locant '1' to one of the substituents and numbering the ring in both clockwise and counter-clockwise directions to give the other substituents the lowest possible numbers.
-
Starting with Bromo at C1:
-
Clockwise: 1 (Bromo), 2 (Iodo), 3 (Fluoro), 4, 5 (Chloro), 6. Locant Set: 1, 2, 3, 5
-
Counter-clockwise: 1 (Bromo), 2, 3 (Chloro), 4, 5 (Fluoro), 6 (Iodo). Locant Set: 1, 3, 5, 6
-
-
Starting with Chloro at C1:
-
Clockwise: 1 (Chloro), 2, 3 (Bromo), 4 (Iodo), 5 (Fluoro), 6. Locant Set: 1, 3, 4, 5
-
Counter-clockwise: 1 (Chloro), 2 (Fluoro), 3, 4, 5 (Iodo), 6 (Bromo). Locant Set: 1, 2, 5, 6
-
-
Starting with Fluoro at C1:
-
Clockwise: 1 (Fluoro), 2 (Chloro), 3, 4 (Bromo), 5 (Iodo), 6. Locant Set: 1, 2, 4, 5
-
Counter-clockwise: 1 (Fluoro), 2 (Iodo), 3 (Bromo), 4, 5, 6 (Chloro). Locant Set: 1, 2, 3, 6
-
-
Starting with Iodo at C1:
-
Clockwise: 1 (Iodo), 2 (Bromo), 3, 4 (Chloro), 5 (Fluoro), 6. Locant Set: 1, 2, 4, 5
-
Counter-clockwise: 1 (Iodo), 2 (Fluoro), 3, 4, 5 (Bromo), 6 (Chloro). Locant Set: 1, 2, 5, 6
-
-
-
Compare the Locant Sets: The generated locant sets are: {1,2,3,5}, {1,3,5,6}, {1,3,4,5}, {1,2,5,6}, {1,2,4,5}, {1,2,3,6}.
Comparing them term by term, the set {1,2,3,5} is the lowest.
-
Construct the Final Name: The name is assembled by listing the substituents in alphabetical order, each preceded by its locant number, followed by the parent name "benzene".
Therefore, the correct IUPAC name is This compound .
The following diagram illustrates the logical process for determining the IUPAC name:
Synthesis of this compound
The synthesis of polysubstituted benzenes with a specific substitution pattern requires a strategic approach, often involving multiple steps that utilize the directing effects of various functional groups. A common and illustrative laboratory synthesis of a similar compound, 1-bromo-3-chloro-5-iodobenzene, starts from aniline.[13][14] This multi-step synthesis highlights key reactions in aromatic chemistry.
Multi-Step Synthesis from Aniline
This synthetic route involves the protection of the amine group, followed by sequential electrophilic aromatic substitution, and finally, deamination.
Stage 1: Acetylation of Aniline The highly activating amino group of aniline is first protected as an acetanilide to moderate its reactivity and prevent multiple substitutions in subsequent steps.
Stage 2: Bromination of Acetanilide The acetamido group is an ortho, para-director. Due to steric hindrance from the bulky protecting group, bromination occurs predominantly at the para position.
Stage 3: Chlorination of 4-Bromoacetanilide The next halogen is introduced. The acetamido group directs the incoming chlorine to the ortho position.
Stage 4: Hydrolysis of 4-Bromo-2-chloroacetanilide The protecting group is removed by acid-catalyzed hydrolysis to regenerate the amino group.
Stage 5: Iodination of 4-Bromo-2-chloroaniline The amino group now directs the iodine to the other vacant ortho position.
Stage 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline The final step is the removal of the amino group via a diazotization reaction followed by reduction. This is a crucial step to achieve the desired substitution pattern.
Experimental Protocol: Deamination of 4-Bromo-2-chloro-6-iodoaniline
This protocol details the final step in the synthesis described above.
-
Dissolve 4-bromo-2-chloro-6-iodoaniline in absolute ethanol with stirring.
-
Carefully add concentrated sulfuric acid dropwise to the solution.
-
Add powdered sodium nitrite in portions.
-
After the initial reaction subsides, gently warm the mixture on a steam bath for approximately 10 minutes.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 201849-16-3 | [6] |
| Molecular Formula | C₆H₂BrClFI | [5] |
| Molecular Weight | 335.34 g/mol | [5] |
| Appearance | White to brown crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water, soluble in organic solvents |
Spectroscopic Data (Predicted and Expected)
-
¹H NMR Spectroscopy: The spectrum is expected to be simple, showing two signals in the aromatic region (δ 7.0-8.0 ppm). Each signal will represent one of the two aromatic protons. The signals would likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and potentially long-range proton-proton coupling.
-
¹³C NMR Spectroscopy: The spectrum should display six distinct signals in the aromatic region (δ 110-160 ppm), corresponding to the six carbon atoms of the benzene ring. The carbon atoms bonded to the halogens will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-X (X = Cl, Br, I) stretching vibrations in the fingerprint region (below 1000 cm⁻¹).
-
A strong C-F stretching absorption typically in the 1250-1000 cm⁻¹ range.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern of the molecular ion, which will be complex due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). This characteristic pattern is a powerful tool for confirming the presence of these halogens.
Applications in Research and Development
Halogenated benzenes are crucial building blocks in organic synthesis. The presence of four different halogens on the benzene ring of this compound offers a unique platform for sequential and site-selective cross-coupling reactions. The reactivity of the carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F, allowing for controlled, stepwise introduction of new functional groups.
This makes the compound a valuable intermediate in:
-
Pharmaceutical Synthesis: As a scaffold for the synthesis of complex drug candidates. The halogen atoms can be replaced with various functional groups to explore structure-activity relationships.[2][3]
-
Agrochemical Development: In the creation of new pesticides and herbicides with tailored biological activities.
-
Materials Science: In the synthesis of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the halogenated precursors can influence the electronic properties and morphology of the final materials.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
The IUPAC name This compound is a testament to the logical and systematic nature of chemical nomenclature. By applying the principles of alphabetical ordering and the lowest set of locants, an unambiguous descriptor for this complex molecule is achieved. Its synthesis, characterization, and potential as a versatile synthetic intermediate underscore the importance of such polyhalogenated aromatic compounds in advancing various fields of chemical science. This guide serves as a foundational resource for researchers and professionals, providing the necessary technical details to understand and utilize this compound in their work.
References
- 1. dempochem.com [dempochem.com]
- 2. This compound [oakwoodchemical.com]
- 3. CAS 201849-16-3: 1-bromo-5-chloro-3-fluoro-2-iodo-benzene [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 201849-16-3 | this compound | Boroncore [boroncore.com]
- 6. 201849-16-3 | this compound - Capot Chemical [capotchem.com]
- 7. This compound [synhet.com]
- 8. This compound | 201849-16-3 [chemicalbook.com]
- 9. 201849-16-3|this compound|BLD Pharm [bldpharm.com]
- 10. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 11. magritek.com [magritek.com]
- 12. This compound | 201849-16-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Duality of Polyhalogenated Aromatic Compounds
An In-depth Technical Guide to the Reactivity of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds (PHACs) represent a class of molecules with significant duality. On one hand, they are foundational building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the carbon-halogen bond, which serves as a versatile functional handle for constructing complex molecular architectures through a variety of chemical transformations. The ability to selectively functionalize a pre-formed aromatic core is a cornerstone of contemporary drug discovery.[1] On the other hand, a subset of these compounds, such as polychlorinated biphenyls (PCBs) and dioxins, are recognized as persistent organic pollutants (POPs) due to their environmental stability and toxicological profiles.[2][3] This guide, intended for researchers, scientists, and drug development professionals, will focus on the synthetic utility of PHACs, providing an in-depth exploration of their reactivity, the mechanistic principles that govern it, and field-proven protocols for their strategic application.
Chapter 1: Core Principles of Reactivity
The reactivity of a C-X bond on an aromatic ring is not an isolated property. It is a nuanced interplay of electronic effects, steric hindrance, and the intrinsic properties of the halogen itself. Understanding these principles is paramount to predicting and controlling reaction outcomes.
The Influence of the Halogen
The identity of the halogen atom is a primary determinant of the C-X bond's reactivity, which varies significantly depending on the reaction mechanism.
-
For Transition Metal-Catalyzed Cross-Coupling: The rate-determining step is often the oxidative addition of a metal catalyst (like Palladium(0)) into the C-X bond.[1][4] The bond must be weak enough to be cleaved. Consequently, the reactivity order follows the C-X bond dissociation energy: I > Br > OTf > Cl >> F . This predictable hierarchy allows for selective sequential couplings on a molecule bearing different halogens.
-
For Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack on the aromatic ring.[5][6] The halogen's role is to activate the ring by inductive electron withdrawal and to serve as a leaving group. Here, the reactivity order is often reversed: F > Cl > Br > I . The highly electronegative fluorine atom polarizes the carbon it's attached to, making it extremely electrophilic and susceptible to attack, which outweighs its poor leaving group ability because C-X bond cleavage is not the rate-limiting step.[6]
The Role of Electronic and Steric Effects
Substituents on the aromatic ring profoundly influence its reactivity.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-C=O) decrease the electron density of the aromatic ring. This makes the ring more electrophilic and significantly accelerates SNAr reactions, especially when the EWG is positioned ortho or para to the leaving group, as it can stabilize the negatively charged Meisenheimer intermediate through resonance.[5][6][7] In cross-coupling reactions, EWGs can make the C-X bond more electrophilic, favoring oxidative addition.[1]
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and amino (-NR₂) increase the ring's electron density, making it more nucleophilic. This deactivates the ring towards SNAr but can facilitate oxidative addition in some cross-coupling reactions.
-
Steric Hindrance: Bulky groups adjacent to a halogen can sterically shield it, hindering the approach of a catalyst or nucleophile. This effect can be strategically exploited to achieve site-selectivity in molecules with multiple, electronically similar halogens.[8]
Chapter 2: Major Reaction Pathways and Methodologies
The synthetic utility of PHACs is realized through several key reaction classes. This chapter details the mechanisms and provides practical, self-validating protocols for the most critical transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for C-O, C-N, and C-S bond formation on electron-poor aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[5][7]
The key to SNAr is the stabilization of the negative charge of the intermediate. EWGs at the ortho and para positions delocalize this charge, lowering the activation energy of the reaction.
Caption: SNAr mechanism via the resonance-stabilized Meisenheimer intermediate.
Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are arguably the most impactful transformations in modern drug discovery, enabling the modular construction of C-C, C-N, and C-O bonds. The general catalytic cycle, typically involving palladium, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9]
Caption: The fundamental catalytic cycle for cross-coupling reactions.
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling aryl halides with organoboron reagents.[4][9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts.[8]
Causality in Protocol Design: The choice of ligand, base, and solvent is critical for success, especially with challenging substrates like polychlorinated arenes.
-
Ligands: For less reactive aryl chlorides, or for sterically demanding couplings, simple ligands like PPh₃ are insufficient. Electron-rich, bulky phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos or RuPhos) or N-heterocyclic carbenes (NHCs) are required.[10] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition into the strong C-Cl bond, and accelerate the final reductive elimination step.[10]
-
Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. Strong bases like K₃PO₄ or Cs₂CO₃ are often used. For sensitive substrates, milder bases like K₂CO₃ can be employed.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is common, as water can aid in dissolving the base and facilitating the speciation of the boronic acid.[10]
Protocol: Selective Mono-alkylation of 2,6-Dichloropyridine
This protocol demonstrates the selective functionalization of a dihalogenated heterocycle, a common challenge in medicinal chemistry.
-
System Preparation (Trustworthiness): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyridine (1.0 equiv), Pd(OAc)₂ (0.01 equiv), and the bulky phosphine ligand Ad₂PⁿBu (adamantyl-di-n-butylphosphine, 0.03 equiv). The use of a slight excess of ligand protects the catalyst.
-
Reagent Addition: Add heptylboronic acid pinacol ester (1.1 equiv). Using a slight excess of the limiting reagent ensures full conversion of the more valuable coupling partner.
-
Solvent and Base: Add a degassed 4:1 mixture of dioxane and water, followed by the base, LiOᵗBu (3.0 equiv). Lithium tert-butoxide has been shown to be particularly effective for exhaustive couplings of this type.[10]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Self-Validation/Monitoring: Every 2 hours, take a small aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS and TLC.
-
GC-MS Analysis: Look for the disappearance of the 2,6-dichloropyridine peak and the appearance of the mono-alkylated product peak, followed by the desired di-alkylated product peak.
-
TLC Analysis: The product will have a higher Rf value than the polar starting material. Staining with potassium permanganate can help visualize the spots.
-
-
Work-up and Purification: Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[11] It involves the palladium-catalyzed coupling of an amine with an aryl halide.[11][12]
Causality in Ligand Selection: The evolution of the Buchwald-Hartwig amination is a story of ligand development.
-
First Generation: Early systems used simple triarylphosphines, which were limited in scope.
-
Bidentate Ligands: Ligands like BINAP and DPPF improved reliability and extended the reaction to primary amines.[11]
-
Sterically Hindered, Bulky Ligands: The breakthrough came with ligands like those developed in the Buchwald and Hartwig labs (e.g., XPhos, BrettPhos). These ligands form highly active, monoligated Pd(0) species that are extremely effective at promoting the key steps of the catalytic cycle for a vast range of aryl halides (including chlorides) and amines.[13][14]
Reductive Dehalogenation
Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom.[15] This can be a strategic step to remove a directing group after it has served its purpose or to synthesize a specific halogenation pattern not otherwise accessible. It is also a key process in the environmental degradation of PHACs.[15]
Common Methodologies:
-
Metal-Mediated Reduction: Strong reducing agents like sodium or calcium metal in a lower alcohol (e.g., methanol or isopropanol) can effectively dehalogenate a wide variety of PHACs.[16]
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.) and a base (like NaOH or Et₃N) to neutralize the resulting HX is a common and clean method.
-
Hydrosiloxanes: Alkali metals in the presence of a liquid hydrosiloxane can achieve complete dehalogenation at room temperature.[17]
Chapter 3: Site-Selectivity in Polyhalogenated Systems
A primary challenge and opportunity in using PHACs is achieving site-selective functionalization when multiple identical halogens are present. Selectivity is governed by a combination of the principles discussed in Chapter 1.[1][8]
| Heterocycle System | General Reactivity Order | Controlling Factors & Causality | Reference |
| Pyridine | C2/C6 > C4 > C3/C5 | Electronic: The electronegative nitrogen atom withdraws electron density, making the ortho (C2/C6) and para (C4) positions more electrophilic and thus more susceptible to oxidative addition. | [1] |
| Pyrimidine | C4/C6 > C2 > C5 | Electronic: The C4/C6 positions are para to one nitrogen and ortho to the other, making them the most electron-deficient and reactive. The C2 position is flanked by both nitrogens, while C5 is least activated. | [1] |
| Thiophene | C2/C5 > C3/C4 | Electronic/Steric: The α-positions (C2/C5) adjacent to the sulfur heteroatom are preferentially activated. This selectivity does not always correlate with C-X bond dissociation energies. | [1][18] |
| Nitro-substituted Arenes | ortho to -NO₂ > meta to -NO₂ | Electronic: The powerful electron-withdrawing nature of the nitro group makes the ortho C-X bond significantly more electrophilic, mirroring SNAr reactivity patterns. | [1] |
Chapter 4: Applications and Future Outlook
The methodologies described herein are not merely academic exercises; they are enabling tools in the synthesis of life-changing medicines and novel materials. PHACs serve as key intermediates in the synthesis of drugs for oncology, infectious diseases, and central nervous system disorders. The strategic introduction of halogens can also be used to block sites of metabolism, thereby improving a drug's pharmacokinetic profile.
The future of this field lies in the development of even more selective, efficient, and sustainable catalytic systems. The use of earth-abundant metals (like copper, iron, and nickel) as catalysts is a growing area of research.[19][20] Furthermore, photoredox catalysis is emerging as a powerful method for activating C-X bonds under exceptionally mild conditions, opening new avenues for the functionalization of polyhalogenated aromatic compounds.[21]
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhalogenated Aromatic Hydrocarbons | Toxics | MDPI [mdpi.com]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents [patents.google.com]
- 17. CA1296744C - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]
- 18. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Recent progress in transition metal catalyzed cross coupling of nitroarenes [ccspublishing.org.cn]
- 21. Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
An In-Depth Technical Guide to the Safe Handling and Management of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Audience: Researchers, scientists, and drug development professionals
Abstract: this compound (CAS No. 201849-16-3) is a polysubstituted aromatic compound of significant interest in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1][2][3] Its unique arrangement of four different halogens on a benzene ring provides a versatile scaffold for the construction of complex molecular architectures. However, this chemical complexity necessitates a rigorous and well-informed approach to its handling, storage, and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive framework for managing this compound, grounded in established safety principles and field-proven best practices. It moves beyond a simple recitation of rules to explain the causality behind each procedural step, empowering researchers to build a robust culture of safety.
Section 1: Compound Profile and Physicochemical Properties
A foundational understanding of a compound's physical and chemical identity is the first step in a thorough risk assessment. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 201849-16-3 | ChemicalBook, PubChem[2][4] |
| Molecular Formula | C₆H₂BrClFI | PubChem, SCBT[4][5] |
| Molecular Weight | 335.34 g/mol | PubChem[4] |
| Appearance | Solid (likely crystalline powder) | Benchchem[1] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | BLDpharm[6] |
Section 2: Hazard Identification and Toxicological Assessment
While specific toxicological data for this compound is limited, with many safety data sheets noting "no data available" for acute toxicity metrics, the hazards can be inferred from structurally analogous polyhalogenated aromatic compounds.[7] The precautionary principle dictates that this compound should be treated as hazardous until proven otherwise.
Based on data for similar compounds like 1-Bromo-3-chloro-5-iodobenzene, the following GHS hazard classifications are anticipated:
-
H335: May cause respiratory irritation.[8]
Causality of Hazard: Polyhalogenated aromatic compounds are of particular concern for several reasons. The carbon-halogen bonds are strong, which can make these molecules persistent in the environment. Their lipophilic nature can lead to bioaccumulation. Furthermore, incomplete combustion of such materials can generate highly toxic byproducts, such as dioxins and furans, which underscores the critical importance of proper disposal protocols.[10]
Section 3: Core Safety Principles: Engineering and Administrative Controls
The primary defense against chemical exposure is a well-designed workspace and robust procedural controls. Reliance on PPE alone is insufficient.
-
Primary Engineering Control: Chemical Fume Hood: All handling of this compound, from weighing and aliquoting to running reactions and cleaning glassware, must be conducted within a certified chemical fume hood.[11] This is non-negotiable. The fume hood directly addresses the inhalation risk (H335) by capturing dusts and potential vapors at the source. The sash should be kept at the lowest possible height to maximize capture efficiency while allowing for safe manipulation.[11]
-
Secondary Engineering Controls: The laboratory must be equipped with an easily accessible eyewash station and a safety shower, as mandated for handling corrosive and irritating substances.[8]
-
Administrative Controls:
-
Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS) before commencing work.
-
Prior Approval: For non-routine or high-volume operations, a specific risk assessment and prior approval from the institution's Environmental Health and Safety (EHS) department may be required.
-
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection must be appropriate for the identified risks.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield may be required for operations with a higher splash risk.
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves. While nitrile gloves are common, it is crucial to consult the manufacturer's SDS or a glove compatibility chart to ensure the chosen material offers adequate protection against this specific compound and any solvents in use.
-
Lab Coat: A standard lab coat is mandatory. For larger quantities, or when there is a significant risk of contact, a chemically resistant apron or fire/flame resistant clothing should be worn.[7]
-
-
Respiratory Protection: If work is performed correctly within a fume hood, respiratory protection is typically not required. However, if exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges must be used.[7]
Section 5: Standard Operating Procedure (SOP) for Safe Handling
A systematic, step-by-step approach minimizes the risk of error and exposure.
Experimental Workflow Diagram
Caption: A standardized workflow for the safe laboratory handling of this compound.
Step-by-Step Methodology:
-
Preparation: Before handling the compound, verify that the chemical fume hood is operational and certified. Don all required PPE as specified in Section 4. Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the work area.[11]
-
Aliquoting: Carefully transfer the required amount of the solid compound. Use appropriate tools like spatulas and weighing paper to minimize dust generation.
-
Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[11]
-
Cleanup and Decontamination: Upon completion, decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone). This rinsate is considered hazardous and must be collected as halogenated waste.[11]
-
Waste Segregation: Collect all chemical waste, including the rinsate, in a designated and clearly labeled "Halogenated Organic Waste" container.[11][12]
Section 6: Storage and Chemical Compatibility
Proper storage is essential for maintaining chemical integrity and preventing accidental releases.
-
Conditions: Store in a tightly-closed container in a cool, dry, well-ventilated area.[8] The recommended temperature range is often 2-8°C.[6] The area should be away from sources of ignition and incompatible substances.[8]
-
Container Integrity: Use the original manufacturer's container where possible. Ensure all containers are clearly labeled and checked regularly for leaks or damage.[13]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and other reactive materials.
Section 7: Emergency Procedures: Spills and Exposure
Preparedness is key to mitigating the consequences of an accident.
Spill Response Decision Tree
Caption: A decision-making workflow for responding to a chemical spill.
-
Minor Spill (Contained within Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, prevent further spread.
-
Carefully sweep up or absorb the solid with an inert material (e.g., vermiculite, sand). Avoid raising dust.
-
Place the collected material and cleanup supplies into a sealed container for hazardous waste disposal.[8]
-
Decontaminate the area and wash hands thoroughly.
-
-
Major Spill (Outside of Containment):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[8]
-
Section 8: Waste Management and Disposal
The disposal of halogenated compounds is strictly regulated to prevent environmental harm.
Waste Segregation Protocol
Caption: The critical decision point for segregating halogenated from non-halogenated organic waste.
-
Principle of Segregation: this compound and all materials contaminated with it are classified as halogenated organic waste.[11][12] This waste stream must never be mixed with non-halogenated organic waste.
-
Causality: Halogenated wastes require disposal via high-temperature incineration under specific conditions to ensure the complete destruction of the molecule and prevent the formation of toxic and persistent byproducts like dioxins.[10] Mixing waste streams complicates and increases the cost of disposal and can lead to regulatory non-compliance.
-
Procedure:
-
Collection: Collect all waste, including unused compound, solvent rinsates from glassware, and contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled "Hazardous Waste" container for halogenated organics.[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11]
-
Disposal: Arrange for waste pickup through your institution's EHS office. Do not pour any amount of this chemical down the drain.[11]
-
References
- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 2. This compound | 201849-16-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 201849-16-3|this compound|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. 1-BROMO-3-CHLORO-5-IODOBENZENE - Safety Data Sheet [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bucknell.edu [bucknell.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene: A Versatile Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its unique arrangement of four different halogen atoms on a benzene ring offers a rich platform for selective functionalization, making it a valuable precursor for the synthesis of complex molecules in drug discovery, materials science, and agrochemicals. The distinct electronic and steric properties imparted by each halogen, combined with their differential reactivity in cross-coupling and other substitution reactions, allow for a programmed and sequential introduction of various functionalities. This guide provides a comprehensive technical overview of this compound, including its chemical properties, commercial availability, quality control considerations, and its strategic application in synthesis.
Chemical Identity and Properties
Molecular Structure:
The Enduring Utility of Substituted Halobenzenes: A Technical Guide for the Modern Chemist
Preamble: The Halogen's Enduring Grip on Aromatic Chemistry
Substituted halobenzenes represent a cornerstone of modern organic chemistry, their unassuming structures belying a profound and versatile reactivity that has propelled innovation across the scientific landscape. For the researcher, synthetic chemist, and drug development professional, a deep, practical understanding of this class of compounds is not merely advantageous; it is essential. From the intricate dance of cross-coupling reactions that forge complex molecular architectures to their pivotal role as synthons for life-saving pharmaceuticals and advanced materials, the influence of substituted halobenzenes is both pervasive and profound. The introduction of a halogen atom onto a benzene ring is a transformative event, fundamentally altering the electronic landscape of the aromatic system and unlocking a diverse array of synthetic possibilities. This guide is conceived not as a rigid, prescriptive manual, but as a dynamic, in-depth exploration of the core principles and practical applications of substituted halobenzene chemistry. It is designed to empower the reader with not just the "how," but the critical "why" that underpins modern synthetic strategies, fostering a deeper, more intuitive grasp of this indispensable molecular toolkit.
I. The Genesis of Functionality: Strategic Synthesis of Substituted Halobenzenes
The journey into the world of substituted halobenzenes begins with their creation. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, the nature of existing functionalities on the aromatic ring, and considerations of regioselectivity and atom economy. Here, we delve into the most robust and widely employed methodologies, elucidating the mechanistic underpinnings that govern their success.
Electrophilic Aromatic Halogenation: The Direct Approach
The direct halogenation of an aromatic ring via electrophilic aromatic substitution (EAS) remains a fundamental and often first-choice method for introducing chlorine, bromine, and iodine.[1] The reaction proceeds through the generation of a potent electrophile, which is then attacked by the electron-rich π-system of the benzene ring.[2]
Causality of Experimental Choices: The key to a successful electrophilic halogenation lies in the activation of the halogen. Halogens themselves are not electrophilic enough to react with the stable aromatic ring of benzene.[1] Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, is employed.[3] The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophilic species that can overcome the aromatic stabilization energy of the benzene ring.[4] For iodination, the reaction is often reversible, necessitating the use of an oxidizing agent, such as nitric acid, to remove the HI byproduct and drive the reaction to completion.[3]
Experimental Protocol: Electrophilic Bromination of Acetanilide
This protocol details the bromination of acetanilide, a common undergraduate laboratory experiment that demonstrates the principles of electrophilic aromatic substitution on an activated benzene ring.[5]
Materials:
-
Acetanilide
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Water
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve approximately 5 millimoles of acetanilide in 10 mL of acetonitrile.[5]
-
Add approximately 5 millimoles of N-bromosuccinimide (NBS) to the solution.[5]
-
Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.[5]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, precipitate the product by adding water to the reaction mixture.[5]
-
Collect the crude product by filtration. The crude product is often of high purity.[5]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-bromoacetanilide.
The Sandmeyer Reaction: A Versatile Route from Anilines
The Sandmeyer reaction provides an indispensable, indirect method for the introduction of halogens (Cl, Br) and other functionalities onto an aromatic ring, starting from a primary aromatic amine.[2][6] This two-step process involves the diazotization of the amine followed by the copper(I) salt-catalyzed displacement of the diazonium group.[7]
Causality of Experimental Choices: The Sandmeyer reaction is particularly valuable when direct halogenation is problematic due to the presence of sensitive functional groups or when the desired regiochemistry is not achievable through electrophilic substitution. The choice of copper(I) halide (CuCl or CuBr) is crucial for the second step, as it acts as the catalyst for the radical-nucleophilic aromatic substitution mechanism.[2] The reaction is typically carried out in an acidic aqueous medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[7]
Experimental Protocol: Synthesis of Chlorobenzene via the Sandmeyer Reaction
This protocol outlines the classic Sandmeyer reaction for the preparation of chlorobenzene from aniline.
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization: In a beaker, dissolve aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the benzenediazonium chloride solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. A vigorous evolution of nitrogen gas will be observed.
-
Work-up: After the nitrogen evolution ceases, the reaction mixture is typically steam distilled to isolate the crude chlorobenzene. The organic layer is then separated, washed with dilute sodium hydroxide and water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and finally purified by distillation.
II. The Art of Transformation: Key Reactions of Substituted Halobenzenes
The true synthetic power of substituted halobenzenes is realized in their subsequent transformations. The carbon-halogen bond, a focal point of reactivity, can be cleaved and replaced through a variety of powerful reactions, enabling the construction of intricate molecular frameworks.
Nucleophilic Aromatic Substitution (SNA r): The Addition-Elimination Pathway
While aryl halides are generally unreactive towards nucleophilic attack under standard Sₙ1 and Sₙ2 conditions, nucleophilic aromatic substitution (SNA r) can occur under specific circumstances.[8] This reaction proceeds via an addition-elimination mechanism and is highly dependent on the electronic nature of the aromatic ring.[9]
Causality of Experimental Choices: For an SNA r reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the halogen.[10] These groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed upon nucleophilic attack.[9] The reaction is typically carried out under basic conditions with a strong nucleophile.
Experimental Protocol: Synthesis of 2,4-Dinitrophenol from 2,4-Dinitrochlorobenzene
This protocol illustrates a classic example of nucleophilic aromatic substitution on a highly activated aryl halide.
Materials:
-
2,4-Dinitrochlorobenzene
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene in a suitable solvent, such as aqueous ethanol.
-
Add a solution of sodium hydroxide and heat the mixture under reflux. The progress of the reaction can be monitored by the disappearance of the starting material (TLC).
-
After the reaction is complete, cool the mixture and acidify it with hydrochloric acid.
-
The product, 2,4-dinitrophenol, will precipitate out of the solution.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product.
The Cross-Coupling Revolution: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and substituted halobenzenes are prime substrates for these powerful transformations. These reactions allow for the precise and efficient formation of C-C, C-N, and C-O bonds, providing access to a vast array of complex molecules.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[11] This reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base are critical for a successful Suzuki-Miyaura coupling. The catalyst system must be able to efficiently perform the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the desired biaryl product.[5] The base is required to activate the organoboron reagent for transmetalation. The choice of solvent is also important, with many reactions proceeding well in a mixture of an organic solvent and water.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.[12]
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (a bulky phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask, combine 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (1 mol%), and SPhos (2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of arylamines.[13][14] This reaction has largely replaced harsher, classical methods for arylamine synthesis.[15]
Causality of Experimental Choices: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent undesired side reactions.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active amido species.[13]
Experimental Protocol: Buchwald-Hartwig Amination of Bromobenzene with Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination.[13]
Materials:
-
Bromobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add anhydrous toluene, followed by bromobenzene and aniline via syringe.
-
Heat the reaction mixture in a preheated oil bath.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up.
-
Purify the product by flash column chromatography.
The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds.[16] While often requiring harsher conditions than its palladium-catalyzed counterparts, it remains a valuable tool, particularly for the synthesis of diaryl ethers.[17]
Causality of Experimental Choices: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[16] However, modern protocols have been developed that utilize catalytic amounts of copper in the presence of a ligand, allowing for milder reaction conditions. The choice of base and solvent is also critical for achieving good yields.[18]
Experimental Protocol: Ullmann Condensation for the Synthesis of a Diaryl Ether
This protocol provides a general procedure for a modern, ligand-accelerated Ullmann condensation.[18]
Materials:
-
Aryl halide
-
Phenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N-methylglycine)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., DMF or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide, phenol, copper(I) iodide, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the vessel in a preheated heating block with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
III. The Halobenzene in Action: Applications in Science and Industry
The synthetic versatility of substituted halobenzenes translates directly into their widespread application in various fields, most notably in drug discovery, agrochemicals, and materials science.
Pharmaceuticals: Building Blocks for Life-Saving Drugs
Halogenated compounds are of immense importance in medicinal chemistry, with the inclusion of halogens often enhancing the biological activity and metabolic stability of drug molecules.[3] Substituted halobenzenes are key intermediates in the synthesis of a vast number of FDA-approved drugs.[10][19] For instance, the anti-cancer drug Tivozanib contains a chloro-substituted benzene ring, and the antiviral drug Maribavir features a dichloro-substituted benzimidazole core.[20]
| Drug Name | Halogenated Moiety | Therapeutic Area |
| Tivozanib[20] | 2-chloro-4-((6,7-dimethoxy-1,4-dihydroquinolin-4-yl)oxy)phenyl | Oncology |
| Sotorasib[20] | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl) | Oncology |
| Maribavir[20] | 5,6-dichloro-2-(isopropylamino)-1H-benzo[d]imidazol-1-yl | Antiviral |
| Ponesimod[20] | 3-chloro-4-((R)-2,3-dihydroxypropoxy)benzylidene | Multiple Sclerosis |
| Atogepant[20] | 5-(2,3,6-trifluorophenyl) | Migraine |
Agrochemicals: Protecting Global Food Supplies
In the agrochemical industry, the introduction of halogens into active ingredients is a well-established strategy for enhancing the efficacy and modulating the physicochemical properties of herbicides, insecticides, and fungicides.[16] For example, many commercial fungicides like Boscalid, Fluxapyroxad, and Bixafen are synthesized using Suzuki-Miyaura coupling reactions of aryl chlorides.[21]
Materials Science: Engineering the Future
The unique electronic and photophysical properties of substituted halobenzenes make them valuable building blocks for advanced organic materials. They are utilized in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to tune the electronic properties of the aromatic ring through the introduction of different halogen substituents allows for the fine-tuning of the material's performance.
IV. Characterization and Analysis: Unveiling the Molecular Identity
The unambiguous characterization of substituted halobenzenes is paramount for both synthetic chemistry and quality control. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of these compounds.
Spectroscopic Techniques: A Window into the Molecule
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of substituted halobenzenes. The chemical shifts, splitting patterns, and coupling constants of the aromatic protons provide detailed information about the substitution pattern on the benzene ring.[22][23] For example, para-substituted rings often exhibit two symmetric sets of peaks that appear as doublets in the ¹H NMR spectrum.[23]
-
Infrared (IR) Spectroscopy: The C-X stretching vibrations of halobenzenes appear in the fingerprint region of the IR spectrum. C-Cl stretches are typically observed in the 850–550 cm⁻¹ range, while C-Br stretches appear at lower wavenumbers (690-515 cm⁻¹).[24]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of chlorine and bromine atoms leads to characteristic isotopic patterns in the mass spectrum, which can be a powerful diagnostic tool.[4][11]
| Spectroscopic Technique | Characteristic Features for Substituted Halobenzenes |
| ¹H NMR | Aromatic protons typically resonate between 6.5-8.5 ppm. Splitting patterns and coupling constants reveal the substitution pattern (ortho, meta, para).[23] |
| ¹³C NMR | Aromatic carbons resonate in the 120-150 ppm range. The number of signals can indicate the symmetry of the molecule.[25] |
| IR Spectroscopy | C-Cl stretch: 850–550 cm⁻¹; C-Br stretch: 690-515 cm⁻¹.[24] |
| Mass Spectrometry | Characteristic isotopic patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) containing fragments.[4][11] |
Chromatographic Techniques: Separation and Purification
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to separate and purify substituted halobenzenes, including the challenging separation of positional isomers. The choice of stationary and mobile phases is critical for achieving optimal separation.
V. Safety and Environmental Considerations
While substituted halobenzenes are invaluable synthetic tools, it is crucial to acknowledge their potential toxicity and environmental impact. Many halogenated aromatic compounds are persistent organic pollutants (POPs) and can be toxic to living organisms.[26]
Toxicology and Structure-Activity Relationships
The toxicity of halobenzenes is often linked to their metabolism, which can generate reactive intermediates.[26] Quantitative structure-activity relationship (QSAR) studies have shown that the toxicity of halobenzenes can be correlated with physicochemical properties such as hydrophobicity and the ease of oxidation.[22]
Bioremediation: Nature's Solution
Efforts are underway to develop bioremediation strategies for the cleanup of environments contaminated with halogenated aromatic compounds. Microorganisms have evolved pathways to degrade these compounds, offering a potentially sustainable approach to their removal.[27][28]
VI. Concluding Remarks: The Ever-Expanding Horizon
The chemistry of substituted halobenzenes is a mature yet continually evolving field. The development of new and more efficient catalytic systems for their synthesis and transformation continues to push the boundaries of what is possible in organic synthesis. For the dedicated scientist, a thorough and nuanced understanding of the principles and practices outlined in this guide will undoubtedly serve as a powerful catalyst for future discoveries and innovations. The humble halobenzene, in its many substituted forms, is poised to remain a central player in the quest for new medicines, advanced materials, and a more sustainable chemical future.
Visualizations
Diagram 1: Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of Electrophilic Bromination of Benzene.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
References
- 1. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 14. byjus.com [byjus.com]
- 15. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. community.wvu.edu [community.wvu.edu]
- 27. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 28. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Chemist's Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene: A Platform for Sequential and Site-Selective Functionalization
Abstract
This document provides a comprehensive guide to the synthetic applications of 1-bromo-5-chloro-3-fluoro-2-iodobenzene (CAS No: 201849-16-3). This tetrahalogenated benzene derivative is a highly versatile building block for the construction of complex, multi-substituted aromatic systems. The distinct electronic properties and bond strengths of the four different halogen atoms (I, Br, Cl, F) allow for remarkable site-selectivity in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions and halogen-metal exchange processes. We present the foundational principles governing this selectivity and provide detailed, field-tested protocols for its practical application in organic synthesis, aimed at researchers, chemists, and professionals in drug discovery and materials science.
Introduction: A Molecule of Strategic Importance
This compound is a polysubstituted aromatic compound whose utility lies in the differential reactivity of its carbon-halogen bonds.[1][2] In an era of increasing molecular complexity in pharmaceuticals and functional materials, the ability to introduce multiple, different substituents onto an aromatic core in a controlled and predictable manner is of paramount importance. This reagent serves as an exemplary scaffold for such endeavors.
The strategic placement of iodine, bromine, chlorine, and fluorine on the benzene ring creates a hierarchy of reactivity that can be exploited to achieve sequential functionalization. This allows for the stepwise introduction of different moieties, building molecular complexity from a single, readily available starting material. This application note will delve into the principles governing this selectivity and provide practical protocols for its implementation.
The Principle of Site-Selectivity: A Reactivity Hierarchy
The selective functionalization of this compound is primarily dictated by the differing strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a low-valent metal catalyst, typically palladium(0). The established reactivity order for palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-Cl >> C-F
This predictable hierarchy is a cornerstone of its synthetic utility. The C-I bond, being the longest and weakest, is the most susceptible to oxidative addition and will react under the mildest conditions. The C-Br bond is next in reactivity, requiring slightly more forcing conditions (e.g., higher temperatures, different ligands) to react. The C-Cl bond is considerably stronger and less reactive, often requiring specialized catalyst systems to participate in cross-coupling. The C-F bond is generally inert to these conditions, providing a stable substituent throughout the synthetic sequence.
This differential reactivity allows for a three-step sequential functionalization, as depicted in the workflow below.
Figure 1: Sequential functionalization strategy for this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The most powerful application of this reagent is in sequential palladium-catalyzed cross-coupling reactions. By carefully tuning the reaction conditions (catalyst, ligand, base, temperature), one can selectively address each of the C-I and C-Br bonds.
Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The high reactivity of the C-I bond allows for its selective coupling with a variety of boronic acids or esters under relatively mild conditions, leaving the C-Br and C-Cl bonds intact. This has been effectively demonstrated in the synthesis of 1,3,5-trisarylbenzenes, which are valuable as molecular glassformers.[3]
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To selectively couple an aryl group at the C-2 (iodine) position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and deionized water (typically a 4:1 to 10:1 mixture of toluene:water). The use of a phase-transfer catalyst such as tetrabutylammonium bromide can be beneficial but is not always necessary.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-1-bromo-5-chloro-3-fluorobenzene derivative.
Expertise & Experience Notes: The choice of base and solvent system can be critical. For less reactive boronic acids, stronger bases like cesium carbonate or potassium phosphate may be required. The water in the reaction mixture is crucial for the catalytic cycle, but an excess can lead to undesired side reactions. Careful degassing of the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Subsequent Suzuki-Miyaura Coupling at the C-Br Position
Following the initial coupling at the C-I position, the resulting 2-aryl-1-bromo-5-chloro-3-fluorobenzene can undergo a second Suzuki-Miyaura coupling at the C-Br position. This requires more forcing conditions, demonstrating the principle of sequential functionalization.
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position
Objective: To couple a second aryl group at the C-1 (bromine) position of the monofunctionalized product.
Materials:
-
2-Aryl-1-bromo-5-chloro-3-fluorobenzene (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv) or a more active catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane or Toluene/Water
-
Argon (or Nitrogen) gas supply
Procedure:
-
Combine the bromo-aryl substrate, the second arylboronic acid, and potassium phosphate in a flame-dried Schlenk flask.
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. This reaction may require a longer reaction time (12-24 hours) than the first coupling.
-
Work-up and purification are performed as described in Protocol 1 to yield the 1,2-diaryl-5-chloro-3-fluorobenzene derivative.
Trustworthiness of the Protocols: These protocols are based on well-established principles of palladium-catalyzed cross-coupling and specific examples from the primary literature.[3] The success of the sequential functionalization relies on the significant difference in the oxidative addition rates of C-I and C-Br bonds to Pd(0). The provided conditions are robust starting points, but minor optimization may be necessary depending on the specific substrates used.
Orthogonal Reactivity: Halogen-Metal Exchange
An alternative strategy for selective functionalization is halogen-metal exchange, typically using an organolithium reagent. The rate of this exchange is also dependent on the halogen, following the order:
I > Br > Cl > F
This allows for the selective formation of an aryllithium species at the position of the iodine atom, which can then be quenched with a wide variety of electrophiles.
Figure 2: Workflow for selective iodine-lithium exchange and electrophilic quench.
Protocol 3: Selective Iodine-Lithium Exchange and Quench with an Electrophile
Objective: To selectively functionalize the C-2 position via an aryllithium intermediate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) (1.1 equiv) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., dry ice for CO₂, anhydrous DMF for an aldehyde, an aldehyde or ketone) (1.5 equiv)
-
Argon (or Nitrogen) gas supply
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (n-BuLi or t-BuLi) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.
-
Add the chosen electrophile to the solution at -78 °C. If using a gaseous electrophile like CO₂, it can be bubbled through the solution or the solution can be poured onto crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Authoritative Grounding: The principles of halogen-metal exchange are well-documented in organic chemistry literature. The significantly lower pKa of the C-H bond ortho to a fluorine atom can sometimes lead to competitive deprotonation (directed ortho-metalation). However, the kinetic preference for I/Li exchange at low temperatures typically makes this the dominant pathway.
Data Summary
The following table summarizes the expected selectivity and typical conditions for the functionalization of this compound.
| Reaction Type | Target Position | Relative Conditions | Typical Catalyst/Reagent | Typical Temperature | Expected Selectivity |
| Suzuki-Miyaura | C-I | Mild | Pd(PPh₃)₄ | 80-90 °C | High |
| Suzuki-Miyaura | C-Br | Forcing | PdCl₂(PPh₃)₂ or Pd(OAc)₂/Ligand | 100-110 °C | High (on monofunctionalized substrate) |
| Sonogashira | C-I | Mild | Pd(PPh₃)₂Cl₂ / CuI | Room Temp to 50 °C | High |
| Buchwald-Hartwig | C-Br | Forcing | Pd₂(dba)₃ / Ligand | 90-110 °C | Moderate to High (on monofunctionalized substrate) |
| Halogen-Metal Exchange | C-I | Mild (Kinetic) | n-BuLi or t-BuLi | -78 °C | Very High |
Conclusion
This compound is a powerful and versatile building block that offers a reliable platform for the synthesis of complex, unsymmetrically substituted aromatic compounds. By understanding and applying the principles of differential halogen reactivity, chemists can achieve a high degree of control over sequential functionalization. The protocols provided herein serve as a practical starting point for researchers looking to leverage the unique synthetic potential of this valuable reagent.
References
Introduction: The Strategic Value of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
An Application Guide to Chemoselective Cross-Coupling Reactions with 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
This compound (CAS: 201849-16-3) is a polyhalogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its utility in the fields of medicinal chemistry, materials science, and drug development stems from the presence of four distinct halogen atoms on a single benzene ring. This unique substitution pattern allows for a sequence of programmed, site-selective cross-coupling reactions, enabling the construction of complex, multi-substituted aromatic structures from a single starting material.[3]
The key to harnessing the synthetic potential of this reagent lies in the differential reactivity of its carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is based on bond dissociation energies, following the trend: C–I > C–Br > C–Cl > C–F.[4][5] This predictable hierarchy allows chemists to selectively functionalize the most reactive position (the C-I bond) under mild conditions, while leaving the less reactive C-Br, C-Cl, and C-F bonds intact for subsequent transformations. This guide provides detailed protocols and mechanistic insights for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with a primary focus on selective functionalization at the C-2 iodo position.
Pillar of Selectivity: The Mechanism of Oxidative Addition
The selectivity observed in palladium-catalyzed cross-coupling reactions of polyhalogenated substrates is primarily governed by the initial, and often rate-determining, oxidative addition step.[4][6] In this step, the active Palladium(0) catalyst inserts into the carbon-halogen bond, forming a Palladium(II) intermediate. The activation barrier for this process is lowest for the weakest carbon-halogen bond, which in this case is the C-I bond. By carefully controlling reaction conditions—such as temperature, catalyst, and ligand—chemists can exploit these differences in activation energy to achieve high chemoselectivity. Milder conditions will favor reaction exclusively at the C-I bond, whereas more forcing conditions may be required to activate the stronger C-Br and C-Cl bonds in subsequent steps.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7][8] When applied to this compound, it provides a robust method for introducing an aryl or vinyl substituent selectively at the C-2 position.[3]
Catalytic Cycle Overview
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The base plays a crucial role in activating the organoboron species, facilitating the transfer of the organic group to the palladium center during the transmetalation step.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Selective C-I Arylation
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the iodine position.
Materials & Equipment:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O, typically 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and H₂O, 4:1 ratio, 0.1 M concentration relative to the substrate). The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 85-95% |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | 90-98% |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.0) | THF/H₂O | 65 | 16 | 88-96% |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[9] It is widely used in the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics. For this compound, this reaction provides a direct and selective route to introduce an alkynyl moiety at the C-2 position under mild conditions, often at room temperature.[6]
Catalytic Cycle Overview
The reaction typically employs a dual catalytic system involving palladium and copper(I).[9] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step.[10] Copper-free variants have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[6][11]
Caption: Dual catalytic cycle of the copper-catalyzed Sonogashira reaction.
Experimental Protocol: Selective C-I Alkynylation
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials & Equipment:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA), 2.0-3.0 equivalents, also serves as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and inert gas line
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 eq). Stir the mixture for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature (or with gentle heating, e.g., 40-50 °C, if necessary) for 1-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The formation of a salt precipitate (triethylammonium iodide) is often observed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Standard experimental workflow for cross-coupling reactions.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12] This reaction has revolutionized medicinal chemistry, as the aryl amine motif is prevalent in countless pharmaceutical agents.[13][14] When using this compound, the reaction allows for the selective introduction of a primary or secondary amine at the C-2 position.
Catalytic Cycle Overview
The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[12][14] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition.[15]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective C-I Amination
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials & Equipment:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium pre-catalyst (1 mol%), ligand (2 mol%), and base (1.5 eq) to a dry reaction vial or flask.
-
Reagent Addition: Add this compound (1.0 eq), the anhydrous solvent (e.g., Toluene, 0.2 M), and finally the amine (1.2 eq).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitoring: Follow the reaction's progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of Celite to remove the palladium black and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Pre-catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-95% |
| Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.8) | 1,4-Dioxane | 110 | 12 | 82-96% |
| XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | 24 | 75-90% |
Sequential Cross-Coupling Strategy
A significant advantage of this compound is the potential for sequential or serial cross-coupling.[16] After the initial selective functionalization at the C-I position under mild conditions, the resulting product, now containing a C-Br bond as the most reactive site, can be subjected to a second cross-coupling reaction. This subsequent reaction will typically require more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to activate the C-Br bond, allowing for the controlled, stepwise construction of highly substituted aromatic rings.
Safety Precautions
-
Handle all halogenated organic compounds in a well-ventilated fume hood.
-
Palladium catalysts, phosphine ligands, and strong bases are often air- and/or moisture-sensitive and can be toxic or corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Employ inert atmosphere techniques (Schlenk line or glovebox) when handling sensitive reagents to ensure reaction efficiency and safety.
References
- 1. This compound | 201849-16-3 [chemicalbook.com]
- 2. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chemoselective Suzuki Coupling of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Introduction
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of four different halogen atoms on a benzene ring provides a versatile platform for the sequential and site-selective introduction of various organic moieties. This capability allows for the construction of complex molecular architectures with a high degree of precision, making it an invaluable building block in the synthesis of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1] The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility, enabling a programmed approach to molecular diversification.
The Suzuki-Miyaura coupling reaction is a paramount tool for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[2] In the context of polyhalogenated substrates, the Suzuki coupling can be tailored to proceed with high chemoselectivity, allowing for the preferential reaction at one halogen site over others. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which follows the general trend: C-I > C-Br > C-Cl.[3] This inherent reactivity hierarchy permits a stepwise functionalization of this compound, beginning with the most labile carbon-iodine bond, followed by the carbon-bromine bond, and culminating with the more inert carbon-chlorine bond.
This document provides detailed protocols for the selective Suzuki-Miyaura coupling at the C-I, C-Br, and C-Cl positions of this compound, offering researchers a strategic guide to harnessing the full synthetic potential of this versatile building block.
Principle of Chemoselectivity in Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[4] The key step that dictates the chemoselectivity in polyhalogenated arenes is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] This step is generally the rate-determining step of the catalytic cycle.[4] The ease of oxidative addition is inversely related to the carbon-halogen bond strength. The C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. The C-Br bond is stronger, and the C-Cl bond is stronger still, requiring more forcing conditions (e.g., more electron-rich and bulky ligands, higher temperatures) to undergo oxidative addition.[3][4] By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, it is possible to precisely control which carbon-halogen bond reacts.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed to selectively couple an arylboronic acid at the most reactive C-I position of this compound, leaving the C-Br and C-Cl bonds intact. The use of a standard, less electron-rich phosphine ligand such as triphenylphosphine (PPh₃) and mild reaction temperatures ensures selectivity for the C-I bond.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction).
-
Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-aryl-1-bromo-5-chloro-3-fluorobenzene derivative.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst that is highly effective for the coupling of aryl iodides. Its moderate electron-donating ability is sufficient to activate the C-I bond without significantly promoting the oxidative addition of the stronger C-Br bond at the specified temperature.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in the transmetalation step of the Suzuki cycle. It is generally compatible with a wide range of functional groups.
-
Solvent System: The biphasic toluene/water system is a common choice for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
-
Temperature: A temperature of 80-90 °C provides enough thermal energy to drive the reaction at the C-I bond to completion in a reasonable timeframe while being mild enough to prevent significant reaction at the C-Br bond.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is intended for the product obtained from Protocol 1, targeting the C-Br bond while leaving the C-Cl bond untouched. This requires a more active catalyst system, typically employing a bulky, electron-rich phosphine ligand, which can facilitate the oxidative addition of the stronger C-Br bond.
Reaction Scheme:
Materials:
-
2-Aryl-1-bromo-5-chloro-3-fluorobenzene (from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky, electron-rich ligand (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane or Toluene
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask, combine the 2-aryl-1-bromo-5-chloro-3-fluorobenzene (1.0 eq), the second arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precursor, Pd(OAc)₂ (0.02 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene) and a small amount of degassed water (e.g., 1-2% by volume).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
After cooling to room temperature, perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography on silica gel to obtain the 1,2-diaryl-5-chloro-3-fluorobenzene.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like XPhos generates a highly active Pd(0) species in situ.[5] Such ligands are known to promote the oxidative addition of less reactive aryl bromides and even some aryl chlorides. The steric bulk and electron-donating nature of the ligand stabilize the Pd(0) center and facilitate the cleavage of the C-Br bond.
-
Base: Potassium phosphate is a stronger base than potassium carbonate and is often more effective in couplings involving less reactive aryl halides.
-
Solvent: Anhydrous solvents like 1,4-dioxane or toluene are often preferred for these more challenging couplings to minimize potential side reactions.
-
Temperature: Higher temperatures are necessary to overcome the higher activation energy for the oxidative addition of the C-Br bond compared to the C-I bond.
Protocol 3: Suzuki-Miyaura Coupling at the C-Cl Position
This protocol targets the final, most inert C-Cl bond on the diarylated product from Protocol 2. Activating an aryl chloride for Suzuki coupling is challenging and typically requires a highly active catalyst system, often an N-heterocyclic carbene (NHC) ligated palladium complex, and more forcing conditions.
Reaction Scheme:
Materials:
-
1,2-Diaryl-5-chloro-3-fluorobenzene (from Protocol 2)
-
Arylboronic acid (1.5 equivalents)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) (3-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous 1,4-dioxane or tert-amyl alcohol
-
Nitrogen or Argon gas supply
-
Glovebox is highly recommended for handling air-sensitive reagents.
Procedure:
-
Inside a glovebox, charge a Schlenk tube with the 1,2-diaryl-5-chloro-3-fluorobenzene (1.0 eq), the third arylboronic acid (1.5 eq), and sodium tert-butoxide (3.0 eq).
-
Add the PEPPSI-IPr catalyst (0.03-0.05 eq).
-
Add anhydrous solvent (1,4-dioxane or tert-amyl alcohol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. These reactions can be slow and may require 24-48 hours.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the final trisubstituted product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: PEPPSI-IPr is a highly active, pre-formed palladium-NHC catalyst. N-heterocyclic carbenes are strong σ-donating ligands that create a very electron-rich palladium center, which is necessary to facilitate the oxidative addition of the strong C-Cl bond.[5]
-
Base: Sodium tert-butoxide is a very strong, non-nucleophilic base required to promote the transmetalation step in these challenging couplings.
-
Solvent: Anhydrous, high-boiling point aprotic solvents are essential to reach the required temperatures and to avoid decomposition of the catalyst and base.
-
Temperature: High temperatures are required to overcome the significant energy barrier for the cleavage of the C-Cl bond.
Data Presentation
Table 1: Summary of Reaction Conditions for Sequential Suzuki Coupling
| Step | Target Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 1 | C-I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 80-90 | 2-4 |
| 2 | C-Br | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 |
| 3 | C-Cl | PEPPSI-IPr | NaOtBu | 1,4-Dioxane | 110-120 | 24-48 |
Visualization of the Synthetic Workflow
The sequential functionalization of this compound can be visualized as a stepwise process, where each step selectively targets a specific carbon-halogen bond based on its reactivity.
Caption: Sequential Suzuki coupling strategy for this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the selective and sequential Suzuki-Miyaura coupling of this compound. By leveraging the inherent differences in the carbon-halogen bond reactivities and by carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve a high degree of control over the functionalization of this versatile building block. This strategic approach opens avenues for the efficient synthesis of a diverse range of complex, polysubstituted aromatic compounds for various applications in drug discovery and materials science.
References
- 1. Buy 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | 1000577-66-1 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Sonogashira coupling conditions for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Application Note & Protocol
Topic: Selective Sonogashira Coupling of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene at the C-I Position
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Chemoselectivity in Polyhalogenated Systems
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst and an amine base, and operates under mild conditions, which allows for broad functional group tolerance.[2][4]
A significant challenge arises when the substrate is a polyhalogenated arene, such as This compound .[5] In such cases, the reaction's utility hinges on achieving high chemoselectivity—preferentially reacting at one halogen site while leaving the others intact for subsequent transformations. This application note provides a detailed protocol and the underlying scientific principles for achieving a highly selective Sonogashira coupling exclusively at the most reactive carbon-iodine (C-I) bond of this complex substrate.
Principle of the Method: Exploiting Halogen Reactivity Differentials
The key to achieving selectivity in the Sonogashira coupling of polyhalogenated arenes lies in the intrinsic reactivity differences of the various carbon-halogen bonds towards the palladium catalyst. The rate-determining step for the Sonogashira reaction is generally the oxidative addition of the aryl halide to the palladium(0) complex.[6] The reaction rate for this step follows a well-established trend based on the C-X bond dissociation energy:
C-I > C-Br > C-Cl > C-F
This reactivity order means that the C-I bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C-Br or C-Cl bonds.[1][2] Specifically, couplings involving aryl iodides can often be performed under very mild conditions, such as at room temperature, whereas reactions with aryl bromides typically require heating.[2][6] Aryl chlorides are even less reactive and demand more specialized, highly active catalysts and elevated temperatures to proceed efficiently.[6][7]
By carefully controlling the reaction conditions, particularly the temperature, we can exploit this kinetic difference to favor the exclusive activation of the C-I bond, leaving the C-Br and C-Cl bonds available for subsequent, orthogonal cross-coupling reactions.
Recommended Reaction Conditions for Selective C-I Coupling
To achieve mono-alkynylation at the iodine-bearing carbon, a set of conditions is proposed that favors the reaction of the most labile C-I bond while minimizing the activation of the C-Br and C-Cl bonds.
-
Palladium Catalyst: Standard palladium sources such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are highly effective.[2] These catalysts are commercially available and provide a good balance of reactivity and stability. A catalyst loading of 1-2 mol% is typically sufficient. The Pd(II) precatalyst, PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst, used at a loading of 1-5 mol%. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[2][8] This species readily undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[8]
-
Base: An amine base is required to deprotonate the terminal alkyne. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices, typically used in excess (2-3 equivalents).[7][9] They also serve to neutralize the HX acid formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are recommended to ensure a homogeneous reaction mixture and prevent catalyst deactivation.
-
Temperature: This is the most critical parameter for selectivity. The reaction should be conducted at room temperature (20-25 °C) .[2][6] This provides enough thermal energy to drive the coupling at the highly reactive C-I bond but is insufficient to promote significant oxidative addition at the more robust C-Br bond.
A Note on Copper-Free Conditions
While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable side reaction of alkyne homocoupling (Glaser coupling).[2][10] For sensitive substrates or to simplify purification, a copper-free Sonogashira protocol can be employed.[11][12] In this variation, a stronger base may be required to facilitate the deprotonation of the alkyne, and the reaction may proceed more slowly.[1] However, for the highly reactive aryl iodide, copper-free conditions are often viable and can lead to cleaner reaction profiles.[11]
Data and Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate with multiple, differentially reactive coupling sites.[5] |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv.) | Coupling partner. A slight excess ensures complete consumption of the aryl iodide. |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-2 mol%) | Standard, reliable, and effective for C-I bond activation.[2] |
| Cu Co-catalyst | CuI (1-5 mol%) | Accelerates transmetalation step.[2] Can be omitted for copper-free variant.[11] |
| Base | Triethylamine or DIPEA (2-3 equiv.) | Deprotonates the alkyne and neutralizes byproduct acid.[7][9] |
| Solvent | Anhydrous THF or DMF | Ensures homogeneity and prevents catalyst deactivation. |
| Temperature | Room Temperature (20-25 °C) | Crucial for selectivity. Favors C-I coupling over C-Br/C-Cl.[2][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Visualizing the Catalytic Pathway and Workflow
Caption: Figure 1: The dual catalytic cycle of the Sonogashira coupling.
Caption: Figure 2: Step-by-step experimental workflow.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 335.34 g/mol )
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.03 mmol, 3 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (335 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous THF (10 mL) to the flask. Stir the mixture for 5 minutes to dissolve the solids.
-
Add triethylamine (0.42 mL, 3.0 mmol) via syringe, followed by the dropwise addition of the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours, indicated by the complete consumption of the starting aryl iodide.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure mono-alkynylated product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting product, 1-bromo-5-chloro-3-fluoro-2-(alkynyl)benzene, retains the bromine and chlorine atoms for further synthetic elaboration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Notes: Strategic Use of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene in Sequential Cross-Coupling Reactions
Introduction: A Versatile Scaffold for Complex Molecular Architectures
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a tetra-substituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility lies in the distinct reactivity of its four different halogen substituents, which allows for programmed, site-selective functionalization through sequential cross-coupling reactions. This capability is of paramount importance in the fields of drug discovery, materials science, and agrochemicals, where the precise construction of complex, multi-substituted aromatic systems is a frequent requirement.[1]
The key to harnessing the synthetic potential of this molecule is understanding the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is I > Br > Cl >> F.[2] This predictable hierarchy enables the stepwise introduction of different molecular fragments, transforming a relatively simple starting material into a high-value, complex product. This document provides a comprehensive guide to the experimental use of this compound, including detailed protocols for sequential Suzuki and Sonogashira coupling reactions.
Compound Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in any experimental setting.
| Property | Value | Source |
| CAS Number | 201849-16-3 | [3] |
| Molecular Formula | C₆H₂BrClFI | [3] |
| Molecular Weight | 335.34 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Vendor Data |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
The Principle of Orthogonal Reactivity
The synthetic power of this compound stems from the concept of "orthogonal" or "chemoselective" reactivity. In the context of palladium-catalyzed cross-coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step and is highly dependent on the nature of the halogen. The C-I bond is the weakest and most readily undergoes oxidative addition, followed by the C-Br bond. The C-Cl bond is significantly stronger and typically requires more forcing conditions (e.g., specialized ligands, higher temperatures) to react, while the C-F bond is generally inert under standard cross-coupling conditions.[2]
This differential reactivity allows for a multi-step synthetic sequence where each halogen acts as a distinct reactive handle.
Caption: Sequential functionalization workflow.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[5] The following protocol describes the selective coupling of an arylboronic acid at the most reactive C-I position of this compound.
Reaction Scheme:
Caption: Selective Suzuki coupling at the C-I position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add toluene and deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The biphasic system is common for Suzuki reactions, and the base is dissolved in the aqueous phase.
-
Reaction: Stir the mixture vigorously and heat to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Aryl-1-bromo-5-chloro-3-fluorobenzene.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective air-stable precatalyst that generates the active Pd(0) species in situ.[6]
-
Base: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle.[6]
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, allowing for good solubility of the organic reagents while the inorganic base resides in the aqueous phase.
-
Temperature: 80 °C is a moderate temperature that provides sufficient energy for the reaction to proceed at a reasonable rate without promoting unwanted side reactions or decomposition.
Protocol 2: Sequential Sonogashira and Suzuki Coupling
This protocol demonstrates the power of orthogonal reactivity by first performing a Sonogashira coupling at the C-I position, followed by a Suzuki coupling at the C-Br position. The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[7]
Reaction Workflow:
References
- 1. Cas 13101-40-1,1-BROMO-3-CHLORO-5-IODOBENZENE | lookchem [lookchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 201849-16-3|this compound|BLD Pharm [bldpharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene as a Versatile Synthetic Building Block
Abstract: This technical guide provides an in-depth exploration of 1-bromo-5-chloro-3-fluoro-2-iodobenzene, a uniquely substituted aromatic compound that serves as a powerful and versatile building block in modern organic synthesis. Its distinction lies in the presence of four different halogen atoms on a single benzene ring, each exhibiting differential reactivity in palladium-catalyzed cross-coupling reactions. This inherent electronic disparity allows for programmed, site-selective functionalization, enabling the streamlined construction of complex, multi-substituted aryl scaffolds. This document details the core principles of its chemoselective reactivity and provides field-proven, step-by-step protocols for its application in key synthetic transformations, targeting researchers, and professionals in the pharmaceutical and materials science industries.
Core Properties and Safety Considerations
This compound is a polyhalogenated aromatic compound with significant potential in synthetic chemistry, particularly for creating intermediates used in organic electronic devices.[1] Understanding its fundamental properties is crucial for its effective and safe application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 201849-16-3 | [2][3] |
| Molecular Formula | C₆H₂BrClFI | [2][4] |
| Molecular Weight | 335.34 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| SMILES | C1=C(C=C(C(=C1F)I)Br)Cl | [2] |
Safety Profile: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.[5] Users should consult the full Safety Data Sheet (SDS) before use.[6][7]
The Principle of Chemoselective Functionalization: A Causality-Driven Approach
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—a cornerstone of modern C-C bond formation—the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[8][9] The energy barrier for this step is highly dependent on the identity of the halogen.
The established reactivity trend for aryl halides is:
C–I > C–Br > C–OTf ≫ C–Cl > C–F [10][11][12]
This predictable hierarchy is the key to selectivity. By carefully selecting and tuning reaction conditions (catalyst, ligand, base, temperature), one can selectively activate one C-X bond while leaving the others intact. The C-I bond is the most labile and will react under the mildest conditions. The C-Br bond requires more forcing conditions to react, while the C-Cl bond is significantly more inert. The C-F bond is generally considered unreactive in standard palladium cross-coupling catalysis. This allows for a programmed, multi-step synthesis on a single scaffold.
Caption: Sequential functionalization workflow.
Application Protocols for Site-Selective Cross-Coupling
The following protocols are designed as robust starting points for the selective functionalization of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds.[12][13] Due to the high reactivity of the C-I bond, this transformation can be achieved with high selectivity under relatively mild conditions, leaving the C-Br and C-Cl bonds untouched.
Caption: Experimental workflow for Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Toluene, anhydrous
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of substrate).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-I coupled product.
Protocol 2: Site-Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling is a powerful method for constructing C(sp²)–C(sp) bonds between aryl halides and terminal alkynes, widely used in the synthesis of complex molecules and natural products.[14][15] The reaction is co-catalyzed by palladium and copper salts.[16]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (or DMF) followed by the amine base (TEA or DIPEA).
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in 2-8 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-1-bromo-5-chloro-3-fluorobenzene.
Protocol 3: Sequential Coupling—Stille Reaction at C-Br Following Suzuki at C-I
This protocol exemplifies the advanced utility of the building block, first functionalizing the C-I position via Suzuki coupling, and then targeting the C-Br bond in a subsequent Stille reaction. The Stille reaction couples the aryl halide with an organostannane reagent.[17][18] It often requires slightly higher temperatures to activate the C-Br bond.[17]
Caption: Workflow for sequential C-I and C-Br coupling.
Step A: Suzuki Coupling at C-I
-
Perform the Suzuki coupling as described in Protocol 3.1 to synthesize the 2-aryl-1-bromo-5-chloro-3-fluorobenzene intermediate.
-
Ensure the intermediate is rigorously purified by column chromatography to remove any unreacted starting material and catalyst residues.
Step B: Stille Coupling at C-Br Materials:
-
Purified intermediate from Step A (1.0 equiv)
-
Organostannane (e.g., vinyltributyltin, aryltributyltin) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Lithium chloride (LiCl) (3.0 equiv, optional but often beneficial)
-
1,4-Dioxane or DMF, anhydrous
Procedure:
-
To a flame-dried flask, add the purified intermediate from Step A, PdCl₂(PPh₃)₂, and LiCl (if used).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous dioxane (or DMF) followed by the organostannane reagent via syringe.
-
Degas the mixture for 15 minutes.
-
Heat the reaction to 90-110 °C and stir vigorously. The higher temperature is necessary to facilitate oxidative addition into the stronger C-Br bond.
-
Monitor the reaction by GC-MS or LC-MS until the starting intermediate is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate.
-
To quench and remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour. Filter the resulting precipitate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to yield the final di-substituted product.
Summary of Reaction Condition Parameters
The ability to selectively target each C-X bond is highly dependent on the choice of reaction parameters. The following table provides a general guide for optimizing conditions.
Table 2: General Guide for Site-Selective Cross-Coupling
| Target Bond | Relative Reactivity | Typical Catalyst | Ligand Type | Base Strength | Temperature | Representative Reaction |
| C–I | Highest | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard (e.g., PPh₃) | Mild (Carbonates) | RT – 90 °C | Suzuki, Sonogashira, Heck |
| C–Br | Medium | Pd(OAc)₂, Pd₂(dba)₃ | Electron-rich, bulky phosphines (e.g., SPhos, XPhos) | Moderate (Phosphates, Alkoxides) | 80 – 120 °C | Stille, Suzuki, Buchwald-Hartwig |
| C–Cl | Low | Pd(OAc)₂, Pd₂(dba)₃ | Highly active phosphines or N-Heterocyclic Carbenes (NHCs) | Strong (t-BuOK, LHMDS) | > 100 °C | Suzuki, Buchwald-Hartwig |
| C–F | Inert | (Not reactive under standard Pd coupling conditions) | - | - | - | - |
Conclusion
This compound is a premier building block for the synthesis of highly substituted aromatic compounds. The distinct and predictable reactivity of its four carbon-halogen bonds provides a logical and powerful platform for sequential, site-selective functionalization. By leveraging established palladium-catalyzed cross-coupling methodologies and carefully controlling reaction conditions, chemists can strategically construct complex molecular architectures that are central to the development of novel pharmaceuticals, agrochemicals, and advanced organic materials. The protocols outlined in this guide serve as a validated foundation for unlocking the synthetic potential of this versatile reagent.
References
- 1. This compound | 201849-16-3 [chemicalbook.com]
- 2. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 201849-16-3 | this compound | Boroncore [boroncore.com]
- 4. 201849-16-3|this compound|BLD Pharm [bldpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. nobelprize.org [nobelprize.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene in Modern Pharmaceutical Research: A Guide to Application and Protocol
Introduction: In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both complexity and synthetic versatility is paramount. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene, a polysubstituted aromatic compound, has emerged as a strategic building block in the synthesis of novel pharmaceutical agents. Its unique arrangement of four different halogens on a benzene ring provides a powerful platform for sequential and site-selective chemical modifications, enabling the construction of intricate molecular architectures that are often central to the efficacy of targeted therapies.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the applications of this compound in pharmaceutical research. We will delve into the causality behind experimental choices, provide field-proven protocols for key transformations, and illustrate the logical workflows that underpin its use in the synthesis of high-value compounds.
The Principle of Regioselective Reactivity: A Chemist's Toolkit
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is well-established: C-I > C-Br > C-Cl. This predictable hierarchy allows for a stepwise and controlled functionalization of the aromatic ring, where each halogen can be selectively addressed by choosing the appropriate reaction conditions.
-
The Iodine Atom (C-I): As the most labile of the halogens, the iodine at the 2-position is the primary site for initial cross-coupling reactions. This allows for the introduction of a key molecular fragment at the outset of a synthetic sequence.
-
The Bromine Atom (C-Br): Following the reaction at the iodine position, the bromine at the 1-position becomes the next most reactive site. This enables a second, distinct chemical entity to be introduced.
-
The Chlorine Atom (C-Cl): The chlorine atom at the 5-position is the most robust of the three heavier halogens, typically requiring more forcing reaction conditions for activation. This allows it to be carried through the initial synthetic steps and functionalized at a later stage.
-
The Fluorine Atom (C-F): The fluorine at the 3-position is generally unreactive in cross-coupling reactions. However, its strong electron-withdrawing nature influences the reactivity of the other halogen sites and can impart desirable properties to the final molecule, such as enhanced metabolic stability and binding affinity to biological targets.[1]
This inherent regioselectivity provides a powerful tool for the convergent synthesis of complex molecules, where different fragments can be brought together in a controlled and predictable manner.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The following sections will detail the sequential application of Sonogashira and Suzuki cross-coupling reactions, followed by a Buchwald-Hartwig amination, to construct a hypothetical, yet representative, kinase inhibitor scaffold.
Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position
The first step in our synthetic sequence is the introduction of an alkynyl group at the most reactive C-I position. The Sonogashira coupling is a robust and versatile reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst is employed. The palladium catalyst is essential for the main catalytic cycle, while the copper co-catalyst facilitates the activation of the alkyne.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent quenching of the catalyst and reagents.
Experimental Protocol:
-
To a dry, argon-flushed Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous, degassed triethylamine (5 mL per mmol of aryl iodide).
-
To this mixture, add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | TEA (5) | THF | 25 | 18 | 85-95 |
| 2 | Pd(dppf)Cl₂ (3) | CuI (6) | DIPEA (5) | DMF | 25 | 24 | 80-90 |
Visualization of the Workflow:
Caption: Workflow for the Sonogashira coupling at the C-I position.
Protocol 2: Site-Selective Suzuki Coupling at the C-Br Position
With the C-I position functionalized, the next step is to address the C-Br bond. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is typically used. In some cases, more active catalysts with bulky phosphine ligands may be required for the less reactive C-Br bond.
-
Base: An aqueous solution of an inorganic base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.
Experimental Protocol:
-
To a dry, argon-flushed round-bottom flask, add the product from Protocol 1 (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 2M aqueous solution of potassium carbonate (3.0 eq).
-
Add a degassed solvent, such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Palladium Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O | 90 | 18 | 75-85 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | 80-90 |
Visualization of the Workflow:
Caption: Workflow for the Suzuki coupling at the C-Br position.
Future Perspectives and Advanced Applications
The sequential functionalization of this compound is not limited to Sonogashira and Suzuki couplings. Other powerful cross-coupling reactions, such as the Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities at the C-Br or C-Cl positions, can further expand the molecular diversity achievable from this starting material.
The fluorine and chlorine atoms that remain on the scaffold can play crucial roles in the final biological activity of the molecule. The fluorine atom can enhance metabolic stability and modulate the pKa of nearby functional groups, while the chlorine atom can serve as a hydrophobic interaction point within a protein binding pocket.
Conclusion
This compound represents a sophisticated and highly valuable building block for modern pharmaceutical research. Its unique pattern of halogen substitution allows for a predictable and sequential approach to the synthesis of complex, multi-substituted aromatic compounds. By understanding the principles of regioselective cross-coupling and applying robust protocols, researchers can leverage this versatile intermediate to accelerate the discovery and development of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Organic Electronic Materials Using 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Abstract
This technical guide provides a comprehensive overview of the strategic utilization of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3) as a versatile building block for the synthesis of advanced organic electronic materials.[1][2] The unique tetra-substitution pattern of this aromatic scaffold, featuring four distinct halogens, offers a powerful platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This document outlines detailed protocols for the regioselective synthesis of complex molecular architectures, such as triarylamine derivatives, which are pivotal components of hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). We delve into the underlying principles of differential halogen reactivity, providing researchers, scientists, and drug development professionals with the necessary insights to harness the full synthetic potential of this valuable intermediate.
Introduction: The Strategic Advantage of Polychlorinated Aromatic Scaffolds
The rational design of organic electronic materials hinges on the precise control of molecular architecture to fine-tune photophysical and electronic properties. Polychlorinated aromatic compounds, such as this compound, have emerged as indispensable tools in this endeavor. The presence of multiple, distinct halogen atoms on a single benzene ring allows for a programmed, stepwise introduction of various functional moieties. This regioselective functionalization is governed by the differential reactivity of the carbon-halogen bonds towards palladium-catalyzed cross-coupling reactions, which typically follows the order: C-I > C-Br > C-Cl >> C-F.[3] This hierarchy enables the synthetic chemist to orchestrate a sequence of reactions, selectively addressing one halogen at a time while leaving the others intact for subsequent transformations.
This application note will focus on leveraging this reactivity differential to construct a triarylamine-based core structure, a ubiquitous motif in high-performance HTMs. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of functional organic materials.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis and process optimization.
| Property | Value | Reference |
| CAS Number | 201849-16-3 | [1] |
| Molecular Formula | C₆H₂BrClFI | [1] |
| Molecular Weight | 335.34 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents such as THF, toluene, and DMF. | |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere. | [4] |
Regioselective Synthesis of a Triarylamine Precursor: A Step-by-Step Guide
This section provides a detailed, three-step protocol for the synthesis of a key triarylamine precursor, demonstrating the principle of sequential, site-selective cross-coupling reactions.
Workflow Overview
The synthetic strategy involves a sequence of three distinct palladium-catalyzed reactions: a Suzuki-Miyaura coupling at the most reactive C-I bond, a second Suzuki-Miyaura coupling at the C-Br bond, and a final Buchwald-Hartwig amination at the C-Cl bond.
Caption: Sequential cross-coupling strategy for the synthesis of a triarylamine derivative.
Detailed Experimental Protocols
3.2.1. Step 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This initial step targets the most labile carbon-iodine bond, allowing for the introduction of the first aryl group. Milder reaction conditions are employed to ensure high selectivity.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid 1 (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid 1, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene and deionized water (4:1 v/v) to the flask via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
3.2.2. Step 2: Suzuki-Miyaura Coupling at the C-Br Position
With the C-I position functionalized, the next most reactive site is the C-Br bond. More forcing reaction conditions are generally required for this transformation.[3]
Materials:
-
Intermediate 1 (1.0 equiv)
-
Arylboronic Acid 2 (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add Intermediate 1, arylboronic acid 2, and cesium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 2.
3.2.3. Step 3: Buchwald-Hartwig Amination at the C-Cl Position
The final step involves the formation of the crucial C-N bond at the least reactive C-Cl position, completing the synthesis of the triarylamine core.
Materials:
-
Intermediate 2 (1.0 equiv)
-
Aryl Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add Intermediate 2, aryl amine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a separate flask, prepare a solution of Pd₂(dba)₃ and Xantphos in anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final triarylamine derivative.
Characterization of Synthesized Materials
Thorough characterization of the synthesized materials is essential to confirm their structure, purity, and electronic properties. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of regioselectivity. |
| Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the molecular formula. |
| FT-IR Spectroscopy | Identification of functional groups. |
| UV-Vis Spectroscopy | Investigation of the electronic absorption properties and determination of the optical bandgap. |
| Photoluminescence Spectroscopy | Characterization of the emissive properties. |
| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels and assessment of electrochemical stability. |
| Thermal Analysis (TGA/DSC) | Evaluation of thermal stability and glass transition temperature. |
Purification of Final Products for Device Fabrication
The performance of organic electronic devices is highly sensitive to the purity of the active materials. Therefore, rigorous purification of the final products is crucial.
Recommended Purification Workflow:
Caption: A typical purification workflow for organic electronic materials.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic electronic materials. Its unique pattern of halogen substitution allows for a predictable and sequential functionalization of the aromatic core through a series of palladium-catalyzed cross-coupling reactions. The detailed protocols and strategic guidance provided in this application note are intended to empower researchers to explore the vast chemical space accessible from this precursor, paving the way for the development of next-generation OLED and OPV materials with tailored properties and enhanced performance.
References
Application Notes & Protocols: Strategic Multi-Step Synthesis Involving Polyhalogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Polyhalogenated Benzene as a Linchpin in Modern Synthesis
In the intricate world of drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Polyhalogenated benzenes have emerged as exceptionally versatile and powerful building blocks, serving as a scaffold upon which intricate functionality can be strategically installed. Their utility lies in the differential reactivity of the carbon-halogen bonds, which allows for a programmed, sequential introduction of various substituents. This guide moves beyond simple reaction lists to provide a deeper understanding of the causality behind experimental choices, offering robust protocols and strategic insights for leveraging these critical synthons in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs).[1][2][3][4][5][]
Part 1: The Core Principle of Orthogonal Reactivity and Chemoselectivity
The cornerstone of multi-step synthesis with polyhalogenated aromatics is chemoselectivity . When a benzene ring bears multiple, non-identical halogens, their reactivity towards transition metal catalysts, particularly palladium, is not uniform. This difference is primarily governed by the carbon-halogen bond dissociation energies (BDEs), which decrease down the group.[7]
This inherent reactivity hierarchy is the synthetic chemist's most powerful tool, enabling the selective functionalization of one site while leaving others intact for subsequent transformations.
General Reactivity Trend in Palladium-Catalyzed Cross-Coupling: C–I > C–OTf > C–Br >> C–Cl >>> C–F
This predictable selectivity allows for the design of synthetic routes where different fragments are "clicked" into place one by one, a strategy known as orthogonal functionalization.[7]
Caption: Reactivity order in Pd-catalyzed cross-coupling.
Part 2: Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
Palladium catalysis has revolutionized the synthesis of complex aromatics. For polyhalogenated systems, it provides a mild and highly selective means of forming new bonds.
Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the stability and low toxicity of boronic acid reagents, and its exceptional functional group tolerance.[8][9][10] It is the premier choice for constructing biaryl and aryl-heteroaryl linkages, which are privileged structures in medicinal chemistry.[11]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][12]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-chlorobenzene
This protocol demonstrates the selective coupling at the more reactive C-Br bond.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-chlorobenzene (1.0 mmol, 191 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 mmol, 37 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 85-100 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-1,1'-biphenyl.
| Aryl Halide | Typical Catalyst | Base | Solvent | Temperature (°C) |
| Aryl Iodide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 25 - 80 |
| Aryl Bromide | Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 60 - 100 |
| Aryl Chloride | Pd(OAc)₂/XPhos, Pd₂(dba)₃/tBu₃P | K₃PO₄, CsF | Toluene, Dioxane | 80 - 120 |
| Table 1. General Conditions for Suzuki-Miyaura Couplings.[13][14][15] |
Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The synthesis of aryl amines is fundamental to drug discovery. The Buchwald-Hartwig amination provides a general and mild method for their preparation, overcoming the limitations of older techniques.[16][17] The choice of phosphine ligand is critical and has evolved through several "generations" to accommodate a vast range of aryl halides and amines.[18][19][20]
Protocol 2: Selective Buchwald-Hartwig Amination of 1,4-Dibromobenzene
This protocol illustrates the mono-amination of a dihalogenated arene.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add 1,4-dibromobenzene (1.0 mmol, 236 mg), morpholine (1.1 mmol, 96 µL), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and a suitable ligand (e.g., XPhos, 0.03 mmol, 14.3 mg) in dry, degassed toluene (2 mL). Stir for 10 minutes.
-
Reaction Setup: Add the catalyst solution to the vial containing the reagents. Seal the vial and heat to 100 °C with stirring for 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: The resulting crude 4-(4-bromophenyl)morpholine can be purified by column chromatography or recrystallization. This product can then be used in a subsequent coupling reaction at the remaining C-Br site.
| Ligand Generation | Example Ligand(s) | Key Features & Substrates |
| First Gen | P(o-tolyl)₃ | Effective for aryl bromides/iodides with secondary amines. |
| Bidentate | BINAP, DPPF | Improved reactivity, allows coupling of primary amines.[16] |
| Bulky Monophosphine | XPhos, SPhos, RuPhos | High activity for unreactive aryl chlorides and hindered substrates. |
| Table 2. Evolution of Ligands for Buchwald-Hartwig Amination. |
Part 3: Nucleophilic Aromatic Substitution (SNAr): The Transition-Metal-Free Pathway
For polyhalogenated benzenes that are sufficiently electron-deficient, SNAr provides a powerful and economical alternative to metal-catalyzed reactions.[21] The high electronegativity of the halogen atoms (especially fluorine) activates the aromatic ring towards attack by nucleophiles.[22]
Mechanistic Insight: The reaction proceeds through a two-step addition-elimination sequence. A nucleophile attacks the electron-poor ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a halide ion is expelled to restore aromaticity.
Caption: General mechanism for SNAr reactions.
Protocol 3: SNAr of Hexafluorobenzene with a Phenoxide
-
Reagent Preparation: In a round-bottom flask, dissolve phenol (1.0 mmol, 94 mg) in dry DMF (5 mL). Add potassium carbonate (1.5 mmol, 207 mg) and stir for 15 minutes to form the phenoxide in situ.
-
Substrate Addition: Add hexafluorobenzene (1.2 mmol, 140 µL) to the mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC. The reaction is often complete within a few hours.
-
Work-up: Pour the cooled reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with 1M NaOH solution and then brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the resulting pentafluorophenyl ether by column chromatography. The reaction is typically highly selective for mono-substitution under these conditions.[23]
Part 4: Metal-Halogen Exchange: Generating Potent Organometallic Intermediates
Metal-halogen exchange is a fundamental transformation for converting aryl halides into highly reactive organometallic species, most commonly organolithiums.[24] This reaction is extremely fast, often proceeding to completion in minutes at very low temperatures. The resulting organometallic compound can then be trapped with a wide variety of electrophiles.
Reactivity Trend: I > Br > Cl (Fluorine is generally unreactive).[24]
Protocol 4: Selective Lithium-Halogen Exchange and Quenching
-
Vessel Preparation: Assemble a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and an argon inlet. Add 1,3-dibromobenzene (1.0 mmol, 236 mg) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Quenching: Add the desired electrophile, for example, benzaldehyde (1.2 mmol, 122 µL), dropwise.
-
Warming and Work-up: After stirring for 1 hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purification: Purify the resulting (3-bromophenyl)(phenyl)methanol by column chromatography.
Part 5: Designing a Multi-Step Synthesis: A Case Study
The true power of these methods is realized when they are combined in a multi-step sequence. The order of reactions is critical to achieving the desired substitution pattern.[25][26][27][28][29]
Target: Synthesize a complex, tri-substituted benzene derivative from 1-bromo-3,5-dichlorobenzene.
Caption: Logical workflow for sequential functionalization.
-
Step 1: Suzuki-Miyaura Coupling. The most reactive C-Br bond is targeted first under standard Suzuki conditions. The C-Cl bonds are significantly less reactive and will not participate, ensuring high selectivity.[13]
-
Step 2: Buchwald-Hartwig Amination. With the C-Br site functionalized, a more active catalyst system (e.g., using an XPhos-type ligand) is employed to aminate one of the more robust C-Cl bonds.[19]
-
Step 3: Final Functionalization. The final C-Cl bond can be functionalized through another cross-coupling reaction under even more forcing conditions or, if the ring is sufficiently activated by electron-withdrawing groups from the previous steps, via an SNAr reaction.
This logical, step-wise approach, dictated by the inherent reactivity of the C-X bonds, allows for the controlled and predictable construction of highly complex and valuable molecules from simple polyhalogenated starting materials.
Part 6: Critical Safety Precautions
-
Handling Reagents: Polyhalogenated benzenes can have varying toxicities; always consult the Safety Data Sheet (SDS). Organolithium reagents like n-BuLi are pyrophoric and must be handled under a strict inert atmosphere. Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[30][31]
-
Inert Atmosphere: Many of these reactions, especially those involving organometallics and sensitive catalysts, require an inert atmosphere (Argon or Nitrogen) and anhydrous solvents to prevent decomposition and side reactions.
-
PPE: Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile for splash protection, heavier gloves for pyrophorics).[32][33][34]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal catalyst residues, according to institutional guidelines.
References
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 2. [PDF] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry | Semantic Scholar [semanticscholar.org]
- 3. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. ljubababforte.medium.com [ljubababforte.medium.com]
- 29. researchgate.net [researchgate.net]
- 30. ehs.washington.edu [ehs.washington.edu]
- 31. carleton.ca [carleton.ca]
- 32. purdue.edu [purdue.edu]
- 33. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 34. Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
Application Notes and Protocols for the Reductive Deamination of Iodoanilines in Synthesis
Introduction: Strategic Removal of the Amine Functionality in the Synthesis of Iodoarenes
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups on aromatic scaffolds is paramount. Iodoanilines represent a class of versatile building blocks, combining the reactivity of the amine group for directing substitutions with the utility of the iodide as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2] However, the synthetic utility of the amine group is often temporary; once it has served its purpose as a directing group or for the introduction of other functionalities, its removal is frequently a necessary step to achieve the final target molecule.
Reductive deamination, or hydrodeamination, is the transformation that replaces an amino group with a hydrogen atom.[3][4] This process is a powerful tool for chemists, allowing for the installation of substituents in patterns that might be otherwise difficult to access. This application note provides an in-depth guide to the reductive deamination of iodoanilines, detailing the underlying mechanisms, offering field-proven protocols, and discussing the critical parameters for successful execution.
Theoretical Background: The Diazotization-Reduction Pathway
The most prevalent and reliable method for the reductive deamination of aromatic amines, including iodoanilines, proceeds through a two-stage sequence that is often performed in a single pot:
-
Diazotization: The primary aromatic amine is converted into an aryl diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid (HNO₂) under acidic conditions.[5] Common reagents for generating nitrous acid in situ include sodium nitrite (NaNO₂) with a mineral acid (e.g., HCl, H₂SO₄) or using an organic nitrite ester like tert-butyl nitrite (TBN) in an organic solvent.[5][6][7][8] The resulting diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂).
-
Reductive Dediazoniation: The diazonium salt is then reduced, replacing the diazonium group with a hydrogen atom. This step is the core of the "reductive" part of the deamination. Various reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.[3][4] The reaction often proceeds via a radical mechanism, where a single-electron transfer to the diazonium ion initiates the loss of N₂ and generates an aryl radical.[9][10] This radical then abstracts a hydrogen atom from a donor solvent or a reducing agent to yield the final product.
The overall transformation can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deamination of Primary Amines with Chloroamine , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Guide: Optimizing the Synthesis of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex halogenated aromatic compounds. Our focus today is on a particularly challenging yet crucial intermediate: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. The primary synthetic route involves the direct iodination of 1-Bromo-3-chloro-5-fluorobenzene. While seemingly straightforward, this reaction is often plagued by low yields. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance the efficiency and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My iodination of 1-Bromo-3-chloro-5-fluorobenzene is resulting in very low conversion. What are the primary factors hindering this reaction?
A1: The low reactivity of this substrate is due to a combination of two significant factors: steric hindrance and electronic deactivation.
-
Electronic Deactivation: The benzene ring is substituted with three halogen atoms (F, Cl, Br). Halogens are electron-withdrawing groups that deactivate the aromatic ring towards electrophilic aromatic substitution (EAS)[1]. This deactivation increases the activation energy required for the reaction to proceed, making the substrate inherently less reactive than benzene itself.
-
Steric Hindrance: The target position for iodination is the C2 position. This position is sterically crowded, being flanked by a bromine atom at C1 and a fluorine atom at C3. The incoming electrophile (an iodine species) is large, and its approach to the C2 position is physically impeded by these adjacent bulky halogen atoms. Overcoming this steric barrier is the principal challenge in this synthesis.
Q2: What is the most effective iodinating agent for this synthesis, and what is the underlying mechanism?
A2: For a sterically hindered and deactivated substrate like this, Iodine Monochloride (ICl) is the recommended reagent.[2][3]
Why ICl is Superior:
-
Enhanced Electrophilicity: The I-Cl bond is polarized towards the more electronegative chlorine atom (Iδ+ — Clδ-). This inherent polarization makes the iodine atom in ICl significantly more electrophilic and reactive than molecular iodine (I₂).
-
Direct Electrophile Source: Unlike methods that require an oxidizing agent (like HNO₃ or H₂O₂) to generate the iodine electrophile from I₂, ICl provides a direct and potent source of "I+".[1] This avoids the need for harsh oxidative conditions that could lead to unwanted side reactions.
-
N-Iodosuccinimide (NIS): While NIS is a viable alternative, ICl is generally more aggressive and better suited for highly deactivated systems.
Reaction Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.
Caption: Simplified workflow of the EAS mechanism for iodination.
Q3: How can I optimize reaction conditions like solvent, temperature, and time to maximize the yield?
A3: Optimizing the reaction conditions is critical to overcoming the high activation energy barrier.
-
Solvent: Glacial acetic acid is the recommended solvent.[2] It is polar enough to dissolve the reactants and stabilize the charged intermediate (the sigma complex) formed during the EAS mechanism. Furthermore, it is relatively inert under the reaction conditions.
-
Temperature: Elevated temperatures are essential. A reaction temperature in the range of 80-100°C is recommended to provide sufficient thermal energy to overcome both the electronic deactivation and steric hindrance.[2] The reaction should be conducted under reflux or in a sealed vessel if temperatures exceed the solvent's boiling point.
-
Reaction Time: Due to the substrate's low reactivity, a prolonged reaction time is necessary. Monitor the reaction progress using TLC or GC-MS. A typical reaction time can range from 12 to 24 hours . Driving the reaction to completion is key to simplifying the final purification.
Q4: I'm struggling with the purification process. What are the best strategies to isolate the pure product?
A4: The purification of polyhalogenated benzenes can be challenging due to their similar polarities and high crystallinity.[4] A multi-step approach is most effective.
-
Workup - Quenching: After the reaction is complete, cool the mixture and pour it into water. To remove any unreacted iodine monochloride or iodine, add a saturated aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic dark color of iodine disappears and the solution becomes pale yellow or colorless.[2]
-
Extraction: The product is organic-soluble. Extract the aqueous mixture with a suitable solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Purification:
-
Column Chromatography: This is the most effective method for separating the product from the starting material and any potential isomers. Use silica gel as the stationary phase and a non-polar eluent system, such as hexanes or a hexanes/dichloromethane gradient. The product, being more substituted, is typically less polar than the starting material.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step.[2] A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for obtaining highly pure crystalline needles.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature. 2. Reagent (ICl) has degraded. 3. Reaction time is too short. | 1. Increase the reaction temperature to 80-100°C and ensure consistent heating. 2. Use a fresh, high-quality bottle of iodine monochloride. 3. Extend the reaction time to 24 hours, monitoring progress by TLC/GC. |
| Significant Starting Material Remains | The reaction has not gone to completion due to the high activation energy barrier. | 1. Increase the equivalents of iodine monochloride (e.g., from 1.1 to 1.5 eq.). 2. Increase the reaction temperature and/or time as described above. |
| Presence of Multiple Spots on TLC | 1. Formation of isomeric byproducts. 2. Degradation of starting material or product due to excessive heat. | 1. While the C2 position is electronically favored, high temperatures can sometimes lead to minor isomer formation. Careful column chromatography is required for separation. 2. Ensure the reaction temperature does not exceed 110°C to minimize potential degradation. |
| Difficulty Isolating Pure Product | The product and starting material have very similar physical properties, making separation difficult. | 1. Perform careful column chromatography using a long column and a shallow eluent gradient to maximize separation. 2. Follow up chromatography with recrystallization to achieve high purity.[2] |
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and analytical results.
Caption: High-level experimental workflow for the synthesis.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene (1.0 eq.)
-
Iodine monochloride (1.2 eq., solution in a suitable solvent or neat)
-
Glacial Acetic Acid
-
Saturated Sodium Bisulfite Solution
-
Diethyl Ether (or Ethyl Acetate)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-Bromo-3-chloro-5-fluorobenzene (1.0 eq.) in glacial acetic acid (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: While stirring, carefully add iodine monochloride (1.2 eq.) to the solution. The mixture will likely turn dark purple or brown.
-
Heating: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 24 hours. Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC or GC.
-
Workup:
-
After 24 hours, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing an equal volume of ice-water.
-
Add saturated sodium bisulfite solution dropwise while stirring until the dark iodine color is completely discharged.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid/oil via flash column chromatography on silica gel, eluting with 100% hexanes or a gradient of hexanes/dichloromethane.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
If necessary, recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to obtain the final product as pure crystals.
-
References
- 1. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 3. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Technical Support Center: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support guide for this compound (CAS No. 201849-16-3). This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights into the long-term stability, storage, and handling of this highly functionalized aromatic building block, enabling you to ensure the integrity of your experiments and the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common queries regarding the handling and preservation of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: The long-term stability of this compound is critically dependent on minimizing exposure to four key environmental factors: oxygen, moisture, light, and heat. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it the most likely point of degradation[1].
For optimal preservation of purity and reactivity, we recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is ideal for long-term storage.[2] | Reduces the rate of potential thermal degradation and sublimation of any free iodine that may form over time. |
| Atmosphere | Inert gas (Argon or Nitrogen). | This compound is sensitive to atmospheric conditions. An inert atmosphere prevents oxidative degradation and reactions with moisture.[3][4] |
| Light | Store in an amber or opaque vial. | Organoiodine compounds can be light-sensitive, and UV radiation can induce photodecomposition, leading to the cleavage of the C-I bond.[5][6] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Glass is inert. A PTFE liner provides a superior seal against moisture and air ingress compared to other materials. For frequent use, transfer to a flask with a stopcock to protect the septum.[7] |
Q2: My sample of this compound has developed a slight yellow or pinkish tint. Is it still usable?
A2: A yellowish or pinkish discoloration is a common visual indicator of degradation in organoiodine compounds. This color is typically due to the formation of elemental iodine (I₂) resulting from the cleavage of the weak C-I bond[1]. While a very faint color change might not significantly impact some reactions, it signifies that the compound is no longer of the highest purity.
-
Causality: This degradation can be initiated by exposure to light, heat, or trace impurities.
-
Recommendation: For sensitive applications like catalysis or multi-step syntheses where stoichiometry is critical, we advise re-purifying the compound (e.g., by recrystallization or column chromatography) or using a fresh, uncompromised lot. For less sensitive screening applications, it may still be usable, but results should be interpreted with caution.
Q3: What are the primary chemical incompatibilities I should be aware of?
A3: Like many polyhalogenated aromatic compounds, this compound should be stored away from certain classes of reagents to prevent unwanted reactions.
-
Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition[8].
-
Strong Bases: May promote dehydrohalogenation or other nucleophilic aromatic substitution reactions, depending on the reaction conditions.
-
Reactive Metals: Avoid contact with alkali metals or finely divided reactive metals, which can initiate reductive dehalogenation.
Q4: How should I handle the compound when taking it out of cold storage?
A4: This is a critical step where moisture contamination frequently occurs. Always allow the container to warm to ambient laboratory temperature before opening it[9]. Opening a cold container will cause atmospheric moisture to condense on the cold surfaces and inside the vial, compromising the integrity of this moisture-sensitive compound[9].
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a logical framework for diagnosing issues that may arise during experiments involving this compound.
Issue 1: Reaction yields are lower than expected or the reaction fails completely.
If you are experiencing poor or no conversion, reagent degradation is a primary suspect. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Step 1: Visual Inspection: As noted in the FAQ, check for discoloration. This is the fastest first-pass indicator of potential issues.
-
Step 2: Analytical Confirmation: If degradation is suspected, confirm it. A ¹H or ¹⁹F NMR can quickly show the presence of new aromatic species. GC-MS is excellent for identifying low-level impurities and degradation byproducts.
-
Step 3: Review Reaction Conditions: If the compound's purity is confirmed, the issue lies elsewhere. Halogenated aromatics can be sensitive; ensure your solvents are rigorously dried and that any reactions requiring an inert atmosphere were properly executed[3].
Issue 2: Inconsistent results between different batches or over time.
This almost always points to improper storage or handling, leading to gradual degradation.
-
Likely Cause: The primary culprit is often repeated exposure to air and moisture each time the container is opened. Septa on reagent bottles can also deteriorate after multiple punctures, allowing atmospheric ingress[10].
-
Solution: Aliquot the compound upon receipt. If you purchase a larger quantity, immediately divide it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This protects the bulk of your material from repeated exposure cycles.
Section 3: Experimental Protocols
Adherence to rigorous handling protocols is essential for maintaining the quality of this reagent.
Protocol 1: Initial Receipt and Long-Term Storage
-
Inspection: Upon receipt, visually inspect the container for an intact seal and note the compound's initial color and appearance.
-
Inerting: If the compound was not shipped under an inert atmosphere, transfer it inside a glovebox to a clean, dry, amber glass vial.
-
Backfilling: Backfill the vial with dry argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap-vial interface with Parafilm® for an extra barrier.
-
Labeling: Label the vial clearly with the compound name, CAS number, date received, and storage conditions.
-
Storage: Place the vial in a secondary container and store it in a freezer at -20°C[2]. Log the location in your laboratory's chemical inventory system.
Protocol 2: Dispensing the Reagent for an Experiment
This protocol assumes the use of a Sure/Seal™ type bottle or a vial sealed with a septum.
Caption: Workflow for safe dispensing of air-sensitive reagents.
-
Preparation: Remove the sealed container from the freezer and allow it to warm to room temperature on the benchtop (at least 30-60 minutes) to prevent moisture condensation[9]. Assemble and oven-dry all necessary glassware (syringes, needles, reaction flask) and cool them under a stream of inert gas[10].
-
Inert Gas Line: Use a Schlenk line or a manifold providing a positive pressure of dry argon or nitrogen. Insert a needle connected to this line through the septum of the reagent bottle to create a slight positive pressure.
-
Transfer: Using a clean, dry syringe with a needle, pierce the septum. Withdraw the desired amount of the liquid compound (if it's a low-melting solid, it may need to be gently warmed to liquefy). The positive inert gas pressure will aid in this process.
-
Delivery: Quickly transfer the reagent to your reaction vessel, which should also be under an inert atmosphere.
-
Storage Return: Remove the needles from the reagent bottle. If it has a polypropylene cap, replace it over the septum-sealed crown cap to protect the septum[10]. Wrap with Parafilm® and return to the freezer.
References
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. dispendix.com [dispendix.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 4. ossila.com [ossila.com]
- 5. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. web.mit.edu [web.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Optimizing Cross-Coupling Reactions of Substituted Iodobenzenes
Welcome to the Technical Support Center dedicated to the optimization and troubleshooting of cross-coupling reactions involving substituted iodobenzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Iodobenzene and its derivatives are highly reactive and versatile building blocks in organic synthesis, particularly in palladium- and copper-catalyzed cross-coupling reactions that are fundamental to modern chemistry.[1][2]
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Troubleshooting Guides by Reaction Type
This section is organized by the most common cross-coupling reactions, offering targeted solutions to frequently observed problems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C(sp²)–C(sp²) bonds, creating biaryl structures prevalent in pharmaceuticals.[1]
Question: My Suzuki-Miyaura reaction with a substituted iodobenzene is resulting in low or no yield. What are the primary causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving iodobenzenes can stem from several factors, often related to catalyst integrity, reaction conditions, or reagent quality.[3] A systematic approach is crucial for effective troubleshooting.
Causality and Solutions:
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation. Exposure to air can lead to the formation of palladium black, an inactive form of the catalyst.[4]
-
Solution: Ensure all solvents and reagents are thoroughly degassed.[3] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture or by using the freeze-pump-thaw technique.[3] Using a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst is also recommended.[3]
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can result in slow or incomplete reactions.[3]
-
Solution: For sterically hindered or electron-rich iodobenzenes, bulky and electron-rich phosphine ligands such as SPhos or XPhos often prove effective.[3] These ligands promote efficient oxidative addition and reductive elimination steps.
-
-
Ineffective Base or Solvent System: The base is crucial for the transmetalation step, and its efficacy is highly dependent on the solvent.[3][5] Poor solubility of the base can stall the reaction.
-
Poor Reagent Quality: Boronic acids can degrade over time to form boroxines, which can negatively impact reactivity.[3]
-
Solution: Use fresh or recently purified boronic acid. Ensure solvents are anhydrous if the protocol specifies, and always properly degassed.[3]
-
Question: I'm observing significant homocoupling of my boronic acid and dehalogenation of my iodobenzene starting material. How can I minimize these side products?
Answer:
These side reactions are common and typically indicate a disruption in the desired cross-coupling catalytic cycle.
Causality and Solutions:
-
Homocoupling (Glaser-type): This is often promoted by the presence of oxygen and can be more prevalent with electron-rich boronic acids.
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure your reaction is set up under a strictly inert atmosphere.[4]
-
-
Dehalogenation (Proto-deiodination): This occurs when the aryl palladium intermediate reacts with a proton source instead of the boronic acid. Sources of protons can include trace water or the solvent itself.
-
Solution: Employing anhydrous conditions and a meticulously dried solvent can mitigate this issue. Using a milder base or slightly lowering the reaction temperature can also be beneficial.[3]
-
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted iodobenzene (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Heck-Mizoroki Reaction
The Heck reaction is a powerful tool for the arylation of alkenes, forming substituted olefins.[1]
Question: My Heck reaction between a substituted iodobenzene and an alkene is sluggish and gives low yields. What factors should I investigate?
Answer:
Slow Heck reactions are often related to catalyst activity, the nature of the substrate, and the choice of base and solvent.
Causality and Solutions:
-
Catalyst and Ligand System: While ligandless conditions can sometimes be effective, many Heck reactions benefit from the use of a phosphine ligand to stabilize the palladium catalyst.
-
Solution: For electron-rich iodobenzenes, which can be slower to undergo oxidative addition, using a more electron-rich and bulky ligand can accelerate the reaction.[6]
-
-
Base Selection: The base is critical for regenerating the Pd(0) catalyst in the final step of the cycle.
-
Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[8]
-
Solution: If the reaction is slow at a lower temperature, cautiously increasing the temperature can improve the rate.[8] However, be mindful of potential side reactions or decomposition at excessively high temperatures.
-
Question: I am observing isomerization of my alkene product in my Heck reaction. How can I control the regioselectivity?
Answer:
Alkene isomerization is a common side reaction in Heck couplings and can be influenced by the reaction conditions.
Causality and Solutions:
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the migration of the double bond.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Optimizing the temperature to the minimum required for a reasonable reaction rate can also help.
-
-
Ligand Effects: The steric and electronic properties of the ligand can influence the regioselectivity of the migratory insertion step and the rate of subsequent side reactions.
-
Solution: A ligand screen may be necessary to find a system that favors the desired product and minimizes isomerization.
-
Data on Heck Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Catalyst | Pd(OAc)₂ | Pd/C | Pd(PPh₃)₄ | Pd(OAc)₂ often shows high activity. | [6] |
| Base | K₂CO₃ | Et₃N | DIPEA | Base choice is crucial and solvent-dependent. | [8] |
| Solvent | DMF | Dioxane | Toluene | Polar aprotic solvents like DMF are often effective. | [7] |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can increase rate but also side reactions. | [7][8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing arylalkynes.[1]
Question: My Sonogashira reaction is failing, and I'm recovering my starting materials. What are the most likely reasons?
Answer:
Complete failure of a Sonogashira coupling often points to critical issues with the catalyst system or the reaction environment.[4]
Causality and Solutions:
-
Catalyst Deactivation: Both the palladium and copper catalysts are sensitive to oxygen.[4] The active Pd(0) species can be oxidized, and the Cu(I) co-catalyst can be converted to Cu(II), which is ineffective.
-
Base Quality: The amine base (typically Et₃N or diisopropylamine) must be anhydrous and free of oxidation products.[4]
-
Solution: Consider distilling the amine base before use to ensure its quality.[4]
-
-
Inhibitory Effects: The formation of triethylamine hydrohalide can sometimes inhibit the reaction, especially with less reactive aryl halides.[9]
-
Solution: Using a solvent that can dissolve the reactants but may not fully solubilize the hydrohalide salt can sometimes be beneficial.
-
Question: I'm getting a lot of alkyne homocoupling (Glaser coupling) as a side product. How can I suppress this?
Answer:
Glaser coupling is a very common side reaction in Sonogashira couplings, especially in the presence of oxygen.[4]
Causality and Solutions:
-
Oxygen Contamination: Oxygen promotes the oxidative homocoupling of the alkyne, mediated by the copper catalyst.
-
Solution: The most effective solution is to maintain strictly anaerobic conditions through thorough degassing and the use of Schlenk techniques or a glovebox.[4]
-
-
High Copper Loading: Excessive amounts of the copper co-catalyst can accelerate the rate of homocoupling.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination
This reaction is a premier method for the synthesis of C-N bonds, forming aryl amines from aryl halides and amines.[11]
Question: My Buchwald-Hartwig amination of a substituted iodobenzene is not proceeding to completion. What are the key parameters to optimize?
Answer:
The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and solvent.[12]
Causality and Solutions:
-
Ligand Choice: This is often the most critical parameter. The ligand must be able to promote both the oxidative addition and the C-N reductive elimination steps.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can influence the reaction rate and the prevalence of side reactions.[13]
-
-
Solvent: The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle.
Question: I am attempting to couple a weakly nucleophilic amine, and the reaction is very slow. How can I drive it to completion?
Answer:
Coupling weakly nucleophilic amines is a known challenge and often requires more specialized conditions.
Causality and Solutions:
-
Steric Hindrance and Electronics: Electron-deficient or sterically bulky amines are less reactive.
-
Solution: Employing a more electron-rich and sterically demanding ligand can often overcome this issue. These ligands tend to form more reactive palladium complexes that can facilitate the coupling of challenging substrates. Additionally, a stronger base may be required.
-
Frequently Asked Questions (FAQs)
Q1: Why is iodobenzene generally more reactive than bromobenzene or chlorobenzene in these cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[1] This is primarily due to the bond dissociation energy of the carbon-halogen bond. The C-I bond is the weakest, making the oxidative addition step, which is often the rate-determining step in the catalytic cycle, much faster for iodobenzenes.[1]
Q2: Can the electronic properties of the substituents on the iodobenzene ring affect the reaction?
Yes, significantly. Electron-withdrawing groups on the iodobenzene ring generally accelerate the rate of oxidative addition, making the reaction faster.[17] Conversely, electron-donating groups can slow down this step.[18] This effect can be particularly pronounced with less reactive coupling partners or catalyst systems.
Q3: What should I do if my product is unstable under the reaction conditions?
If your product is prone to decomposition, it is crucial to find milder reaction conditions. This could involve:
-
Lowering the temperature: This is the most straightforward approach.
-
Using a more active catalyst system: A more efficient catalyst may allow the reaction to proceed at a lower temperature and for a shorter duration.[19]
-
Screening different bases: A less harsh base might prevent product degradation.[3]
Q4: How important is the purity of the solvent and reagents?
Extremely important. Impurities can poison the catalyst and lead to reaction failure.[4] Water, oxygen, and other reactive impurities can have a detrimental effect on the sensitive catalysts used in these reactions. Always use high-purity, dry, and degassed solvents and reagents for the best results.[3][4]
References
- 1. calibrechem.com [calibrechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 8. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Technical Support Center: Synthesis of Tetra-Substituted Aromatic Rings
Welcome to the technical support center for the synthesis of tetra-substituted aromatic rings. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the construction of highly substituted arenes. Polysubstituted aromatic cores are foundational in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often fraught with difficulties in regioselectivity, steric hindrance, and competing reaction pathways.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations for common failures, and data-driven solutions to guide your experimental design.
Troubleshooting Guide 1: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Controlling the position of incoming electrophiles on a tri-substituted ring is a primary challenge. The outcome is determined by the cumulative electronic and steric effects of the existing substituents.[4][5]
FAQ 1.1: My EAS reaction is giving a mixture of isomers. How can I improve selectivity for a single 1,2,3,4-tetrasubstituted product?
Answer: Achieving high regioselectivity in this scenario requires a careful analysis of the directing effects of the three existing groups. When directing effects are in conflict, the most powerfully activating group typically governs the substitution pattern.
Causality and Troubleshooting:
-
Conflicting Directors: When you have a mix of ortho-, para-, and meta-directors, the outcome can be complex. For example, in a 1,2,3-trisubstituted arene, substitution at C4 vs. C6 can be an issue.[1] The position of substitution is determined by the fastest reaction rate, which corresponds to the pathway with the most stable carbocation intermediate (arenium ion).[6]
-
Strongest Activator Wins: An activating group, which donates electron density to the ring, will direct ortho- and para- to itself and speed up the reaction.[6] A deactivating group does the opposite. If you have both, the activating group's directing effect will dominate.
-
Steric Hindrance: Bulky substituents can block access to adjacent (ortho) positions, favoring substitution at less hindered sites, such as the para position.[4] This can be used to your advantage. For extremely bulky groups, substitution may be completely inhibited.
Troubleshooting Workflow: Improving Regioselectivity
References
- 1. Entry to 1,2,3,4-Tetrasubstituted Arenes through Addressing the “Meta Constraint” in the Palladium/Norbornene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
Technical Support Center: Recrystallization of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS No. 201849-16-3).[1][2] This highly substituted halobenzene is a valuable building block in the synthesis of organic electronic materials.[2] Achieving high purity is paramount for ensuring predictable performance and reproducibility in downstream applications. This guide provides a framework for developing a robust recrystallization protocol, complete with experimental methodologies and troubleshooting advice, grounded in established chemical principles.
Section 1: Foundational Knowledge & FAQs
This section addresses the preliminary questions researchers encounter when developing a purification strategy for a novel or poorly characterized compound.
Q1: What are the critical physical properties of this compound to consider for recrystallization?
A1: Understanding the compound's physical properties is the first step. For this compound, we have the following computed data:
Q2: What defines an ideal recrystallization solvent?
A2: The cornerstone of recrystallization is the differential solubility of the target compound in a chosen solvent at different temperatures. An ideal solvent exhibits the following characteristics:
-
High Solubility at High Temperature: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent to create a saturated solution.[4]
-
Low Solubility at Low Temperature: Upon cooling, the compound's solubility should decrease dramatically, allowing for the formation of pure crystals and maximizing recovery.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).
Q3: How should I approach selecting a starting solvent for this specific compound?
A3: The principle of "like dissolves like" is a reliable guide.[5] this compound is a non-polar, aromatic molecule. Therefore, we should start by screening solvents across a range of polarities. Based on procedures for structurally similar compounds like 1-Bromo-3-chloro-5-iodobenzene and its precursors, promising candidates include alcohols (methanol), and potentially solvent-pair systems for fine-tuning solubility.[6][7]
Section 2: Experimental Protocols
These protocols provide a systematic approach, from small-scale screening to a full-scale purification.
Protocol 2.1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable single solvent or solvent pair for recrystallization.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a potential solvent dropwise (e.g., 0.25 mL) and agitate.[5] Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue adding the solvent in small portions (0.25 mL at a time) until the solid just dissolves.[8] Record the approximate volume of solvent used.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.[9] Afterwards, place the tube in an ice-water bath for 15-20 minutes.
-
Observation: A successful solvent will produce a good yield of crystals upon cooling. If the compound remains dissolved or "oils out," the solvent is not suitable as a single-solvent system.
-
Solvent-Pair Screening: If a compound is too soluble in one solvent (e.g., THF, Dichloromethane) and insoluble in another (e.g., Water, Hexane), a solvent-pair system can be tested. Dissolve the compound in a minimum amount of the hot "good" solvent, then add the hot "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then allow to cool slowly.[10]
Data Presentation: Solvent Properties & Screening Log
Use the following tables to guide your solvent selection and record your observations.
Table 1: Physical Properties of Potential Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| n-Hexane | 69 | 1.9 | Non-polar, good for non-polar compounds. |
| Toluene | 111 | 2.4 | Aromatic, may have high solubility. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. |
| Isopropanol | 82 | 19.9 | Moderately polar alcohol. |
| Ethanol | 78 | 24.5 | Common, effective for many organics. |
| Methanol | 65 | 32.7 | Polar protic. Used for a similar compound.[6] |
| Acetic Acid | 118 | 6.2 | Polar protic. Can be used in a pair with water.[7] |
| Water | 100 | 80.1 | Anti-solvent for non-polar compounds. |
Table 2: Solvent Screening Log (Example Template)
| Solvent Tested | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Observations (e.g., Oiled out, Color) |
| Methanol | Insoluble | Soluble in ~2 mL | Yes, fine needles | Promising candidate. |
| n-Hexane | Insoluble | Insoluble | No | Unsuitable. |
| Toluene | Soluble | Very Soluble | No, remains in solution | Too soluble. |
| Acetic Acid/H₂O | Insoluble | Soluble (turbid on H₂O add) | Yes, large crystals | Promising solvent-pair. |
Protocol 2.2: Optimized Recrystallization Procedure
Objective: To purify the bulk crude product using the optimal solvent identified in Protocol 2.1.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation). Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound is completely dissolved. It is critical to use the minimum amount of boiling solvent required to avoid poor yield.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes. The charcoal adsorbs colored impurities.[10]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[8][10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the purified crystals to a watch glass to dry completely.
Section 3: Troubleshooting Guide
Q: My compound "oiled out" instead of crystallizing. What should I do?
A: Oiling out occurs when the saturated solution's temperature is above the compound's melting point. It can also be caused by high levels of impurities depressing the melting point.
-
Solution 1: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent to lower the saturation temperature. Allow it to cool more slowly.[9][11]
-
Solution 2 (for solvent pairs): Add more of the "good" (high solubility) solvent to increase the overall solvency and prevent premature precipitation.[11]
-
Solution 3: Consider switching to a lower-boiling point solvent if possible.
Q: I'm not getting any crystals, even after cooling. What went wrong?
A: This is usually due to one of two reasons:
-
Too much solvent was used: This is the most common cause.[9] The solution is not supersaturated upon cooling. Fix: Boil off some of the solvent to concentrate the solution and attempt to cool again.[11]
-
Supersaturation: The solution is supersaturated, but crystallization has not been initiated. Fix: Try scratching the inner wall of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound to provide a nucleation site.[9]
Q: My final yield is very low. How can I improve it?
A: Low yield is often a consequence of using too much solvent during dissolution or washing.
-
Prevention: During dissolution, ensure you are only adding just enough boiling solvent to dissolve the solid.[5]
-
Washing: Always use a minimal amount of ice-cold solvent to wash the crystals, as even cold solvent will dissolve some product.
-
Recovery: The mother liquor (filtrate) contains dissolved product. You can try to recover a second crop of crystals by boiling off some solvent from the filtrate and re-cooling, though this second crop may be less pure.
Section 4: Visualization of Workflow
The following diagram illustrates the logical workflow for selecting a recrystallization solvent and troubleshooting common issues.
Caption: Decision workflow for recrystallization solvent selection and troubleshooting.
References
- 1. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 201849-16-3 [chemicalbook.com]
- 3. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]
- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Minimizing byproduct formation in diazotization-iodination reactions
Welcome to the technical support center for diazotization-iodination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to minimize byproduct formation and optimize your synthetic outcomes.
Introduction: The Challenge of Selectivity
The conversion of an aromatic primary amine to an aryl iodide via a diazonium salt intermediate is a powerful transformation in organic synthesis. However, the inherent reactivity of the diazonium species can lead to a variety of undesired byproducts. This guide will dissect the common challenges encountered during this two-step process and provide field-proven solutions to enhance the purity and yield of your target aryl iodide.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific experimental issues in a question-and-answer format, focusing on the root cause and providing actionable solutions.
Q1: My reaction mixture turned a dark brown or black color upon adding the sodium nitrite solution. What is the likely cause?
A1: A dark coloration is a strong indicator of diazonium salt decomposition and the formation of phenolic byproducts and/or polymeric tars.[1][2] The primary culprit is almost always a loss of temperature control.
-
Causality: Arenediazonium salts are thermally unstable.[2][3] At temperatures above the optimal 0–5 °C range, the diazonium group (-N₂⁺) can be readily displaced by water, which is abundant in the aqueous reaction medium, leading to the formation of phenols.[4] These phenols can further react and polymerize under acidic conditions, resulting in the observed dark, often tarry, mixture.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0–5 °C using an ice-salt bath for more efficient cooling.
-
Slow, Dropwise Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of your amine. This allows for better dissipation of the exothermic heat of reaction.[2]
-
Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" where the temperature can rise, initiating decomposition.
-
Q2: I'm observing significant foaming and gas evolution during the diazotization step. Is this normal?
A2: While some minor gas evolution might be anticipated, vigorous foaming is a sign of rapid decomposition of your diazonium salt, releasing nitrogen gas (N₂).[1][2]
-
Causality: The N₂ group is an excellent leaving group, and its departure is thermodynamically favorable.[5] This process is accelerated at elevated temperatures. The gas evolution is a direct consequence of the diazonium salt breaking down into an aryl cation (or radical) and N₂ gas.
-
Solutions:
-
Immediate Temperature Check: If you observe excessive foaming, immediately check and lower the reaction temperature.
-
Rate of Addition: Slow down the rate of sodium nitrite addition to better control the reaction's exothermicity.
-
Q3: My final product is contaminated with a brightly colored impurity. What could this be?
A3: A colored impurity often points to the formation of an azo compound.[6] This occurs when the newly formed diazonium salt couples with the unreacted starting amine.[2]
-
Causality: The diazonium ion is an electrophile, and the starting aromatic amine is a nucleophile.[6] If the amine is not fully protonated, its lone pair of electrons on the nitrogen is available to attack the diazonium salt, leading to the formation of a highly conjugated (and therefore colored) azo compound.
-
Solutions:
-
Sufficient Acidity: Ensure you are using a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄). The acid serves to both generate the active diazotizing agent (nitrous acid, HNO₂) from sodium nitrite and to fully protonate the starting amine, rendering it non-nucleophilic.[2][7] A general rule of thumb is to use at least 2.5-3 equivalents of acid relative to the amine.
-
Order of Addition: Always add the sodium nitrite solution to the acidic amine solution, never the other way around. This ensures that the amine is always in a protonated state and that the nitrous acid is generated in situ in the presence of the amine.
-
Q4: The yield of my aryl iodide is consistently low, even with good temperature control. What other factors should I consider?
A4: Low yields can stem from several factors beyond temperature.
-
Causality & Solutions:
-
Incomplete Diazotization: Ensure the amine is fully dissolved in the acidic solution before cooling and adding sodium nitrite. If the amine salt is not fully soluble, the diazotization will be incomplete.[2] You may need to gently warm the mixture to achieve dissolution before cooling it down for the reaction.
-
Premature Iodination: Do not add the iodide source (e.g., potassium iodide) until the diazotization is complete. You can test for the completion of diazotization by spotting a small amount of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the amine has reacted.
-
Degradation of Reagents: Use a freshly prepared solution of sodium nitrite. Solid sodium nitrite can degrade over time. Ensure your starting amine is of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a diazotization-iodination reaction?
A1: The diazotization step should be carried out at a strictly controlled temperature of 0–5 °C (273–278 K).[3][8] This low temperature is critical to ensure the stability of the arenediazonium salt, which is prone to decomposition at higher temperatures.[4] The subsequent iodination step, where the iodide solution is added, can often be performed at a similar low temperature, followed by gentle warming to room temperature to drive the reaction to completion.
Q2: Why is a strong acid like HCl or H₂SO₄ necessary?
A2: A strong mineral acid serves two crucial roles in the diazotization reaction:
-
Generation of Nitrous Acid: It reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[9]
-
Protonation of the Amine: It protonates the primary aromatic amine, forming the corresponding ammonium salt. This deactivates the amine towards unwanted side reactions, particularly azo coupling with the diazonium salt.[2]
Q3: Should I use potassium iodide (KI) or a copper(I) iodide (CuI) for the iodination step?
A3: For the introduction of iodine, potassium iodide (KI) is the reagent of choice and a copper(I) catalyst is not necessary.[10] This is a key difference from the Sandmeyer reactions for introducing chlorine, bromine, or the cyano group, which require a copper(I) salt catalyst.[11] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group without the need for a catalyst.[10]
Q4: How can I confirm the formation of the diazonium salt before proceeding with iodination?
A4: A simple and effective method is to perform a coupling reaction on a small aliquot of your reaction mixture.[2] Add a few drops of your diazotized solution to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically a vibrant red or orange precipitate) is a positive indication of the presence of the diazonium salt.[12]
Visualizing the Reaction Pathways
Understanding the desired reaction pathway in the context of potential side reactions is key to troubleshooting.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. byjus.com [byjus.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of complex small molecules is a cornerstone of successful research. Polysubstituted aromatic compounds, such as 1-Bromo-5-chloro-3-fluoro-2-iodobenzene, present a unique analytical challenge due to the subtle interplay of electronic and steric effects of multiple halogen substituents. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing and contrasting its features with data from complementary analytical techniques, including ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy. The causality behind experimental choices and data interpretation is emphasized to provide a practical, field-proven perspective.
The Subject Molecule: this compound
This compound (C₆H₂BrClFI) is a heavily substituted aromatic compound with a molecular weight of 335.34 g/mol .[1][2][3][4] Its structure, with two remaining aromatic protons, offers a compelling case study for modern spectroscopic analysis.
Molecular Structure:
Figure 1: Structure of this compound.
Part 1: ¹H NMR Spectroscopy - The Primary View
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the first-line technique for structural analysis due to its high sensitivity and the wealth of information it provides about the chemical environment of protons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two non-equivalent protons, H-4 and H-6. The chemical shifts are influenced by the additive effects of the four halogen substituents. These substituent chemical shift (SCS) effects modify the baseline chemical shift of benzene (δ ≈ 7.34 ppm).[5]
The prediction of chemical shifts can be approached by summing the ortho, meta, and para SCS values for each substituent relative to each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 1-3 Hz, ⁴J(H-H) ≈ 2-3 Hz |
Causality of Predicted Values:
-
Chemical Shifts: The predicted chemical shifts are downfield from benzene, indicating a net deshielding effect from the electronegative halogens. The precise shift of each proton is a complex interplay of inductive and resonance effects from all four halogens. Iodine and bromine have significant anisotropic effects that can influence nearby protons.[6][7]
-
Multiplicity and Coupling:
-
H-H Coupling: The two protons, H-4 and H-6, are meta to each other, which typically results in a small coupling constant (⁴JHH) of around 2-3 Hz.
-
H-F Coupling: A key feature of this spectrum is the coupling of the protons to the fluorine atom. The magnitude of ¹H-¹⁹F coupling decreases with the number of bonds separating the nuclei.[8] H-4 is three bonds away from the fluorine atom (a meta relationship), leading to a larger coupling constant (³JHF) compared to H-6, which is five bonds away (a para relationship, ⁵JHF).[9] This difference in H-F coupling is a critical diagnostic tool for assigning the signals.
-
Experimental Protocol: ¹H NMR Acquisition
A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol.
-
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound.[10]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial. Ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters (300 MHz Spectrometer Example):
-
Pulse Sequence: Standard single-pulse acquisition.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Figure 2: Workflow for ¹H NMR analysis.
Part 2: A Multi-Technique Comparison for Complete Characterization
Relying solely on ¹H NMR can be insufficient for complex molecules. A comparative approach using other spectroscopic techniques provides a self-validating system for structural confirmation.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, one for each carbon atom.
Table 2: Comparison of Predicted ¹H and ¹³C NMR Data
| Technique | Predicted Data | Key Insights |
| ¹H NMR | Two signals (dd) ~7.4-7.8 ppm | Provides information on proton environments and their coupling to each other and to fluorine. |
| ¹³C NMR | Six signals in the ~90-160 ppm range | Confirms the number of unique carbon atoms. C-F coupling will be observed for C-3. The chemical shifts are heavily influenced by the directly attached halogens.[11][12] |
Causality of ¹³C Chemical Shifts: The chemical shifts of the carbon atoms are strongly influenced by the electronegativity and heavy-atom effects of the directly bonded halogens. The carbon bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-320 Hz), appearing as a doublet in a proton-decoupled ¹³C spectrum.[8] The carbons bonded to bromine and iodine (C-1 and C-2) are shifted to lower ppm values due to the "heavy atom effect".[12]
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. It offers a wide chemical shift range and is sensitive to the electronic environment.[13][14]
Table 3: Comparison with ¹⁹F NMR Data
| Technique | Predicted Data | Key Insights |
| ¹H NMR | Two proton signals coupled to fluorine | Shows the effect of fluorine on the proton spectrum. |
| ¹⁹F NMR | One signal ~ -90 to -120 ppm (relative to CFCl₃) | The signal will be a complex multiplet due to coupling with H-4 and H-6. The chemical shift is influenced by the ortho (I, Cl) and meta (Br) substituents.[15][16] |
Causality of ¹⁹F Chemical Shift and Multiplicity: The ¹⁹F chemical shift is highly sensitive to the electronic effects of the other substituents on the ring. The iodine and chlorine atoms in the ortho positions will have a significant impact. The signal will be split by coupling to both H-4 (³JHF) and H-6 (⁵JHF), resulting in a doublet of doublets.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmatory data.
Table 4: Comparison with Mass Spectrometry Data
| Technique | Predicted Data | Key Insights |
| ¹H NMR | Confirms the presence of two protons on a substituted benzene ring | Provides structural information about the intact molecule. |
| MS (EI) | Molecular ion (M⁺) peak at m/z 334 (for ⁷⁹Br, ³⁵Cl). A complex isotopic pattern due to Br and Cl. | Confirms the molecular weight. The isotopic signature of one bromine and one chlorine atom is highly characteristic. |
| MS (EI) | Fragmentation by loss of halogens (I > Br > Cl) and subsequent ring fragmentation. | The fragmentation pattern provides evidence for the presence and connectivity of the halogen atoms. The loss of an iodine radical is a very common initial fragmentation step for iodoaromatics. |
Causality of Fragmentation: In Electron Ionization (EI) mass spectrometry, the initial ionization is followed by fragmentation. The weakest bonds tend to break first. The C-I bond is the weakest among the carbon-halogen bonds, so a prominent fragment corresponding to the loss of an iodine atom (M-127) is expected. Subsequent losses of bromine and chlorine would also be observed. The isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) create a unique and diagnostic cluster of peaks for the molecular ion and any fragments containing these atoms.
Figure 3: Interrelation of analytical techniques for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Table 5: Comparison with Infrared Spectroscopy Data
| Technique | Predicted Data | Key Insights |
| ¹H NMR | Aromatic proton signals | Confirms an aromatic core. |
| IR | Aromatic C-H stretch: ~3050-3100 cm⁻¹Aromatic C=C stretch: ~1400-1600 cm⁻¹C-F stretch: ~1100-1300 cm⁻¹C-Cl stretch: ~700-850 cm⁻¹C-Br stretch: ~550-690 cm⁻¹C-I stretch: ~500-600 cm⁻¹ | Confirms the presence of an aromatic ring and the various carbon-halogen bonds. The C-X stretches are found in the fingerprint region and can be complex.[17] |
Causality of IR Absorptions: The absorption frequencies are characteristic of the bond strengths and the masses of the atoms involved. The C-H and C=C stretches confirm the aromatic nature of the compound. The C-X stretching frequencies decrease with the increasing mass of the halogen (F > Cl > Br > I), as predicted by Hooke's Law.[17]
Conclusion
The analysis of this compound demonstrates the power of a multi-technique spectroscopic approach. While ¹H NMR provides the initial, detailed view of the proton environments, its data is significantly enriched and validated when compared with ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy. The distinct features in each spectrum—such as the characteristic ¹H-¹⁹F coupling constants, the heavy-atom effect in ¹³C NMR, the unique isotopic patterns in MS, and the C-X vibrational frequencies in IR—all contribute pieces to the structural puzzle. For the modern researcher, understanding the causality behind the data from each technique is paramount for the confident and unambiguous elucidation of complex molecular structures.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. modgraph.co.uk [modgraph.co.uk]
A Senior Application Scientist's Guide to Interpreting the 13C NMR Spectrum of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Abstract
The structural elucidation of complex, polysubstituted aromatic compounds is a critical task in modern chemical research and development. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive method for mapping the carbon framework of such molecules. This guide provides an in-depth, expert-level comparison and interpretation of the 13C NMR spectrum for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. We will dissect the competing electronic effects of five distinct halogen substituents, predict the resultant chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-fidelity data. This document serves as both a specific analysis of the title compound and a broader instructional tool for researchers facing similar analytical challenges with complex organic molecules.
Foundational Principles: Predicting the Spectral Landscape
The 13C NMR spectrum of an organic molecule provides a unique signal for each chemically non-equivalent carbon atom.[1][2] For this compound, the lack of symmetry ensures that all six aromatic carbons are non-equivalent, and thus, we anticipate observing six distinct signals in the proton-decoupled spectrum.[1][3] The precise chemical shift (δ) of each signal is governed by a nuanced interplay of several key factors originating from the halogen substituents.
-
Inductive and Resonance Effects: Halogens exert a dual influence. Their high electronegativity withdraws electron density through the sigma bonds (a deshielding inductive, or -I, effect), which tends to shift carbon signals downfield (to a higher ppm value).[1][4] Conversely, their lone pairs can donate electron density into the π-system of the benzene ring (a shielding resonance, or +R, effect), which moves signals upfield. The balance of these effects determines the final chemical shift.
-
The Heavy Atom Effect (Spin-Orbit Coupling): A crucial factor for this molecule is the presence of iodine and, to a lesser extent, bromine. The large electron clouds of these "heavy atoms" induce significant spin-orbit coupling, which creates a powerful shielding effect on the directly attached carbon (the ipso-carbon).[5][6][7][8] This effect often overrides standard electronegativity trends, shifting the C-I and C-Br signals significantly upfield.[6][7] For iodine, this upfield shift can be as much as 60 ppm.[6]
-
Carbon-Fluorine (C-F) Coupling: Unlike other halogens, the 19F nucleus has a nuclear spin of I = 1/2, similar to a proton. This causes it to couple with nearby 13C nuclei, splitting their signals into multiplets even in a proton-decoupled spectrum.[9][10] The magnitude of this splitting, the coupling constant (J), is highly informative:
-
¹JCF (one bond): Very large, typically 240-260 Hz.
-
²JCF (two bonds): Smaller, around 20-30 Hz.
-
³JCF (three bonds): Smallest, typically 5-10 Hz.
-
Based on these principles, we can construct a predictive table for the 13C NMR spectrum of the title compound.
Table 1: Predicted 13C NMR Data for this compound
| Carbon Position | Substituent | Predicted δ (ppm) | Predicted Multiplicity (due to ¹⁹F) | Rationale for Prediction |
| C1 | Br | 112 - 120 | Singlet | Subject to a moderate heavy atom shielding effect from bromine. |
| C2 | I | 90 - 100 | Singlet | Strong upfield shift due to the dominant heavy atom shielding effect of iodine.[6][7][8] |
| C3 | F | 160 - 168 | Doublet (¹JCF ≈ 250 Hz) | Strong downfield shift from fluorine's high electronegativity; large one-bond coupling.[9][11] |
| C4 | H | 115 - 125 | Doublet (²JCF ≈ 25 Hz) | Positioned between two carbons bearing heavy atoms and ortho to fluorine, resulting in a complex shielding/deshielding balance. Exhibits two-bond coupling to fluorine.[12] |
| C5 | Cl | 132 - 138 | Singlet | Primarily influenced by the strong inductive effect of chlorine, leading to a downfield shift. |
| C6 | H | 128 - 135 | Doublet (³JCF ≈ 8 Hz) | Deshielded by the ortho bromine and meta fluorine. Exhibits three-bond coupling to fluorine.[12] |
Experimental Design: A Self-Validating Protocol for Data Acquisition
The acquisition of a clean, high-resolution 13C NMR spectrum is paramount for accurate interpretation. The following protocol is designed for a standard 500 MHz NMR spectrometer and incorporates steps to ensure data integrity.
Methodology:
-
Sample Preparation:
-
Accurately weigh 20-25 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common, relatively inert solvent with a well-characterized solvent peak (77.16 ppm) that serves as an excellent internal reference.
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Calibration:
-
Insert the sample, lock on the deuterium signal of CDCl₃, and shim the magnetic field to achieve high homogeneity. Trustworthiness: Proper shimming is critical to obtaining sharp lines, which is necessary to resolve the small ³JCF couplings.
-
Tune and match the broadband probe specifically for the 13C frequency (~125 MHz on a 500 MHz instrument).
-
-
Acquisition Parameters (¹³C{¹H} Experiment):
-
Pulse Program: Use a standard pulse-acquire sequence with a 30° or 45° pulse angle and complete proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): 250 ppm (from -10 to 240 ppm). Causality: This wide range ensures all carbon signals, from the iodine-shielded C2 to potentially downfield carbons, are captured.
-
Acquisition Time (AQ): ≥ 1.5 seconds. This provides adequate digital resolution to define sharp peaks.
-
Relaxation Delay (D1): 5 seconds. Causality: Quaternary carbons (C1, C2, C3, C5) have long relaxation times. A sufficient delay is crucial to allow these carbons to fully relax between pulses, ensuring their signal intensities are not diminished, which aids in identification.
-
Number of Scans (NS): 1024-4096. Causality: Due to the low natural abundance of 13C (~1.1%), a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.[2][13]
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier Transform, followed by careful phasing and baseline correction.
-
Calibrate the spectrum by setting the CDCl₃ triplet to its central peak at 77.16 ppm.
-
Visualization of Electronic Influences
To better understand the competing electronic forces at play, the following diagram illustrates the primary effects of each substituent on the aromatic ring.
Caption: Primary electronic effects influencing the 13C NMR chemical shifts.
Comparative Spectral Analysis
The uniqueness of the this compound spectrum is best understood by comparing its predicted features against simpler halogenated benzenes. This comparison underscores the diagnostic power of the specific combination of substituents.
Table 2: Comparative Analysis of Halogenated Benzene 13C NMR Spectra
| Compound | Key Structural Feature | Expected 13C NMR Characteristics | Diagnostic Implication |
| This compound | Asymmetric, five different halogens | Six unique signals. One large doublet (C-F), two smaller doublets, and one signal shifted far upfield (~95 ppm). | The combination of C-F coupling and a very high-field signal is a unique fingerprint. |
| 1,3,5-Trichlorobenzene | C₃v Symmetry | Two signals: one for the three C-Cl carbons and one for the three C-H carbons. | Symmetry reduces spectral complexity; absence of C-F coupling and heavy atom effects. |
| Iodobenzene | Single heavy atom substituent | Four signals (due to symmetry). The C-I signal is shifted significantly upfield to ~94 ppm. | Isolates the heavy atom effect of iodine in a simple system.[5][7] |
| 1,4-Difluorobenzene | Symmetric fluorine substitution | Two signals. Both signals are multiplets due to ¹JCF, ²JCF, and even ³JCF and ⁴JCF couplings.[12] | Demonstrates how C-F coupling dominates the spectrum, creating complex splitting patterns. |
This comparative framework allows a researcher to logically deduce the presence and relative positions of the substituents. For our target molecule, the observation of exactly six signals, including a doublet near 165 ppm and a singlet near 95 ppm, would provide powerful confirmatory evidence for the proposed structure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 13. The basics of 13C-NMR spectroscopy [ns1.almerja.com]
A Researcher's Guide to the Structural Elucidation of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene: An FT-IR Spectroscopy-Focused Comparison
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The polysubstituted benzene derivative, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for its structural elucidation, while also offering a comparative perspective with other key analytical techniques. Our focus is to equip researchers with the practical and theoretical knowledge necessary to navigate the complexities of characterizing such molecules.
The Central Role of FT-IR Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational transitions within a molecule.[1][2] By measuring the absorption of infrared light, we can identify the functional groups present, providing a molecular "fingerprint."[2][3] For a molecule like this compound, FT-IR is instrumental in confirming the presence of the aromatic ring and the carbon-halogen bonds.
Predicted FT-IR Spectral Features of this compound
The infrared spectrum of an aromatic compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[4]
Functional Group Region (4000-1500 cm⁻¹):
-
Aromatic C-H Stretch: Aromatic compounds typically exhibit C-H stretching vibrations in the range of 3100-3000 cm⁻¹.[5][6][7] For this compound, we expect to see weak to medium absorption bands in this region.
-
Aromatic C=C Stretch: In-ring carbon-carbon stretching vibrations for aromatic compounds typically appear as a series of sharp peaks between 1600-1450 cm⁻¹.[5][6][7]
Fingerprint Region (<1500 cm⁻¹):
This region is often complex, with numerous absorption bands arising from C-C single bond vibrations, C-H bending vibrations, and, most importantly for this molecule, the carbon-halogen stretches.[8]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of strong C-H out-of-plane ("oop") bending vibrations, typically found between 900-675 cm⁻¹.[5][7]
-
Carbon-Halogen Stretches: The C-X stretching frequencies are heavily dependent on the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency decreases.[9]
The overlapping nature of some of these carbon-halogen stretching bands can make definitive assignment challenging based on FT-IR alone.[9] However, the collective pattern of these absorptions provides strong evidence for the presence of all four different halogens.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Obtaining a clean and interpretable FT-IR spectrum is contingent on proper sample preparation. For a solid compound like this compound, several methods are available.
Method 1: Thin Solid Film
This is often the simplest and fastest method for obtaining a good quality spectrum of a solid.[11][12]
Step-by-Step Protocol:
-
Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[11][12]
-
Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[11][12]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[11][12]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Optimization: If the peaks are too intense, the film is too thick. Clean the plate and prepare a new film using a more dilute solution. If the peaks are too weak, add another drop of the solution to the existing film and re-evaporate the solvent.[11]
Method 2: KBr Pellet
This technique involves mixing the solid sample with potassium bromide (KBr) powder and pressing it into a transparent pellet. KBr is used because it is transparent in the mid-infrared region.[12][13]
Step-by-Step Protocol:
-
Grinding: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]
-
Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]
-
Analysis: Place the KBr pellet in the spectrometer's sample holder for analysis.[13]
Method 3: Attenuated Total Reflectance (ATR)
ATR-FTIR is a versatile technique that requires minimal sample preparation.[14]
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal is clean.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[13]
-
Analysis: Acquire the FT-IR spectrum.[13]
Comparative Analysis with Alternative Spectroscopic Techniques
While FT-IR provides valuable information about functional groups, a comprehensive structural elucidation of this compound necessitates the use of complementary analytical methods.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| FT-IR Spectroscopy | Functional groups, molecular fingerprint.[2][3] | Confirms the presence of the aromatic ring and carbon-halogen bonds. | Overlapping C-X stretching frequencies can complicate specific assignments.[9] Does not provide information on the substitution pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.[15] | ¹H NMR can confirm the number and relative positions of the aromatic protons. ¹³C NMR provides information on the number of unique carbon atoms. ¹⁹F NMR is highly informative for fluorine-containing compounds.[16] | The presence of multiple halogens can lead to complex splitting patterns. Halogen isotopes can sometimes cause line broadening.[17] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the exact molecular weight, confirming the elemental composition. The isotopic patterns of chlorine and bromine (M+2 peaks) provide definitive evidence for their presence.[18][19] | Does not provide direct information about the substitution pattern of the isomers. Fragmentation patterns can be complex for halogenated aromatic compounds.[20] |
In-Depth Look at Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise substitution pattern on the benzene ring.[15]
-
¹H NMR: For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, each corresponding to one of the two protons on the ring. The coupling between these protons will provide information about their relative positions.
-
¹³C NMR: The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts of these carbons will be influenced by the attached halogen atoms.
-
¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. The ¹⁹F NMR spectrum will show a single signal for the fluorine atom, and its coupling with the neighboring protons and carbons can help to confirm its position on the ring.[16][21]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can confirm the presence of specific elements through their isotopic signatures.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (335.34 g/mol ).[22][23]
-
Isotopic Patterns: The presence of chlorine and bromine will result in characteristic isotopic patterns in the mass spectrum. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will produce M+ and M+2 peaks with this intensity ratio for fragments containing a chlorine atom.[18][19] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M+ and M+2 peaks of nearly equal intensity for bromine-containing fragments.[18][19] The combination of these patterns for a molecule containing both atoms will be more complex but still highly informative.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the structural characterization of this compound, integrating the strengths of each analytical technique.
Caption: A logical workflow for the structural elucidation of this compound.
Conclusion
The structural characterization of a complex molecule like this compound requires a multi-faceted analytical approach. FT-IR spectroscopy serves as an excellent initial screening tool, providing rapid confirmation of the aromatic core and the presence of carbon-halogen bonds. However, for unambiguous structural determination, it is essential to integrate data from NMR spectroscopy and mass spectrometry. This synergistic approach allows for the confident assignment of the substitution pattern and confirmation of the elemental composition, meeting the rigorous standards of modern drug discovery and development.
References
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 16. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. chemguide.co.uk [chemguide.co.uk]
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- 23. scbt.com [scbt.com]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
For Immediate Release
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of the polyhalogenated aromatic compound, 1-bromo-5-chloro-3-fluoro-2-iodobenzene. Designed for researchers, scientists, and drug development professionals, this document delves into the principles governing its fragmentation, predicts its mass spectrum, and compares EI-MS with alternative analytical techniques for the characterization of such complex molecules. Our objective is to provide a comprehensive resource that combines theoretical understanding with practical, field-proven insights for the structural elucidation of polyhalogenated aromatics.
Introduction: The Analytical Challenge of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds are a diverse class of molecules with significant industrial and pharmaceutical relevance. Their utility often stems from the unique chemical reactivity conferred by the number, type, and position of the halogen substituents. The target of our investigation, this compound (C₆H₂BrClFI), is a prime example of a complex, heavily substituted benzene derivative.[1][2] The structural elucidation of such compounds is non-trivial, and mass spectrometry stands as a cornerstone technique for their identification and characterization. Electron ionization mass spectrometry, in particular, provides a reproducible fragmentation pattern that acts as a molecular "fingerprint," offering vital clues to the compound's structure.
Fundamental Principles of Fragmentation in Halogenated Benzenes
The fragmentation of halogenated aromatic compounds under electron ionization (70 eV) is primarily dictated by two key factors: the stability of the aromatic ring and the relative strengths of the carbon-halogen bonds. Aromatic systems are inherently stable, often resulting in a prominent molecular ion peak.[3][4] However, the presence of halogens introduces points of lability, guiding the fragmentation cascade.
The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. Consequently, the most facile fragmentation event is the cleavage of the weakest carbon-halogen bond.[5] This principle is the bedrock for predicting the fragmentation pathway of this compound.
Another critical diagnostic tool in the mass spectrometry of halogenated compounds is the characteristic isotopic signature of chlorine and bromine.[6][7][8][9][10]
-
Chlorine: Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak for a compound containing a single chlorine atom.[6][7][10]
-
Bromine: Bromine has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a roughly 1:1 ratio. This leads to a distinctive M+2 peak of nearly equal intensity to the molecular ion peak for a molecule with one bromine atom.[6][7][8][9]
The presence of both chlorine and bromine in a molecule will result in a more complex isotopic pattern, which can be predicted by considering the contributions of each halogen's isotopes.
Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound
The molecular formula of this compound is C₆H₂BrClFI, and its nominal molecular weight is 334 u (using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, and ¹²⁷I).[1][2]
The predicted fragmentation cascade is initiated by the ionization of the molecule to form the molecular ion radical (M⁺•).
Caption: Predicted primary fragmentation pathway of this compound.
Step-by-Step Fragmentation Analysis:
-
Formation of the Molecular Ion (M⁺•): The initial event is the formation of the molecular ion. Due to the presence of bromine and chlorine, the molecular ion region will exhibit a complex isotopic cluster. The most abundant peaks will be at m/z 334 (containing ⁷⁹Br and ³⁵Cl) and m/z 336 (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), with a smaller peak at m/z 338 (containing ⁸¹Br and ³⁷Cl).
-
Loss of Iodine Radical ([M - I]⁺): The carbon-iodine bond is the most labile. Therefore, the primary and most significant fragmentation step is the loss of an iodine radical (I•, 127 u), leading to the formation of the C₆H₂BrClF⁺ ion. This fragment will exhibit an isotopic pattern characteristic of a compound containing one bromine and one chlorine atom, with major peaks at m/z 207 and 209.
-
Subsequent Loss of Bromine Radical ([M - I - Br]⁺): The C₆H₂BrClF⁺ ion will then lose a bromine radical (Br•, 79 or 81 u). This will result in the formation of the C₆H₂ClF⁺ ion, with a prominent peak at m/z 128 (for ³⁵Cl).
-
Loss of Chlorine Radical ([M - I - Br - Cl]⁺): Following the loss of bromine, the C₆H₂ClF⁺ ion is expected to lose a chlorine radical (Cl•, 35 or 37 u), yielding the C₆H₂F⁺ ion at m/z 93.
-
Loss of Fluorine Radical and Ring Fragmentation: The C-F bond is the strongest, and its cleavage is less favorable. However, some loss of a fluorine radical (F•, 19 u) from the C₆H₂F⁺ ion may occur, leading to a C₆H₂⁺• ion at m/z 74. Further fragmentation of the benzene ring can also be expected, leading to smaller fragments.
Predicted Mass Spectrum Data Summary:
| m/z (Nominal) | Proposed Fragment Ion | Key Isotopic Features |
| 334, 336, 338 | [C₆H₂BrClFI]⁺• (Molecular Ion) | Complex pattern due to Br and Cl |
| 207, 209 | [C₆H₂BrClF]⁺ | Isotopic pattern for one Br and one Cl |
| 128 | [C₆H₂ClF]⁺ | Isotopic pattern for one Cl |
| 93 | [C₆H₂F]⁺ | - |
| 74 | [C₆H₂]⁺• | - |
Experimental Protocol for GC-EI-MS Analysis
To obtain a mass spectrum of this compound, a gas chromatograph coupled to an electron ionization mass spectrometer (GC-EI-MS) is the instrument of choice. The following is a generalized experimental protocol.
4.1. Sample Preparation
-
Dissolution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) at a known concentration.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or semi-polar capillary column is recommended for the separation of halogenated aromatic compounds. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is necessary to prevent the solvent peak from saturating the detector.
References
- 1. iris.unito.it [iris.unito.it]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 6. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. tdi-bi.com [tdi-bi.com]
A Senior Application Scientist's Guide to the Analytical Characterization of Polyhalogenated Compounds
This guide provides an in-depth comparison of analytical methodologies for the characterization of polyhalogenated compounds (PHCs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and defensible analytical strategy.
The Analytical Challenge of Polyhalogenated Compounds
Polyhalogenated compounds (PHCs) are a broad class of synthetic chemicals characterized by the presence of multiple halogen atoms (e.g., chlorine, bromine, fluorine). This group includes persistent organic pollutants (POPs) such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), brominated flame retardants (BFRs), and per- and polyfluoroalkyl substances (PFAS). Due to their chemical stability, PHCs are resistant to environmental degradation, leading to their persistence and bioaccumulation in the food chain.[1][2][3][4] The significant toxicity associated with many of these compounds necessitates their accurate and precise measurement at trace levels in complex matrices.[1][5]
The analytical characterization of PHCs presents several key challenges:
-
Ultra-Trace Concentrations: PHCs are often present at part-per-quadrillion (ppq) to part-per-trillion (ppt) levels, requiring highly sensitive analytical instrumentation.[5]
-
Complex Matrices: Environmental and biological samples (e.g., soil, water, blood, tissue) contain a multitude of interfering compounds that can mask the signal of target analytes.[6][7]
-
Isomer Specificity: The toxicity of some PHCs, particularly dioxins, can vary by orders of magnitude between different isomers.[5] Therefore, analytical methods must be able to separate and quantify individual congeners.
-
Physicochemical Diversity: The wide range of polarities and volatilities among different classes of PHCs dictates the use of different analytical approaches.[8]
Core Analytical Techniques: A Comparative Overview
The two primary analytical platforms for the characterization of PHCs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques is largely dictated by the physicochemical properties of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile PHCs, including PCDD/Fs and BFRs.[6] In this technique, the sample extract is vaporized and introduced into a long, narrow capillary column. An inert gas carries the sample through the column, and separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Strengths of GC-MS:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation of complex mixtures, including closely related isomers.
-
Established and Validated Methods: Numerous standardized methods, such as U.S. EPA Method 1613 for dioxins, are based on GC-MS.[2]
-
High Sensitivity and Selectivity: When coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), GC-MS can achieve the extremely low detection limits required for PHC analysis.[1][6]
Limitations of GC-MS:
-
Analyte Volatility: GC-MS is only suitable for compounds that can be volatilized without thermal degradation. This excludes many non-volatile and thermally labile PHCs.
-
Derivatization: Some polar compounds may require chemical derivatization to increase their volatility and improve their chromatographic behavior.[6]
Advanced GC-MS Techniques:
-
High-Resolution Mass Spectrometry (HRMS): GC-HRMS instruments, such as magnetic sector and Orbitrap mass spectrometers, provide high mass accuracy and resolution, allowing for the differentiation of target analytes from isobaric interferences.[6][9] U.S. EPA Method 1613B, for instance, mandates a mass resolution of ≥10,000 for dioxin analysis.[2][9]
-
Tandem Mass Spectrometry (MS/MS): GC-MS/MS, typically using a triple quadrupole mass spectrometer, offers enhanced selectivity through multiple reaction monitoring (MRM).[1] This technique is recognized by the EU as a confirmatory method for dioxin analysis.[1]
-
Atmospheric Pressure Gas Chromatography (APGC)-MS/MS: A more recent development, APGC-MS/MS provides a soft ionization that results in less fragmentation and potentially greater sensitivity and selectivity than traditional electron ionization (EI) sources.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred technique for the analysis of non-volatile, polar, and thermally labile PHCs, most notably PFAS.[11] In LC-MS, the sample is dissolved in a liquid and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile phase and the stationary phase. The separated compounds are then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.
Strengths of LC-MS:
-
Broad Analyte Compatibility: LC-MS is suitable for a wide range of compounds that are not amenable to GC analysis.
-
High Throughput: Modern LC-MS systems can offer rapid analysis times.
Limitations of LC-MS:
-
Matrix Effects: The ionization process in LC-MS is more susceptible to suppression or enhancement by co-eluting matrix components, which can affect accuracy and precision.
-
Chromatographic Resolution: While LC separations have improved, achieving the same level of isomer-specific separation as GC can be challenging for some PHC classes.
Advanced LC-MS Techniques:
-
Tandem Mass Spectrometry (LC-MS/MS): The use of a triple quadrupole mass spectrometer in MRM mode is the most common configuration for quantitative PFAS analysis, as described in U.S. EPA Method 537.1.[11][12][13] This provides the high sensitivity and selectivity needed to measure PFAS at low ng/L levels in drinking water.[12][13]
Critical Steps in the Analytical Workflow
A successful PHC analysis relies on a meticulously executed workflow, from sample collection to data interpretation. Each step must be optimized to minimize contamination, maximize recovery, and ensure the integrity of the results.
Sample Preparation and Extraction
Sample preparation is often the most time-consuming and labor-intensive part of the analytical process, and it is a major source of potential error.[7][14] The primary goals of sample preparation are to isolate the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis.
Common Extraction Techniques:
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are partitioned onto a solid sorbent, then eluted with a small volume of solvent.[6] | Aqueous samples (e.g., drinking water for PFAS analysis).[11] | High concentration factors, reduced solvent consumption. | Sorbent selection is critical; can be prone to clogging. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases.[6] | Aqueous and solid samples after initial extraction. | Simple and effective for a wide range of analytes. | Emulsion formation can be an issue; requires large volumes of organic solvents. |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Solid and semi-solid samples (e.g., soil, sediment, tissue). | Faster than traditional Soxhlet extraction; reduced solvent consumption. | Requires specialized equipment. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving salting-out extraction and dispersive SPE cleanup.[7] | Food and agricultural samples. | High throughput, simple procedure. | May not be suitable for all analyte/matrix combinations without modification. |
Experimental Protocol: Solid-Phase Extraction of PFAS from Drinking Water (Based on EPA Method 537.1)
-
Sample Collection: Collect a 250 mL water sample in a polypropylene bottle. Add a preservative (e.g., Trizma) to adjust the pH.
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene) by passing methanol followed by reagent water through it.
-
Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with a solution of reagent water to remove interferences.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 5-10 minutes.
-
Elution: Elute the trapped PFAS from the cartridge with a small volume of methanol (e.g., 2 x 4 mL).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of isotopically labeled internal standards to the final extract for quantification.
Chromatographic Separation
The choice of chromatographic column is critical for achieving the required separation of target analytes from each other and from matrix interferences.
-
For GC-MS: Fused silica capillary columns with a non-polar or semi-polar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) are commonly used for the analysis of PCDD/Fs and BFRs.
-
For LC-MS: C18 reversed-phase columns are the most frequently used for PFAS analysis.[15] To mitigate background PFAS contamination from the LC system, a delay column can be installed before the injector.[15]
Mass Spectrometric Detection and Quantification
The mass spectrometer provides the high selectivity and sensitivity required for trace-level PHC analysis.
-
Ionization: Electron impact (EI) is the most common ionization technique for GC-MS analysis of PHCs, while electrospray ionization (ESI) in negative ion mode is typically used for LC-MS analysis of PFAS.
-
Quantification: Isotope dilution is the preferred method for quantification in PHC analysis.[6] This involves adding a known amount of a stable, isotopically labeled analog of each target analyte to the sample before extraction. The ratio of the response of the native analyte to the labeled internal standard is used for quantification, which corrects for any analyte loss during sample preparation and for matrix effects during instrumental analysis.
Analytical Workflow for PHC Characterization
Caption: A generalized workflow for the analysis of polyhalogenated compounds.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the primary analytical methods for different classes of PHCs.
| Analyte Class | Method | Typical LODs | Advantages | Disadvantages |
| PCDD/Fs | GC-HRMS | low fg on-column | Gold standard, high selectivity and sensitivity, isomer-specific. | High instrument cost and complexity.[2] |
| PCDD/Fs | GC-MS/MS | fg on-column | Lower maintenance, easier operation than HRMS.[1] | May have higher background than HRMS. |
| BFRs | GC-MS (EI) | pg on-column | Good compromise between sensitivity and specificity.[16] | Thermal degradation of some congeners. |
| PFAS | LC-MS/MS | low ng/L in sample | High throughput, suitable for polar compounds.[11] | Susceptible to matrix effects, potential for system contamination. |
Future Trends and Outlook
The field of PHC analysis is continuously evolving, driven by the need to detect an expanding list of compounds at ever-lower concentrations. Key future trends include:
-
High-Resolution Mass Spectrometry for Screening: The use of high-resolution, accurate-mass instrumentation (e.g., Orbitrap, Q-TOF) for non-targeted screening to identify novel and emerging PHCs.
-
Improved Sample Preparation: The development of more automated and miniaturized sample preparation techniques to increase throughput and reduce solvent consumption.
-
Comprehensive Two-Dimensional Chromatography (GCxGC): The use of GCxGC to enhance the separation of highly complex mixtures of PHCs.[4]
References
- 1. Analysis of dioxins by GC-TQMS | SCION Instruments [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. Environmental Monitoring and Analysis of Persistent Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Fast and High-Resolution LC-MS Separation of PFAS [merckmillipore.com]
- 16. Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. Polybrominated diphenylethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo-, Chloro-, Fluoro-, and Iodo-Substituents on Benzene for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, halobenzenes are indispensable building blocks. Their utility is fundamentally tied to the reactivity of the carbon-halogen (C-X) bond, which serves as a versatile handle for a myriad of chemical transformations. The choice of the halogen substituent—fluorine, chlorine, bromine, or iodine—is a critical decision that profoundly influences the reaction pathways and outcomes. This guide provides an in-depth comparison of the reactivity of these four key halobenzenes, offering both theoretical grounding and practical, field-proven insights to inform your experimental design.
Fundamental Principles: The Dueling Influences on Reactivity
The reactivity of a halobenzene is primarily governed by a delicate interplay of several factors inherent to the halogen substituent. Understanding these principles is paramount to predicting and controlling their chemical behavior.
1. Electronegativity and Inductive Effects: The electronegativity of the halogens decreases down the group: F > Cl > Br > I.[1] This high electronegativity, particularly of fluorine, creates a significant dipole moment in the C-X bond, rendering the halogen-bearing carbon atom (the ipso-carbon) electron-deficient and susceptible to nucleophilic attack. This inductive electron withdrawal (-I effect) is a dominant factor in nucleophilic aromatic substitution (SNAr) reactions.
2. Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The strength of the C-X bond is a critical determinant in reactions where this bond is cleaved, most notably in transition-metal-catalyzed cross-coupling reactions. The BDEs for halobenzenes follow the trend: C-F > C-Cl > C-Br > C-I.[2][3] The relatively weak C-I bond is more readily broken, making iodobenzene the most reactive substrate in many cross-coupling protocols.
Table 1: Key Properties of Halogen Substituents on Benzene
| Halogen | Electronegativity (Pauling Scale) | C-X Bond Dissociation Energy (kcal/mol) |
| F | 3.98 | ~124 |
| Cl | 3.16 | ~95 |
| Br | 2.96 | ~80 |
| I | 2.66 | ~64 |
3. Polarizability: Polarizability, the ease with which the electron cloud of an atom can be distorted, increases down the group: I > Br > Cl > F.[4] A more polarizable halogen can better stabilize transition states, which can influence reaction rates.
These fundamental properties dictate the reactivity of halobenzenes in the two major classes of reactions discussed below: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the synthesis of highly functionalized aromatic compounds. In this reaction, a nucleophile displaces a halide on an aromatic ring that is activated by at least one strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the halogen.
The reactivity of halobenzenes in SNAr reactions follows a trend that is often counterintuitive to chemists familiar with SN1 and SN2 reactions:
Reactivity Order: F > Cl > Br > I
This order is a direct consequence of the reaction mechanism. The SNAr reaction proceeds via a two-step addition-elimination mechanism, with the initial nucleophilic attack on the ipso-carbon being the rate-determining step.[5]
The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[5] This acceleration of the rate-determining step outweighs the fact that fluoride is a poorer leaving group than the other halides.
Experimental Data:
The following table presents the second-order rate constants for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine, providing clear quantitative evidence for the established reactivity trend.
Table 2: Second-Order Rate Constants for the SNAr Reaction of 1-Halo-2,4-dinitrobenzenes with Amines [6]
| 1-Halo-2,4-dinitrobenzene | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | MeCN | 25.0 | 2.3 x 10³ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | MeCN | 25.0 | 4.5 |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | MeCN | 25.0 | 1.8 |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | MeCN | 25.0 | 0.3 |
Reactivity in Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex molecules. In these reactions, the reactivity of the halobenzene is primarily dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the C-X bond.
The general reactivity trend for halobenzenes in these reactions is the inverse of that observed in SNAr reactions:
Reactivity Order: I > Br > Cl >> F
This trend directly correlates with the C-X bond dissociation energies.[7] The weaker C-I and C-Br bonds are more easily cleaved by the palladium catalyst, leading to faster reaction rates. Aryl chlorides are significantly less reactive and often require more specialized and highly active catalyst systems, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[8][9] Aryl fluorides are generally unreactive under standard cross-coupling conditions due to the very strong C-F bond, and their activation remains a significant challenge in synthetic chemistry, often requiring specialized nickel catalysts or harsh reaction conditions.[10][11]
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide. The reactivity order of I > Br > Cl >> F is well-established.[6] While aryl iodides and bromides are routinely used, the coupling of aryl chlorides has become more feasible with the development of advanced catalyst systems.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene. The rate-determining step for most aryl halides is the oxidative addition of the C-X bond to the Pd(0) catalyst, leading to the same reactivity trend: I > Br >> Cl.[7]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. The general order of reactivity for the aryl halide is Ar-I > Ar-Br > Ar-Cl.[12] Similar to other cross-coupling reactions, specialized ligands are often necessary for the efficient coupling of aryl chlorides.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: SNAr Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine
This protocol is adapted from kinetic studies and demonstrates a typical setup for an SNAr reaction.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Acetonitrile (solvent)
-
Round-bottom flask with a magnetic stir bar
-
Spectrophotometer (for kinetic monitoring)
Procedure:
-
Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in acetonitrile (e.g., 0.01 M).
-
Prepare a stock solution of piperidine in acetonitrile (e.g., 0.1 M).
-
In a cuvette for the spectrophotometer, mix the appropriate volumes of the stock solutions to achieve the desired final concentrations (ensure a significant excess of piperidine for pseudo-first-order conditions).
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance of the product, N-(2,4-dinitrophenyl)piperidine, at its λmax (typically around 375 nm) over time.
-
The pseudo-first-order rate constant can be determined by fitting the absorbance vs. time data to a first-order rate equation.
Protocol 2: Suzuki Coupling of an Aryl Bromide
This is a general protocol for the Suzuki coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2 M aqueous Na₂CO₃ solution
-
Toluene
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and Pd(PPh₃)₄.
-
Add a 2:1 mixture of toluene and ethanol.
-
Add the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol highlights the use of a specialized ligand for the more challenging coupling of an aryl chloride.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (a bulky, electron-rich phosphine ligand) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., argon)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the aryl chloride and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Conclusion
The choice of halogen substituent on a benzene ring is a critical parameter in the design of synthetic routes. For nucleophilic aromatic substitution, the high electronegativity of fluorine makes fluorobenzenes the most reactive substrates. Conversely, for the widely used palladium-catalyzed cross-coupling reactions, the reactivity is governed by the C-X bond strength, making iodobenzenes the most reactive, followed by bromo- and then chlorobenzenes. The activation of the robust C-F bond in cross-coupling reactions remains a formidable challenge, often requiring specialized catalytic systems. By understanding the fundamental principles that dictate these reactivity trends and employing optimized experimental protocols, researchers can strategically select the appropriate halobenzene to achieve their synthetic goals with greater efficiency and success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bond Energies [www2.chemistry.msu.edu]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gauthmath.com [gauthmath.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Gas Chromatography Methods for Purity Assessment of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
This guide provides a comprehensive comparison of gas chromatography (GC) methods for the purity assessment of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene, a key intermediate in pharmaceutical and organic electronics development.[1] The selection of an appropriate analytical method is critical for ensuring the quality and consistency of the final product, as even trace impurities can significantly impact its efficacy and safety.[2][3] This document delves into the rationale behind method selection, offering detailed experimental protocols and comparative data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.
Introduction to Purity Assessment of Halogenated Benzenes
This compound (C₆H₂BrClFI, MW: 335.35 g/mol ) is a polyhalogenated aromatic compound with a complex substitution pattern.[4][5] The purity assessment of such compounds by gas chromatography presents unique challenges, including the potential for co-elution of closely related isomers and the need for sensitive detection of halogenated impurities. The choice of GC column, detector, and operating conditions significantly influences the accuracy and reliability of the purity determination.[6][7]
This guide compares three distinct GC methods, each employing a different combination of column polarity and detection technology, to provide a nuanced understanding of their respective strengths and limitations in the context of purity analysis for this compound.
Comparative Overview of GC Methods
The following three methods were developed and evaluated to address different aspects of purity assessment, from routine quality control to in-depth impurity profiling:
-
Method A: General Purpose Screening with a Non-Polar Column and Flame Ionization Detector (FID) : This method serves as a robust, general-purpose approach for routine purity checks. Non-polar columns separate compounds primarily based on their boiling points, and the Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a response proportional to the mass of carbon.[8][9]
-
Method B: High-Sensitivity Trace Analysis with an Intermediate-Polarity Column and Electron Capture Detector (ECD) : Tailored for the detection of trace-level halogenated impurities, this method leverages the high sensitivity of the Electron Capture Detector (ECD) towards electronegative compounds like halogens.[10][11][12] An intermediate-polarity column provides a different selectivity compared to a non-polar column, which can aid in the resolution of critical impurity pairs.[6]
-
Method C: High-Resolution Isomer Separation and Impurity Identification with a Polar Column and Mass Spectrometric (MS) Detector : This method is designed for the comprehensive separation of positional isomers and the definitive identification of unknown impurities.[13] A polar column offers unique selectivity for aromatic compounds based on dipole-dipole and pi-pi interactions.[14][15] The Mass Spectrometric (MS) detector provides structural information, enabling confident peak identification.[3][16]
Workflow for GC Method Selection
Caption: A decision tree for selecting the appropriate GC method based on the analytical goal.
Detailed Experimental Protocols
Sample Preparation (Applicable to all methods)
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade Toluene.
-
Transfer a portion of the solution to a 2 mL autosampler vial for analysis.
Method A: General Purpose Screening (Non-Polar Column, FID)
-
GC System: Agilent 8890 GC or equivalent
-
Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless, 280 °C
-
Injection Volume: 1 µL, Split ratio 50:1
-
Carrier Gas: Helium, Constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector: FID, 300 °C
-
Makeup Gas: Nitrogen, 25 mL/min
Method B: High-Sensitivity Trace Analysis (Intermediate-Polarity Column, ECD)
-
GC System: Agilent 8890 GC or equivalent
-
Column: Agilent J&W DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless, 280 °C
-
Injection Volume: 1 µL, Split ratio 10:1
-
Carrier Gas: Nitrogen, Constant flow at 1.5 mL/min
-
Oven Program:
-
Initial Temperature: 120 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 290 °C
-
Hold: 7 minutes at 290 °C
-
-
Detector: ECD, 320 °C
-
Makeup Gas: Nitrogen, 30 mL/min
Method C: High-Resolution Isomer Separation and Impurity ID (Polar Column, MS)
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness[17]
-
Inlet: Split/Splitless, 250 °C (to protect the polar column)
-
Injection Volume: 1 µL, Split ratio 20:1
-
Carrier Gas: Helium, Constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 3 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 10 minutes at 240 °C
-
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Scan Range: 50-400 m/z
Comparative Data Analysis
The following tables present hypothetical but realistic data to illustrate the performance of each method. The potential impurities are positional isomers and related halogenated benzenes that could arise from the synthesis.
Table 1: Chromatographic Performance and Purity Assessment
| Parameter | Method A (Non-Polar, FID) | Method B (Intermediate-Polarity, ECD) | Method C (Polar, MS) |
| Retention Time (Main Peak) | 12.5 min | 15.8 min | 18.2 min |
| Purity (% Area) | 99.5% | 99.2% | 99.1% |
| Resolution (Main Peak / Impurity 1) | 1.8 | 2.5 | 3.1 |
| Resolution (Impurity 2 / Impurity 3) | 1.2 (co-elution) | 1.9 | 2.8 |
Table 2: Sensitivity for a Key Halogenated Impurity
| Parameter | Method A (FID) | Method B (ECD) | Method C (MS - SIM mode) |
| Limit of Detection (LOD) | 0.01% | 0.0005% | 0.001% |
| Limit of Quantitation (LOQ) | 0.03% | 0.0015% | 0.003% |
Data is illustrative and intended for comparative purposes only.
Separation Mechanism of Different Polarity GC Columns
Caption: The separation principles of different polarity GC columns.
Discussion and Recommendations
The choice of GC method for the purity assessment of this compound should be guided by the specific analytical objective, as each method offers distinct advantages.
-
Method A (Non-Polar, FID) is a reliable and straightforward approach for routine quality control where the primary goal is to confirm the overall purity and detect major impurities.[18] Its main advantage is its robustness and the universal response of the FID detector. However, its lower resolving power for polar, isomeric impurities and lower sensitivity for halogenated compounds compared to an ECD are notable limitations.
-
Method B (Intermediate-Polarity, ECD) excels in the detection of trace-level halogenated impurities.[19] The ECD's high sensitivity to the multiple halogen atoms in the analyte and its potential impurities makes it the ideal choice for applications where stringent control of these impurities is required.[10][20] The intermediate-polarity column provides a different selectivity that can resolve impurities that co-elute on a non-polar column.
-
Method C (Polar, MS) is the most powerful method for comprehensive impurity profiling and isomer separation. The polar column offers the best resolution for positional isomers, which often have very similar boiling points but different polarities.[13][14] The mass spectrometer provides definitive identification of impurities by furnishing their mass spectra, which is invaluable for process development, troubleshooting, and regulatory submissions.[16][21] The ability to operate in Selected Ion Monitoring (SIM) mode also provides excellent sensitivity.
Decision Tree for Impurity Identification
Caption: A logical workflow for the identification of an unknown impurity.
Conclusion
The purity assessment of this compound requires a thoughtful approach to gas chromatography method selection. A general-purpose screening method using a non-polar column and FID is suitable for routine quality control. For the detection of trace halogenated impurities, a method employing an intermediate-polarity column with an ECD is superior due to its enhanced sensitivity. For comprehensive impurity profiling, including the separation of isomers and definitive identification of unknowns, a polar column coupled with a mass spectrometer is the most effective solution. By aligning the analytical method with the specific requirements of the analysis, researchers and drug development professionals can ensure the quality and safety of their products while adhering to stringent regulatory standards.[22][23]
References
- 1. This compound | 201849-16-3 [chemicalbook.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. omicsonline.org [omicsonline.org]
- 4. scbt.com [scbt.com]
- 5. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. trajanscimed.com [trajanscimed.com]
- 8. chemicke-listy.cz [chemicke-listy.cz]
- 9. youtube.com [youtube.com]
- 10. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 11. Electron capture detector - Wikipedia [en.wikipedia.org]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 16. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 17. agilent.com [agilent.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. airproducts.co.jp [airproducts.co.jp]
- 20. agilent.com [agilent.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. pharmaguru.co [pharmaguru.co]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Synthetic Intermediates for Polysubstituted Halobenzenes: Beyond 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Introduction
Polysubstituted halogenated benzene rings are foundational scaffolds in modern medicinal chemistry and materials science. The unique electronic properties and reactivity of each halogen atom allow for their differential and site-selective functionalization, making them invaluable building blocks for complex molecular architectures. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a prime example of such an intermediate, offering four distinct points for synthetic elaboration, particularly through cross-coupling reactions.[1][2] Its utility in the synthesis of pharmaceuticals, agrochemicals, and polymers is well-documented.[1][2]
However, the linear, multi-step synthesis often required for such a specific isomer can be cumbersome, low-yielding, and inflexible. This guide provides an in-depth comparison of alternative synthetic intermediates and strategies that offer greater flexibility, potentially higher yields, and access to a wider range of functionalized aromatic compounds. We will move beyond a single target molecule to explore versatile precursors that serve as strategic hubs for the synthesis of diverse polysubstituted benzenes.
Part 1: The Foundational Strategy: Stepwise Electrophilic Aromatic Substitution
The most common approach to synthesizing highly substituted halobenzenes is a stepwise sequence of electrophilic aromatic substitution (EAS) reactions, often starting from a commercially available aniline. The directing effects of the substituents are strategically manipulated to achieve the desired regiochemistry.[3][4][5]
A typical synthesis for a molecule like 1-bromo-3-chloro-5-iodobenzene begins with a substituted aniline. The amine group, a powerful ortho-, para-director, is first protected as an acetamide to moderate its activating strength and prevent unwanted side reactions.[3] Halogens are then introduced sequentially. The final step involves the removal of the directing amino group via diazotization followed by reduction (deamination).[3][6]
References
- 1. Buy 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | 1000577-66-1 [smolecule.com]
- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 3. medium.com [medium.com]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]
A Senior Application Scientist's Guide to Regioselectivity in Electrophilic Substitution of Polyhalogenated Benzenes
For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design. Polyhalogenated benzenes, key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals, present a unique challenge and opportunity in electrophilic aromatic substitution (EAS). The interplay of multiple deactivating, yet ortho-, para-directing halogen substituents gives rise to complex regiochemical outcomes. This guide provides an in-depth comparison of regioselectivity in the electrophilic substitution of these substrates, supported by experimental data and detailed protocols, to empower rational synthetic planning.
The Directing Dance of Halogens: A Tale of Induction and Resonance
Halogen atoms on a benzene ring exert two opposing electronic effects that govern both the reactivity of the ring and the position of an incoming electrophile.
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond. This deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. The deactivating effect generally increases with the electronegativity of the halogen (F > Cl > Br > I). The addition of more halogen substituents further deactivates the ring.[1][2]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be donated into the π-system of the benzene ring. This effect increases electron density at the ortho and para positions.
While the inductive effect is stronger, leading to overall deactivation, the resonance effect is the primary determinant of regioselectivity. The resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) is most effective when the electrophile attacks the ortho or para positions, as this allows for delocalization of the positive charge onto the halogen atom. Attack at the meta position does not allow for this additional resonance stabilization. Consequently, halogens are classified as ortho-, para-directing deactivators .
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Halogen Effects on Benzene Ring" A[Inductive Effect (-I)] -- "Deactivates Ring" --> C{Overall Effect}; B[Resonance Effect (+M)] -- "Directs Ortho/Para" --> C; end C -- "Determines" --> D[Regioselectivity & Reactivity]; }
Caption: Interplay of inductive and resonance effects of halogens in electrophilic aromatic substitution.
The Plot Thickens: Regioselectivity in Dihalogenated Benzenes
When two halogen atoms are present on the benzene ring, their directing effects can either reinforce or oppose each other. Steric hindrance also plays a crucial role in determining the final product distribution.
1,2-Dichlorobenzene
In 1,2-dichlorobenzene, both chlorine atoms direct incoming electrophiles to their respective ortho and para positions. The directing effects are additive, strongly activating positions 4 and 5. Position 3 and 6 are sterically hindered by the adjacent chlorine atoms.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"]; "C1" [pos="0,1!", label="Cl"]; "C2" [pos="-0.87,0.5!", label="Cl"]; "C3" [pos="-0.87,-0.5!"]; "C4" [pos="0,-1!"]; "C5" [pos="0.87,-0.5!"]; "C6" [pos="0.87,0.5!"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C4" [fillcolor="#34A853", fontcolor="#FFFFFF", xlabel="Major"]; "C5" [fillcolor="#34A853", fontcolor="#FFFFFF", xlabel="Major"]; "C3" [fillcolor="#FBBC05", fontcolor="#202124", xlabel="Minor"]; "C6" [fillcolor="#FBBC05", fontcolor="#202124", xlabel="Minor"]; }
Caption: Predicted sites of electrophilic attack on 1,2-dichlorobenzene.
Experimental Data: Nitration of 1,2-Dichlorobenzene
| Product | Yield (%) | Reference |
| 3,4-Dichloronitrobenzene | 82.3 | [3] |
| 2,3-Dichloronitrobenzene | 17.7 | [3] |
1,3-Dichlorobenzene
For 1,3-dichlorobenzene, the directing effects of the two chlorine atoms reinforce each other at positions 4 and 6 (ortho to one chlorine and para to the other). Position 2 is also activated (ortho to both chlorines), but is sterically hindered. Position 5 is deactivated (meta to both chlorines).
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"]; "C1" [pos="0,1!", label="Cl"]; "C2" [pos="-0.87,0.5!"]; "C3" [pos="-0.87,-0.5!", label="Cl"]; "C4" [pos="0,-1!"]; "C5" [pos="0.87,-0.5!"]; "C6" [pos="0.87,0.5!"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C4" [fillcolor="#34A853", fontcolor="#FFFFFF", xlabel="Major"]; "C6" [fillcolor="#34A853", fontcolor="#FFFFFF", xlabel="Major"]; "C2" [fillcolor="#FBBC05", fontcolor="#202124", xlabel="Minor"]; }
Caption: Predicted sites of electrophilic attack on 1,3-dichlorobenzene.
1,4-Dichlorobenzene
In 1,4-dichlorobenzene, all four available positions are equivalent, being ortho to one chlorine and meta to the other. Therefore, electrophilic substitution yields a single product.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"]; "C1" [pos="0,1!", label="Cl"]; "C2" [pos="-0.87,0.5!"]; "C3" [pos="-0.87,-0.5!"]; "C4" [pos="0,-1!", label="Cl"]; "C5" [pos="0.87,-0.5!"]; "C6" [pos="0.87,0.5!"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "C3" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "C5" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "C6" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Equivalent sites of electrophilic attack on 1,4-dichlorobenzene.
Increasing Complexity: Tri- and Tetra-halogenated Benzenes
As the number of halogen substituents increases, the deactivation of the ring becomes more pronounced, often requiring more forcing reaction conditions. The regioselectivity is determined by a combination of the additive directing effects of the halogens and steric considerations.
1,2,3-Trichlorobenzene
The directing effects of the three chlorine atoms in 1,2,3-trichlorobenzene lead to substitution primarily at the 4 and 6 positions, which are para to the C1 and C3 chlorines, respectively, and ortho to the C2 chlorine. The 5-position is less favored.
1,2,4-Trichlorobenzene
In 1,2,4-trichlorobenzene, the directing effects favor substitution at the 5-position (ortho to C4 and meta to C1 and C2). The 3 and 6 positions are also possible but generally less favored.
Experimental Data: Chlorination of 1,2,4-Trichlorobenzene
| Product | Molar Ratio (1,2,4,5- / 1,2,3,4-) | Reference |
| 1,2,4,5-Tetrachlorobenzene / 1,2,3,4-Tetrachlorobenzene | ~1 | [4] |
1,3,5-Trichlorobenzene
Due to the symmetrical arrangement of the chlorine atoms, all available positions (2, 4, and 6) in 1,3,5-trichlorobenzene are equivalent. Electrophilic substitution will lead to a single product.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of electrophilic substitution reactions on polyhalogenated benzenes. Note: These reactions should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration of 1,2-Dichlorobenzene
This procedure is adapted from a patented industrial process.[3]
Materials:
-
1,2-Dichlorobenzene
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Dilute Sodium Carbonate solution
-
Water
Procedure:
-
To a stirred solution of 1.64 mol of 80.5% sulfuric acid, add 1.36 mol of 1,2-dichlorobenzene.
-
Prepare a nitrating mixture of 1.38 mol of 98% nitric acid and 1.31 mol of 98% sulfuric acid.
-
Add the nitrating mixture dropwise to the 1,2-dichlorobenzene solution over 1.5 hours, maintaining the temperature between 45-50 °C.
-
After the addition is complete, continue stirring at 45-50 °C for an additional 2 hours.
-
Separate the organic phase from the aqueous phase while still warm.
-
Wash the organic phase with dilute sodium carbonate solution and then with water until neutral.
-
The product can be analyzed by gas chromatography to determine the isomer distribution.
Friedel-Crafts Acylation of a Halogenated Benzene (General Procedure)
This is a general procedure that can be adapted for various polyhalogenated benzenes.[5][6]
Materials:
-
Polyhalogenated benzene (e.g., 1,3,5-trichlorobenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.
-
After the addition is complete, add a solution of the polyhalogenated benzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
dot graph TD { A[Start: Polyhalogenated Benzene + Electrophile] --> B{Reaction Conditions}; B -- "Lewis Acid (for Halogenation/FC)" --> C[Generate Electrophile]; B -- "Mixed Acid (for Nitration)" --> C; C --> D{Electrophilic Attack}; D -- "Ortho/Para to Halogens" --> E[Sigma Complex Formation]; E --> F{Deprotonation}; F --> G[Product: Substituted Polyhalogenated Benzene]; subgraph "Key Considerations" H[Steric Hindrance] --> D; I[Additive/Opposing Directing Effects] --> D; end }
Caption: General workflow for electrophilic aromatic substitution on polyhalogenated benzenes.
Conclusion: Harnessing Regioselectivity for Synthetic Advantage
The electrophilic substitution of polyhalogenated benzenes is a powerful tool for the synthesis of complex aromatic molecules. A thorough understanding of the interplay between the inductive and resonance effects of the halogen substituents, combined with considerations of steric hindrance, allows for the prediction and control of regiochemical outcomes. While the deactivating nature of halogens necessitates careful optimization of reaction conditions, the principles outlined in this guide provide a solid foundation for the rational design of synthetic routes to valuable halogenated aromatic compounds. The provided experimental data and protocols serve as a starting point for further exploration and application in the fields of drug discovery and materials science.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 4. US4205014A - Process for 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]
- 5. DSpace [open.bu.edu]
- 6. websites.umich.edu [websites.umich.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's nature and the critical reasoning behind each disposal step. Our commitment is to provide value beyond the product, ensuring the highest standards of laboratory safety and environmental stewardship.
Compound Identification and Hazard Assessment
This compound is a polyhalogenated aromatic compound. Its structure, featuring four different halogen substituents, dictates its chemical reactivity, persistence, and the specific precautions required for its handling and disposal. While comprehensive toxicological data for this specific molecule is not fully available, the presence of multiple halogens on an aromatic ring necessitates treating it as a hazardous substance with potential for environmental persistence.[1]
The primary hazards are associated with its classification as a halogenated organic compound. Such compounds require stringent disposal protocols to prevent environmental contamination and the formation of highly toxic byproducts, such as dioxins and furans, during improper incineration.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 201849-16-3 | [4][5][6][7] |
| Molecular Formula | C₆H₂BrClFI | [4][5] |
| Molecular Weight | 335.34 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Known Hazards | Potential for skin, eye, and respiratory irritation.[8][9] An isomer is known to cause severe skin burns and eye damage.[10] |
Pre-Disposal Safety Protocols: Engineering and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to establish a safe working environment. The causality here is simple: preventing exposure is the most effective safety measure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound and its waste, including rinsing contaminated glassware, must be conducted within a certified chemical fume hood.[2] This is non-negotiable and serves to contain volatile residues and protect the user from inhalation.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant laboratory coat is mandatory.[1] Ensure it is fully buttoned to protect against splashes.
-
Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[1]
Standard Operating Procedure for Disposal
The disposal of halogenated organic compounds is a regulated process designed to isolate them from the general waste stream and ensure they undergo proper chemical destruction.[2][11]
Step 1: Waste Segregation
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[12][13]
-
Causality: Never mix halogenated waste with non-halogenated organic waste.[2] This segregation is critical because the disposal methods differ significantly. Halogenated waste requires high-temperature incineration with specialized "scrubbing" technology to neutralize the acidic gases (e.g., HCl, HBr) produced.[1] Mixing streams complicates disposal, increases costs, and can create unsafe chemical reactions.
Step 2: Container Selection and Labeling
-
Action: Use a robust, leak-proof container with a secure, tight-fitting lid. Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound." [2][13]
-
Causality: Proper labeling is a cornerstone of regulatory compliance and ensures the safety of everyone who will handle the container. It provides immediate identification of the contents and their associated hazards.
Step 3: Waste Collection
-
Action: Collect all materials contaminated with the compound in the designated container. This includes:
-
Unused or excess solid this compound.
-
Contaminated items such as gloves, weigh boats, and disposable pipettes.
-
Solvent rinsates from cleaning contaminated glassware. Use a minimal amount of a suitable solvent (e.g., acetone) for rinsing, and collect this rinsate as hazardous waste.[2]
-
-
Causality: A comprehensive collection ensures that all traces of the hazardous material are captured for proper disposal, preventing inadvertent contamination of other waste streams or the environment.
Step 4: Storage and Pickup
-
Action: Keep the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[2]
-
Causality: Your institutional EHS department is the final authority on waste disposal. They manage the logistics of transporting the waste to a licensed chemical destruction facility, ensuring the entire process adheres to federal, state, and local regulations.[8]
Approved Disposal Technology: High-Temperature Incineration
The recommended disposal method for this compound is controlled incineration in a licensed chemical destruction plant.[1]
-
Mechanism: This process involves combusting the compound at very high temperatures (typically around 1200 K or higher) to ensure its complete destruction.[3]
-
Self-Validation: The high temperature is essential to break the stable aromatic ring and carbon-halogen bonds, preventing the formation of toxic intermediates like polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[3]
-
Flue Gas Scrubbing: The incineration process is coupled with a flue gas scrubbing system.[1] As the compound burns, the halogens are converted into acidic gases (HF, HCl, HBr, and HI). The scrubber neutralizes these gases, typically with a caustic solution, before they can be released into the atmosphere. This is a critical step for environmental protection.
Visualizing the Disposal Workflow
The following diagram outlines the logical decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 201849-16-3 [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Uncharted: A Safety and Handling Guide for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
For Research Use Only. Not for diagnostic or therapeutic use.
As a novel polyhalogenated aromatic compound, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene presents a unique set of handling challenges due to the limited availability of specific toxicological and environmental hazard data. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this compound. By synthesizing established protocols for similar chemical classes with the available information, this document aims to foster a culture of safety and proactive risk mitigation in the laboratory.
Hazard Assessment: A Precautionary Approach
Due to the absence of detailed toxicological studies for this compound, a precautionary principle is paramount. The presence of multiple halogen substituents on a benzene ring suggests potential for skin and eye irritation, respiratory tract irritation, and potential for environmental persistence. Halogenated aromatic compounds as a class can exhibit varying degrees of toxicity, and some have been shown to be harmful if swallowed, inhaled, or absorbed through the skin.[1] Therefore, it is prudent to treat this compound with a high degree of caution.
Known Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClFI | PubChem[2] |
| Molecular Weight | 335.34 g/mol | PubChem[2] |
| CAS Number | 201849-16-3 | PubChem[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, based on general guidance for hazardous chemicals and halogenated compounds.[1][3]
| Protection Category | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard. | Must conform to EN 166 (EU) or be NIOSH (US) approved.[3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®). A flame-resistant lab coat or impervious clothing must be worn. | Inspect gloves for integrity before each use. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. In the event of a spill or ventilation failure, a full-face respirator with organic vapor cartridges is necessary. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or ventilation is inadequate.[3] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical for ensuring laboratory safety. The following workflow provides a procedural guide for minimizing exposure and preventing accidental release.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency First-Aid Procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response:
In the event of a spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. For small spills within a chemical fume hood, trained personnel wearing appropriate PPE may clean it up using an absorbent material. All contaminated materials must be collected in a sealed container for hazardous waste disposal.
Disposal Plan: Environmental Responsibility
The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[1] These compounds should be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
Caption: A procedural diagram for the safe disposal of this compound waste.
Key Disposal Principles:
-
Segregation: Halogenated waste must be collected separately from non-halogenated waste to ensure proper disposal.[4][5]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[5]
-
Containment: Use appropriate, sealed containers to prevent leaks and vapor release.[4]
By adhering to these guidelines, researchers can handle this compound with the necessary caution, ensuring personal safety and environmental protection.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
